Product packaging for Hexadecanehydrazide(Cat. No.:CAS No. 2619-88-7)

Hexadecanehydrazide

Cat. No.: B1296134
CAS No.: 2619-88-7
M. Wt: 270.45 g/mol
InChI Key: SSVSELJXJJCANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexadecanehydrazide, also known as palmitic acid hydrazide, is a chemical compound with the molecular formula C16H34N2O and an average mass of 270.461 Da . It serves as a versatile and valuable building block (synthon) in organic synthesis and medicinal chemistry research for the creation of novel compounds with potential biological activity. Hydrazides are recognized as powerful tools for constructing a plethora of derivatives, including hydrazone-based ligands and various nitrogen-containing heterocycles such as pyrazoles, oxadiazoles, and thiadiazoles . These derivatives are frequently explored for a broad spectrum of pharmacological applications in research settings, with documented activities including antimicrobial, antitumor, anti-inflammatory, and antimalarial properties . The C16 alkyl chain of this compound can contribute to enhanced lipophilicity, which may influence the bioavailability and cellular uptake of its derived compounds in experimental models. As a specialist organic intermediate, it is primarily used in the design and synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34N2O B1296134 Hexadecanehydrazide CAS No. 2619-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSELJXJJCANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280004
Record name hexadecanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2619-88-7
Record name 2619-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexadecanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXDECANOIC ACID HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Hexadecanehydrazide from Palmitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of hexadecanehydrazide, a long-chain fatty acid hydrazide, from its precursor, palmitic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

Introduction

This compound, also known as palmitic acid hydrazide, is a derivative of palmitic acid, the most common saturated fatty acid found in animals and plants.[1] Fatty acid hydrazides are a class of compounds with significant interest in medicinal chemistry and material science due to their versatile chemical reactivity and potential biological activities. They serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The long aliphatic chain of this compound imparts lipophilic characteristics, which can be advantageous in drug design for modulating pharmacokinetic properties.

This guide outlines a reliable two-step synthesis route for this compound, commencing with the conversion of palmitic acid to its reactive intermediate, palmitoyl chloride, followed by the subsequent reaction with hydrazine hydrate.

Synthetic Pathway Overview

The synthesis of this compound from palmitic acid is typically achieved in a two-step process:

  • Step 1: Formation of Palmitoyl Chloride: Palmitic acid is converted to the more reactive acyl chloride, palmitoyl chloride. This is a standard transformation in organic synthesis, commonly achieved by reacting the carboxylic acid with a chlorinating agent.

  • Step 2: Hydrazinolysis of Palmitoyl Chloride: The resulting palmitoyl chloride is then reacted with hydrazine hydrate to yield the final product, this compound.

The overall reaction scheme is presented below:

Synthesis_Pathway palmitic_acid Palmitic Acid palmitoyl_chloride Palmitoyl Chloride palmitic_acid->palmitoyl_chloride SOCl₂ (Thionyl Chloride) This compound This compound palmitoyl_chloride->this compound N₂H₄·H₂O (Hydrazine Hydrate)

Diagram 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Palmitoyl Chloride from Palmitic Acid

The conversion of palmitic acid to palmitoyl chloride is a crucial step that activates the carboxylic acid for subsequent nucleophilic attack by hydrazine. The most common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Workflow:

Palmitoyl_Chloride_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge Reactor B Add Palmitic Acid & SOCl₂ A->B C Add Catalyst (e.g., DMF) B->C D Heat and Stir C->D E Distill Excess SOCl₂ D->E F Vacuum Distillation E->F G Collect Palmitoyl Chloride F->G

Diagram 2: Experimental workflow for palmitoyl chloride synthesis.

Detailed Protocol:

  • Materials:

    • Palmitic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF, catalyst)

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Heating mantle

    • Distillation apparatus

  • Procedure:

    • To a round-bottom flask, add palmitic acid.

    • Under a fume hood, slowly add an excess of thionyl chloride to the flask. The molar ratio of thionyl chloride to palmitic acid can vary, with some protocols using thionyl chloride as the solvent.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture with stirring. Reaction temperatures typically range from 60°C to 75°C, and reaction times can vary from 30 minutes to 2 hours.

    • After the reaction is complete (indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation at atmospheric pressure.

    • The crude palmitoyl chloride is then purified by vacuum distillation.

Quantitative Data for Palmitoyl Chloride Synthesis:

Molar Ratio (Palmitic Acid:Thionyl Chloride)CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
1:2DMF601.59597.0
1:1.5DMFReflux26899.56
1:4DMF6529597.0
1:2DMF7529597.0
Step 2: Synthesis of this compound from Palmitoyl Chloride

The final step involves the nucleophilic acyl substitution of palmitoyl chloride with hydrazine hydrate. This reaction is typically exothermic and should be performed with caution.

Experimental Workflow:

Hexadecanehydrazide_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Prepare Hydrazine Hydrate Solution B Cool Solution (Ice Bath) A->B C Slowly Add Palmitoyl Chloride B->C D Stir at Low Temperature C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Dry the Product G->H

Diagram 3: Experimental workflow for this compound synthesis.

Detailed Protocol:

  • Materials:

    • Palmitoyl chloride

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (for recrystallization)

    • Beaker or flask

    • Ice bath

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a beaker or flask, prepare a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol or water).

    • Cool the hydrazine hydrate solution in an ice bath with stirring.

    • Slowly add the palmitoyl chloride to the cold hydrazine hydrate solution. The addition should be dropwise to control the exothermic reaction.

    • Continue stirring the reaction mixture at a low temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solid precipitate of this compound is collected by filtration.

    • Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified this compound crystals.

Quantitative Data for this compound Synthesis:

While a direct protocol for the reaction of palmitoyl chloride with hydrazine hydrate is not extensively detailed with quantitative data in the reviewed literature, a closely related synthesis of palmitic acid hydrazide from ethyl palmitate and hydrazine hydrate reports a high yield. Another study on the direct reaction of palmitic acid with hydrazine in the presence of a catalyst also shows a high yield. Based on general procedures for fatty acid hydrazide synthesis, high yields are expected.

Starting MaterialReagentsYield (%)
Ethyl PalmitateHydrazine Hydrate97[2]
Palmitic AcidHydrazine Hydrate, Catalyst90[3]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point Determination: To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

A database entry for palmitic acid hydrazide confirms its molecular formula as C₁₆H₃₄N₂O and a molecular weight of 270.5 g/mol .[4]

Conclusion

The synthesis of this compound from palmitic acid is a straightforward two-step process that can be performed with high yields. The activation of palmitic acid to palmitoyl chloride, followed by hydrazinolysis, provides an efficient route to this valuable long-chain fatty acid hydrazide. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the synthesis and application of this and related compounds. Careful control of reaction conditions, particularly temperature during the hydrazinolysis step, is crucial for achieving high purity and yield.

References

A Technical Guide to the Synthesis of Long-Chain Fatty Acid Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of long-chain fatty acid hydrazides. These compounds are crucial intermediates in organic chemistry and medicinal drug development, serving as precursors for a wide range of biologically active heterocyclic molecules and for bioconjugation.[1] This document details several key synthetic protocols, including classical hydrazinolysis of esters, conversion from acyl chlorides, and modern enzymatic and solvent-free approaches. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided. Logical workflows and pathways are illustrated using diagrams to facilitate understanding for research and application purposes.

Core Synthetic Methodologies

The synthesis of fatty acid hydrazides can be achieved through several distinct chemical pathways. The choice of method often depends on the starting material availability, desired purity, scalability, and environmental considerations. The most prevalent methods are detailed below.

Method 1: Hydrazinolysis of Fatty Acid Esters

This is the most conventional and widely used method, involving the reaction of a fatty acid ester (typically a methyl or ethyl ester) with hydrazine hydrate.[2] The reaction is typically conducted under reflux in an alcoholic solvent, such as ethanol.[2][3] The nucleophilic attack of the hydrazine on the ester's carbonyl carbon leads to the formation of the hydrazide and an alcohol byproduct. To drive the reaction to completion, an excess of hydrazine hydrate is often used, and in some advanced protocols, the alcohol byproduct is removed via reactive distillation.[4]

G start Start: Fatty Acid Ester (e.g., Methyl Stearate) reagents Add Reagents: - Hydrazine Hydrate (95-100%) - Ethanol (Solvent) start->reagents Step 1 reflux Reaction Step: Reflux mixture for 3-12 hours reagents->reflux Step 2 cool Work-up: Cool reaction mixture (e.g., pour into crushed ice) reflux->cool Step 3 precipitate Isolation: Collect precipitate by vacuum filtration cool->precipitate Step 4 wash Purification: Wash solid with cold water and/or ethanol precipitate->wash Step 5 product Final Product: Long-Chain Fatty Acid Hydrazide wash->product Step 6

Caption: Workflow for the synthesis of fatty acid hydrazides from fatty acid esters.

Experimental Protocol: Synthesis of Stearic Acid Hydrazide from Methyl Stearate

  • In a round-bottom flask, dissolve the fatty acid ester (0.1 M) in absolute ethanol (150 ml).[2]

  • Add hydrazine hydrate (95%, 0.2 M) to the solution.[2]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into crushed ice or cold water.[3]

  • The white solid precipitate of the fatty acid hydrazide is collected by vacuum filtration.

  • The crude product is washed thoroughly with cold water to remove excess hydrazine hydrate and then recrystallized from ethanol to yield the purified product.[2][5]

Method 2: Synthesis via Acyl Chloride Intermediate

For fatty acids that are readily available, a two-step process involving an acyl chloride intermediate offers a high-yield alternative. The fatty acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[6] The resulting acyl chloride is then reacted with a hydrazine, such as benzoyl hydrazine or hydrazine hydrate, to form the final product.[6][7] This method is efficient, with optimized conditions leading to excellent yields.[8]

G start Start: Long-Chain Fatty Acid (e.g., Stearic Acid) step1 Step 1: Acylation - Add Thionyl Chloride (SOCl₂) - Catalyst: N,N-dimethylacetamide - Heat at 80°C for ~7h start->step1 intermediate Intermediate: Fatty Acyl Chloride (e.g., Stearyl Chloride) step1->intermediate step2 Step 2: Hydrazinolysis - Add Benzoyl Hydrazine - Add Pyridine (HCl scavenger) - Heat at 70°C for ~6h intermediate->step2 workup Work-up & Purification: - Pour into water, filter - Wash with water, then methanol - Dry in vacuum step2->workup product Final Product: N-(benzoyl) Stearic Acid Hydrazide workup->product

Caption: Two-step synthesis of N-(benzoyl) fatty acid hydrazide via an acyl chloride.

Experimental Protocol: Synthesis of N-(benzoyl) Stearic Acid Hydrazide [6][8]

  • Preparation of Stearyl Chloride: Mix stearic acid and thionyl dichloride (50 mL) in a flask. Add a catalytic amount of N,N-dimethylacetamide. Heat the mixture to 80°C and stir for 7 hours. After cooling, evaporate the excess thionyl dichloride under vacuum to obtain the stearyl chloride residue.[6]

  • Hydrazide Formation: In a separate flask under a nitrogen atmosphere, mix benzoic hydrazide with N,N-dimethylacetamide (50 mL). Slowly add the prepared stearyl chloride to this mixture.[6]

  • Add pyridine (0.057 mol) as an HCl scavenger. Heat the mixture to 70°C and maintain with stirring for 6 hours.[6][7]

  • Isolation and Purification: Pour the reaction mixture into 250 mL of water and stir. Filter the crude product. Wash the solid four times with 250 mL of water, followed by a wash with 200 mL of methanol at 50°C.[6]

  • Dry the final product in a vacuum oven at 55°C. The optimal molar ratio of benzoyl hydrazine to stearyl chloride is 1:1.[6][8]

Method 3: Lipase-Catalyzed "Green" Synthesis

Reflecting the growing demand for sustainable chemistry, enzymatic methods provide an environmentally friendly route to fatty acid hydrazides. Immobilized lipases, such as those from Candida antarctica or Mucor miehei, can catalyze the reaction between fatty acid methyl esters (or directly from vegetable oils) and hydrazine.[9] This method notably avoids the need for organic co-solvents and proceeds under mild conditions, preserving the integrity of unsaturated fatty acid chains.[9]

G start Start: Fatty Acid Source (FAMEs or Vegetable Oil) reagents Add Reagents: - Aqueous Hydrazine - Immobilized Lipase (e.g., C. antarctica) start->reagents Step 1 reaction Reaction Step: Incubate with agitation (e.g., 45°C for 24-48h) reagents->reaction Step 2 separation Work-up: - Centrifuge to remove lipase - Separate aqueous/organic layers reaction->separation Step 3 purification Purification: - Evaporate solvent - Wash and dry product separation->purification Step 4 product Final Product: Saturated or Unsaturated Fatty Acid Hydrazide purification->product Step 5

Caption: Workflow for the lipase-catalyzed green synthesis of fatty acid hydrazides.

Experimental Protocol: Lipase-Catalyzed Synthesis from Methyl Laurate [9]

  • Prepare aqueous hydrazine by dissolving hydrazine hemisulfate salt in water, followed by the addition of NaOH. Add ethanol to precipitate the sodium sulfate byproduct, which is then removed by filtration.[9]

  • Combine methyl laurate, the prepared aqueous hydrazine solution, and immobilized lipase from C. antarctica in a reaction vessel.

  • Incubate the mixture at 45°C with agitation for 24-48 hours.

  • After the reaction, centrifuge the mixture to pellet the immobilized lipase for reuse.

  • Separate the organic layer containing the product from the aqueous layer.

  • Evaporate the solvent from the organic layer and wash the resulting solid product to yield the purified lauric hydrazide.[9]

Comparative Analysis and Data Presentation

The selection of a synthetic route depends on various factors, including yield, reaction time, cost, and environmental impact. The following tables summarize the quantitative data associated with the described methods.

Table 1: Comparison of Synthesis Methods for Long-Chain Fatty Acid Hydrazides

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages Reference
Hydrazinolysis of Esters Fatty Acid EsterHydrazine Hydrate, Ethanol>90%High yield, well-establishedRequires ester precursor, use of solvent[2][4]
Via Acyl Chloride Fatty AcidThionyl Chloride, Hydrazine92.9%Very high yield, fast reaction with acyl chlorideHarsh reagents (SOCl₂), two-step process[6][7][8]
Lipase-Catalyzed Ester or Vegetable OilHydrazine, Immobilized Lipase82-85%"Green" method, mild conditions, preserves unsaturationSlower reaction times, higher catalyst cost[9]
Solvent-Free Grinding Fatty AcidHydrazine HydrateHighEco-friendly, simple, rapidPrimarily for solid acids, may be harder to scale[10]
Continuous Flow Fatty AcidHydrazine Hydrate, H₂SO₄65-91%Scalable, short residence times, high throughputRequires specialized flow chemistry equipment[11]

Characterization of Products

The structural elucidation of synthesized fatty acid hydrazides is typically performed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key characteristic peaks confirm the presence of the hydrazide functional group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information about the alkyl chain and the hydrazide moiety.[3][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[3][9]

Table 2: Characteristic Spectroscopic Data for a Saturated Fatty Acid Hydrazide (e.g., Stearic Hydrazide)

Technique Observation Interpretation Reference
FTIR (cm⁻¹) 3210–3320N-H stretching (hydrazide NH, NH₂)[3]
2850–2950C-H stretching (alkyl chain)[3]
~1660C=O stretching (Amide I band)[3]
¹H NMR (δ, ppm) ~8.7-9.0 (s, 1H)-CONH - proton[3]
~3.9-4.1 (s, 2H)-NHNH₂ protons[3]
~2.1-2.3 (t, 2H)-CH₂ -CO- protons[3]
~1.2-1.6 (m)-(CH₂ )n- protons of the fatty chain[3]
~0.8-0.9 (t, 3H)Terminal -CH₃ protons[3]

Applications in Research and Drug Development

Long-chain fatty acid hydrazides are not typically end-products but are versatile intermediates for synthesizing more complex molecules.[1][13] Their primary application is as synthons for various heterocyclic compounds known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][12]

G hydrazide Long-Chain Fatty Acid Hydrazide (R-CO-NHNH₂) hydrazone Hydrazones (Reaction with Aldehydes/Ketones) hydrazide->hydrazone oxadiazole 1,3,4-Oxadiazoles (Reaction with CS₂/KOH) hydrazide->oxadiazole triazole 1,2,4-Triazoles (Via Thiosemicarbazide) hydrazide->triazole peptide Peptide/Protein Conjugates (Via Acyl Azide) hydrazide->peptide app_inhibitors Corrosion Inhibitors hydrazide->app_inhibitors app_antimicrobial Antimicrobial Agents hydrazone->app_antimicrobial app_anticancer Anticancer Agents oxadiazole->app_anticancer triazole->app_anticancer app_drug_delivery Drug Delivery Systems peptide->app_drug_delivery

Caption: Role of fatty acid hydrazides as key intermediates for bioactive compounds.

The hydrazide moiety can be converted into a highly reactive acyl azide, which is a key intermediate in peptide chemistry for forming stable amide bonds in segment condensation strategies.[14][15] Furthermore, the amphiphilic nature of these molecules makes them effective corrosion inhibitors for metals in acidic media and as flow improvers in the petroleum industry.[16][17] Their biodegradability and low toxicity make them attractive candidates for these industrial applications.[16]

References

A Comprehensive Technical Guide to the Solubility of Palmitic Acid Hydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility of palmitic acid hydrazide in various organic solvents. Due to the limited availability of precise quantitative public data, this document presents estimated solubility values based on the physicochemical properties of palmitic acid and general principles of chemical solubility. Furthermore, this guide details standardized experimental protocols for the accurate determination of solubility, outlines a common synthesis workflow for palmitic acid hydrazide, and explores a relevant biological signaling pathway where this molecule may exert influence. This resource is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for their work with palmitic acid hydrazide.

Solubility of Palmitic Acid Hydrazide

Palmitic acid hydrazide, with its long C16 aliphatic chain, is a largely non-polar molecule. However, the presence of the polar hydrazide functional group (-CONHNH₂) introduces a degree of polarity, influencing its solubility profile. The principle of "like dissolves like" is paramount in predicting its solubility. Non-polar solvents are expected to be effective at solvating the long hydrocarbon tail, while polar solvents will interact favorably with the hydrazide group.

Estimated Solubility Data

The following table summarizes the estimated solubility of palmitic acid hydrazide in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are estimations derived from the known solubility of palmitic acid and the expected influence of the hydrazide functional group. Actual experimental values may vary.

SolventChemical FormulaPolarity IndexEstimated Solubility ( g/100 mL)
Non-Polar Solvents
n-HexaneC₆H₁₄0.1Low (< 0.1)
TolueneC₇H₈2.4Moderate (0.5 - 2.0)
ChloroformCHCl₃4.1High (> 5.0)
Polar Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈O4.0High (> 5.0)
AcetoneC₃H₆O5.1Moderate (1.0 - 5.0)
Dimethylformamide (DMF)C₃H₇NO6.4Very High (> 10.0)
Dimethyl sulfoxide (DMSO)C₂H₆SO7.2Very High (> 10.0)
Polar Protic Solvents
MethanolCH₃OH5.1Moderate (0.5 - 2.0)
EthanolC₂H₅OH4.3Moderate (0.5 - 2.0)
2-PropanolC₃H₈O3.9Low (0.1 - 0.5)
1-ButanolC₄H₁₀O3.9Low (0.1 - 0.5)

Note: The addition of the polar hydrazide group is expected to slightly decrease solubility in purely non-polar solvents like hexane compared to palmitic acid, while significantly enhancing solubility in polar aprotic solvents like DMF and DMSO. In polar protic solvents, the ability to form hydrogen bonds with the hydrazide group contributes to moderate solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments.

Equilibrium Solubility Method (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of palmitic acid hydrazide to a vial. The excess solid should be visually apparent.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly and place it in a constant temperature shaker bath.

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by centrifugation and/or filtration to remove any undissolved solid particles.

  • Dilute the clarified supernatant with a suitable solvent to a concentration within the analytical range of the chosen method.

  • Quantify the concentration of palmitic acid hydrazide in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).

  • Calculate the solubility in the desired units (e.g., mg/mL or g/100mL).

Crystal Slurry Method (for sparingly soluble compounds)

This method is suitable for compounds with low solubility.

Principle: A slurry of the compound in the solvent is prepared and the concentration of the dissolved substance is monitored over time until it reaches a plateau, indicating saturation.

Apparatus:

  • Stirring plate with temperature control

  • Jacketed reaction vessel

  • In-situ concentration monitoring probe (e.g., UV-Vis fiber optic probe) or sampling port

  • Analytical instrument for concentration measurement

Procedure:

  • Prepare a slurry of palmitic acid hydrazide in the chosen solvent within a jacketed reaction vessel maintained at a constant temperature.

  • Continuously stir the slurry.

  • Monitor the concentration of the dissolved palmitic acid hydrazide in the liquid phase at regular intervals using either an in-situ probe or by withdrawing, filtering, and analyzing small aliquots.

  • Equilibrium is considered reached when consecutive concentration measurements are constant.

  • The final, stable concentration represents the solubility of the compound at that temperature.

Synthesis of Palmitic Acid Hydrazide

A common method for the synthesis of fatty acid hydrazides is the reaction of the corresponding fatty acid ester with hydrazine hydrate.

Synthesis from Ethyl Palmitate and Hydrazine Hydrate

This method involves the nucleophilic acyl substitution of the ethoxy group in ethyl palmitate by the hydrazine nucleophile.

Reaction: CH₃(CH₂)₁₄COOCH₂CH₃ + NH₂NH₂·H₂O → CH₃(CH₂)₁₄CONHNH₂ + CH₃CH₂OH + H₂O

Experimental Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Ethyl Palmitate & Hydrazine Hydrate reflux Reflux in Ethanol (e.g., 6-12 hours) reactants->reflux Mix cool Cool Reaction Mixture reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry product Pure Palmitic Acid Hydrazide dry->product

Synthesis Workflow for Palmitic Acid Hydrazide.

Biological Signaling Pathway Involvement

Palmitic acid, the precursor to palmitic acid hydrazide, is a known modulator of various cellular signaling pathways, particularly those involved in inflammation and metabolic diseases. While the direct effects of palmitic acid hydrazide on these pathways are less characterized, its structural similarity to palmitic acid suggests potential interactions. One such critical pathway is the activation of the NLRP3 inflammasome.

Palmitic Acid-Induced NLRP3 Inflammasome Activation

Excess palmitic acid can lead to cellular stress and the activation of the NLRP3 inflammasome, a key component of the innate immune system. This activation results in the production of pro-inflammatory cytokines.

NLRP3_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PA Palmitic Acid ROS Mitochondrial ROS Production PA->ROS Lysosomal Lysosomal Destabilization PA->Lysosomal NLRP3 NLRP3 ROS->NLRP3 activates Lysosomal->NLRP3 activates K_efflux K+ Efflux K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome (Assembled Complex) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Pro-Caspase-1 to IL1b IL-1β Casp1->IL1b cleaves Pro-IL-1β to IL18 IL-18 Casp1->IL18 cleaves Pro-IL-18 to Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Palmitic Acid-Induced NLRP3 Inflammasome Activation.

Palmitic acid hydrazide, due to its structural similarity to palmitic acid, may potentially modulate this pathway, either by mimicking the effects of palmitic acid or by acting as an antagonist. Further research is required to elucidate its specific role.

Conclusion

This technical guide provides a foundational understanding of the solubility of palmitic acid hydrazide in organic solvents, supported by detailed experimental protocols for its determination and synthesis. While precise quantitative solubility data remains a gap in the literature, the provided estimations and methodologies offer a strong starting point for researchers. The exploration of its potential involvement in biological signaling pathways, such as the NLRP3 inflammasome activation, opens avenues for future investigation into its pharmacological properties. This document serves as a valuable resource for scientists and professionals engaged in research and development involving palmitic acid hydrazide and its derivatives.

An In-depth Technical Guide on the Mechanism of Action of Dihydrazide Crosslinkers, with a Focus on Long-Chain Aliphatic Dihydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and protocols for hexadecanedioic acid dihydrazide (a C16 dihydrazide) are not extensively available in the reviewed scientific literature. Therefore, this guide utilizes the well-documented adipic acid dihydrazide (ADH, a C6 dihydrazide) as a model compound to explain the core mechanism of action. The influence of the longer C16 aliphatic chain, characteristic of a putative hexadecanedioic acid dihydrazide, will be discussed based on the principles of hydrophobic crosslinking.

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action for dihydrazide crosslinkers, including long-chain variants like hexadecanedioic acid dihydrazide, is the formation of hydrazone bonds. This reaction occurs between the hydrazide functional groups (-CONHNH₂) of the crosslinker and carbonyl groups (aldehydes or ketones) present on the target molecules or polymer chains.

The reaction is a condensation reaction, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the carbonyl group, forming a C=N double bond and releasing a water molecule. This resulting hydrazone linkage is a stable covalent bond under physiological pH but can be reversible under acidic conditions, a property that is highly valuable in drug delivery systems designed for release in acidic tumor microenvironments or endosomes.[1]

The general reaction can be depicted as follows:

  • R-C(=O)H (Aldehyde) + H₂NNHC-R'-CNHNH₂ (Dihydrazide) → R-CH=NNHC-R'-CNHNH₂ (Hydrazone Linkage)

  • R-C(=O)R' (Ketone) + H₂NNHC-R'-CNHNH₂ (Dihydrazide) → R-C(R')=NNHC-R'-CNHNH₂ (Hydrazone Linkage)

The bifunctional nature of dihydrazides allows them to react with carbonyl groups on two different polymer chains, or two sites on the same chain, resulting in a crosslinked three-dimensional network.

Signaling Pathway of Hydrazone Formation

The formation of a hydrazone bond is a chemical reaction and does not directly involve a biological signaling pathway in the traditional sense. However, its application in biological systems, such as drug delivery, is dependent on pH changes, which are a key part of cellular signaling and compartmental function.

Hydrazone_Formation_Pathway General Mechanism of Dihydrazide Crosslinking cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_product Product cluster_properties Resulting Properties Polymer1 Polymer Chain 1 (with Aldehyde/Ketone groups) Reaction Hydrazone Bond Formation (Condensation Reaction) Polymer1->Reaction Polymer2 Polymer Chain 2 (with Aldehyde/Ketone groups) Polymer2->Reaction Dihydrazide Hexadecanedioic Acid Dihydrazide (Long-Chain Crosslinker) Dihydrazide->Reaction Crosslinked_Network Crosslinked Polymer Network (e.g., Hydrogel) Reaction->Crosslinked_Network Properties Increased Mechanical Strength Enhanced Stability Controlled Swelling Crosslinked_Network->Properties

Caption: General mechanism of dihydrazide crosslinking.

The Role of the Long Aliphatic Chain (Hydrophobic Crosslinking)

While the fundamental crosslinking chemistry resides in the hydrazide groups, the C16 aliphatic chain of hexadecanedioic acid dihydrazide introduces significant hydrophobic character to the crosslinker. This leads to a phenomenon known as hydrophobic crosslinking, which complements the covalent hydrazone bonds.[2]

In an aqueous environment, these long hydrophobic chains will tend to aggregate to minimize their contact with water, creating hydrophobic microdomains within the hydrogel network.[3] This can have several effects on the material properties:

  • Enhanced Mechanical Properties: The hydrophobic associations act as additional physical crosslinks, reinforcing the network and potentially increasing the toughness and elasticity of the hydrogel.[4]

  • Reduced Swelling: The hydrophobic nature of the crosslinks can limit the water uptake of the hydrogel, leading to a lower equilibrium swelling ratio compared to hydrogels crosslinked with more hydrophilic linkers like ADH.[2]

  • Modulated Drug Release: For hydrophobic drugs, these microdomains can serve as reservoirs, potentially leading to a more sustained and controlled release profile.

Quantitative Data Presentation

Due to the lack of specific data for hexadecanedioic acid dihydrazide, the following tables present representative data for hydrogels crosslinked with the model compound, adipic acid dihydrazide (ADH). These values illustrate the typical effects of dihydrazide crosslinking on hydrogel properties.

Table 1: Properties of Oxidized Hyaluronic Acid (oxi-HA) Hydrogels Crosslinked with ADH

PropertyOxi-HA (No Crosslinker)Oxi-HA/ADH HydrogelReference
Gelation Time No gel formation3-8 minutes[5]
Degradation (in vitro) Rapid dissolution~40% degradation after 5 weeks[5]
Cell Viability N/AHigh biocompatibility[5]

Table 2: Mechanical Properties of Dextran-Based Hydrogels Crosslinked with Varying ADH Concentration

ADH Concentration (% w/v)Storage Modulus (G') (Pa)Swelling Ratio (%)Reference
0.5 150 ± 201200 ± 150Hypothetical data based on typical trends
1.0 350 ± 30800 ± 100Hypothetical data based on typical trends
2.0 700 ± 50500 ± 80Hypothetical data based on typical trends

Experimental Protocols

The following are detailed, generalized protocols for crosslinking biopolymers using a dihydrazide crosslinker. These are based on established methods for adipic acid dihydrazide and can be adapted for long-chain dihydrazides, though optimization of reaction conditions (e.g., solvent composition to ensure solubility of the hydrophobic crosslinker) would be necessary.

Protocol 1: Crosslinking of Aldehyde-Modified Hyaluronic Acid (HA-CHO)

This protocol describes the crosslinking of a biopolymer that has been pre-functionalized with aldehyde groups.

Materials:

  • Aldehyde-modified Hyaluronic Acid (HA-CHO)

  • Hexadecanedioic acid dihydrazide (or ADH as a model)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a solution of HA-CHO in PBS (e.g., 2% w/v).

  • Prepare a stock solution of the dihydrazide crosslinker in deionized water or a co-solvent if solubility is low (e.g., water/DMSO mixture). The concentration will depend on the desired crosslinking density.

  • Add the dihydrazide solution to the HA-CHO solution at a specific molar ratio (e.g., 1:1 hydrazide to aldehyde groups).

  • Mix thoroughly by vortexing or gentle agitation.

  • Allow the reaction to proceed at room temperature or 37°C. Gelation time can vary from minutes to hours depending on concentrations and temperature.[5]

  • The resulting hydrogel can be purified by dialysis against deionized water to remove any unreacted crosslinker.[6]

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_HA Prepare HA-CHO Solution (2% w/v in PBS) Mix Mix HA-CHO and Dihydrazide Solutions Prep_HA->Mix Prep_DH Prepare Dihydrazide Stock Solution Prep_DH->Mix Incubate Incubate at RT or 37°C (Gel Formation) Mix->Incubate Dialyze Dialyze against Deionized Water Incubate->Dialyze Result Purified Hydrogel Dialyze->Result

Caption: Workflow for crosslinking aldehyde-modified biopolymers.

Protocol 2: "One-Pot" Crosslinking of Carboxyl-Containing Polymers

This method is for polymers like native hyaluronic acid or alginate that have carboxyl groups but no native aldehyde groups. It uses carbodiimide chemistry to activate the carboxyl groups to react with the dihydrazide.

Materials:

  • Hyaluronic Acid (HA) or other carboxyl-containing polymer

  • Hexadecanedioic acid dihydrazide (or ADH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Deionized water

Procedure:

  • Dissolve the polymer (e.g., HA) in MES buffer to the desired concentration.

  • Add EDC and NHS to the polymer solution to activate the carboxyl groups. A molar excess of EDC and NHS over the carboxyl groups is typically used. Stir for 30 minutes at room temperature.

  • Dissolve the dihydrazide crosslinker in MES buffer and add it to the activated polymer solution. The molar ratio of dihydrazide to polymer carboxyl groups can be varied to control the crosslinking density.[6]

  • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • The resulting hydrogel is then extensively dialyzed against deionized water for 3-5 days to remove unreacted reagents and byproducts (e.g., urea).[6]

  • The purified hydrogel can be lyophilized for storage.

Protocol2_Workflow cluster_activation Step 1: Polymer Activation cluster_crosslinking Step 2: Crosslinking cluster_purification Step 3: Purification Dissolve_Polymer Dissolve Polymer (e.g., HA) in MES Buffer Add_EDC_NHS Add EDC and NHS (Stir for 30 min) Dissolve_Polymer->Add_EDC_NHS Activated_Polymer Activated Polymer Solution Add_EDC_NHS->Activated_Polymer Add_Dihydrazide Add Dihydrazide to Activated Polymer Activated_Polymer->Add_Dihydrazide Prepare_Dihydrazide Prepare Dihydrazide Solution in MES Buffer Prepare_Dihydrazide->Add_Dihydrazide React_Overnight React Overnight (Gentle Stirring) Add_Dihydrazide->React_Overnight Crosslinked_Gel Crosslinked Hydrogel React_Overnight->Crosslinked_Gel Dialyze Dialyze against DI Water (3-5 days) Crosslinked_Gel->Dialyze Lyophilize Lyophilize for Storage Dialyze->Lyophilize Final_Product Purified, Dry Hydrogel Lyophilize->Final_Product

Caption: Workflow for "one-pot" crosslinking of carboxyl-containing polymers.

Conclusion

Dihydrazides are versatile crosslinkers that form stable, yet potentially reversible, hydrazone bonds with carbonyl-containing polymers. The introduction of a long aliphatic chain, as in hexadecanedioic acid dihydrazide, adds a hydrophobic dimension to the crosslinking mechanism. This can be leveraged to enhance the mechanical properties and control the swelling and release characteristics of the resulting biomaterials. While specific quantitative data for long-chain dihydrazides is sparse, the established protocols for shorter dihydrazides like ADH provide a solid foundation for the development and optimization of novel hydrogels and other crosslinked systems for advanced drug delivery and tissue engineering applications. Further research into the specific kinetics and material properties imparted by long-chain dihydrazides is warranted to fully exploit their potential.

References

Understanding the reactivity of the hydrazide group in Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Hydrazide Group in Hexadecanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the hydrazide functional group as manifested in this compound, also known as palmitic hydrazide. The unique structure of this molecule, combining a reactive hydrazide head with a long, lipophilic sixteen-carbon alkyl chain, makes it a valuable synthon in various fields, particularly in drug development and material science. Understanding its core reactivity is paramount for its effective utilization.

Structural and Electronic Profile of the Hydrazide Group

The hydrazide functional group (-CONHNH₂) is an acylated derivative of hydrazine. Its reactivity is primarily dictated by the electronic properties of the two adjacent nitrogen atoms. The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons that is not significantly delocalized by the adjacent carbonyl group, rendering it a potent nucleophile. The internal nitrogen atom, in contrast, is an amide nitrogen, and its lone pair is involved in resonance with the carbonyl oxygen, significantly reducing its nucleophilicity.[1] Consequently, the vast majority of reactions involving the hydrazide group occur at the terminal -NH₂.

The long hexadecyl chain is largely inert but imparts significant lipophilicity to the molecule, influencing its solubility and potential for steric hindrance in certain reactions. It is a critical feature for applications such as corrosion inhibitors and surfactants.[2][3]

Core Reactivity and Key Transformations

The primary reactivity pathways of this compound stem from the nucleophilic character of its terminal amine group. These can be broadly categorized into condensation, acylation, and cyclization reactions.

Nucleophilic Addition-Elimination: Hydrazone Formation

One of the most fundamental and widely utilized reactions of hydrazides is their condensation with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-).[4][5] This reaction proceeds via a nucleophilic addition of the terminal nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[6][7] This transformation is robust and often proceeds in high yield under mild conditions.[8]

The formation of a hydrazone from this compound is a cornerstone of its use in bioconjugation and derivatization, allowing for the coupling of the fatty acid chain to other molecules.[5][9]

Caption: Fig 1: Reaction scheme for hydrazone formation.

N-Acylation and N-Sulfonylation

The nucleophilic terminal nitrogen of this compound readily reacts with acylating agents such as acyl chlorides and anhydrides to form N,N'-diacylhydrazines. Similarly, reaction with sulfonyl chlorides yields N-acyl-N'-sulfonylhydrazides. These reactions typically require a base to neutralize the HCl or carboxylic acid byproduct. This pathway allows for the extension and modification of the hydrazide moiety.

Cyclization to Form Bioactive Heterocycles

Fatty acid hydrazides like this compound are crucial precursors for the synthesis of a wide array of five-membered heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[10][11] Two of the most important transformations are the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles.

  • 1,3,4-Oxadiazoles: These are typically synthesized by the cyclodehydration of an intermediate N,N'-diacylhydrazine, which can be formed in situ by reacting the hydrazide with a carboxylic acid or its derivative, followed by treatment with a dehydrating agent like phosphoryl chloride (POCl₃) or sulfuric acid.[11][12]

  • 1,2,4-Triazoles: These can be formed through various routes, often involving reaction with reagents like isothiocyanates to form a thiosemicarbazide intermediate, which then undergoes cyclization.[12]

The ability to convert the linear fatty acid hydrazide into a rigid, aromatic heterocyclic system is a powerful strategy in drug design.[13][14][15]

Heterocycle_Synthesis cluster_oxadiazole 1,3,4-Oxadiazole Pathway cluster_triazole 1,2,4-Triazole Pathway start This compound reagent1 + Acyl Chloride or Carboxylic Acid start->reagent1 reagent3 + Isothiocyanate start->reagent3 inter1 N,N'-Diacylhydrazine Intermediate reagent2 + POCl₃ (Dehydration) inter1->reagent2 reagent1->inter1 prod1 2,5-Disubstituted 1,3,4-Oxadiazole reagent2->prod1 inter2 Thiosemicarbazide Intermediate reagent4 Base-catalyzed Cyclization inter2->reagent4 reagent3->inter2 prod2 Substituted 1,2,4-Triazole-5-thione reagent4->prod2 caption Fig 2: Synthetic pathways to bioactive heterocycles.

Caption: Fig 2: Synthetic pathways to bioactive heterocycles.

Quantitative Data Summary

The following tables summarize the key reactive transformations of long-chain fatty acid hydrazides, with this compound as a prime example. Yields are representative and can vary based on specific substrates and conditions.

Table 1: Hydrazone Formation from Fatty Acid Hydrazides

Carbonyl CompoundReagent/SolventProductRepresentative YieldReference
AcetoneMethanol, AgitationAcetone HydrazoneHigh (Unspecified)[8]
3-HeptanoneMethanol, Agitation3-Heptanone HydrazoneHigh (Unspecified)[8]
p-NitrobenzaldehydeEthanol/Water, pH 4.0, 50-55°Cp-Nitrobenzaldehyde Hydrazone62-81%[9]
C-glycoside ketonesMethanol, AgitationAliphatic ketohydrazonesHigh (≥ 77%)[8]

Table 2: Synthesis of Heterocycles from Fatty Acid Hydrazides

Target HeterocycleKey ReagentsIntermediateGeneral ConditionsReference
1,3,4-OxadiazoleCarbon disulfide, KOHDithiocarbazate saltReflux in ethanol[10][12]
1,3,4-OxadiazoleCarboxylic acid, POCl₃N,N'-DiacylhydrazineReflux[11]
OxapyridazinoneMonochloroacetic acid--[10]
Pyridazine derivativeMaleic anhydride--[10]
1,2,4-TriazoleIsothiocyanate, BaseThiosemicarbazideCyclization with base[11][12]

Experimental Protocols

The following are generalized experimental protocols for the key reactions described. Researchers should optimize these procedures for their specific substrates and equipment.

Protocol 4.1: Synthesis of a this compound-derived Hydrazone

This protocol is based on the general method for reacting fatty acid hydrazides with ketones.[8]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyls, gentle heating (e.g., 40-50°C) may be required.

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Wash the collected solid with cold solvent to remove unreacted starting material. The crude hydrazone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental_Workflow cluster_steps Workflow for Hydrazone Synthesis start 1. Dissolve Hydrazide in Alcohol add 2. Add Aldehyde/Ketone start->add react 3. Stir at Room Temp (Monitor by TLC) add->react isolate 4. Isolate Product (Filtration or Evaporation) react->isolate purify 5. Purify by Washing or Recrystallization isolate->purify end 6. Characterize Product (NMR, IR, MS) purify->end caption Fig 3: Experimental workflow for hydrazone synthesis.

Caption: Fig 3: Experimental workflow for hydrazone synthesis.

Protocol 4.2: Synthesis of a 2-Alkyl-5-mercapto-1,3,4-oxadiazole

This protocol is a generalized procedure based on established methods for converting fatty acid hydrazides into oxadiazoles.[12]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Base Addition: Add potassium hydroxide (1.0 eq) to the solution and stir until it dissolves.

  • Reagent Addition: Add carbon disulfide (CS₂, 1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude oxadiazole can be purified by recrystallization from ethanol.

  • Characterization: Confirm the structure of the final product using standard analytical techniques.

Conclusion

This compound is a versatile chemical building block characterized by the potent nucleophilicity of its terminal hydrazide nitrogen. This reactivity enables straightforward, high-yielding transformations into hydrazones, acylated derivatives, and, most significantly for drug development, a variety of bioactive heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. The long alkyl chain provides a lipophilic handle that can be used to modulate the physicochemical properties of the final compounds. A thorough understanding of these fundamental reaction pathways is essential for leveraging the full synthetic potential of this compound in research and development.

References

Navigating the Acquisition and Quality Control of Hexadecanehydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing specialty chemicals with verifiable purity is a critical starting point for any successful project. Hexadecanehydrazide, a long-chain aliphatic hydrazide, is a molecule of interest for various applications, including its potential use as a hydrophobic linker or building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailing its availability through custom synthesis and the essential quality control measures required to ensure its purity and identity.

Commercial Availability: A Landscape of Custom Synthesis

Direct, off-the-shelf commercial sources for this compound are not readily found. Unlike more common laboratory reagents, this specialized fatty acid derivative typically requires custom synthesis. Several companies with expertise in oleochemicals and custom organic synthesis are equipped to produce this compound on demand. These companies work with clients to define synthesis specifications, including desired purity levels and analytical documentation.

Potential Custom Synthesis ProvidersCore ExpertiseScale of Synthesis
BOC Sciences Fatty acid synthesis and modification[][]Milligrams to Kilograms
Biosynth Complex organic chemical synthesis[3]Research to cGMP
Univar Solutions Oleochemicals supplier and distributor[4]Bulk quantities
Britz Oleochemicals Oleochemical products and intermediates[5]Industrial scale
Umicore Fatty acid esters and organic compounds[6]Industrial scale

Purity and Quality Control: Ensuring Experimental Integrity

Given the custom synthesis nature of this compound, stringent quality control is paramount. Researchers should expect a comprehensive Certificate of Analysis (CoA) from the synthesis provider, detailing the compound's purity and the analytical methods used for its determination. The typical purity for custom-synthesized this compound should be ≥95%, with higher purities achievable upon request.

Common analytical techniques for the characterization and purity assessment of hydrazide compounds include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, often involving derivatization to enhance detection.[7][8]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and can also be used with derivatization for the primary analyte.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be adapted for quantitative analysis (qNMR) to provide a highly accurate purity assessment.[11]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as the hydrazide moiety.

Experimental Protocols: A Glimpse into Synthesis and Analysis

While specific protocols are proprietary to the synthesis provider, a general understanding of the synthetic and analytical methodologies is beneficial for the researcher.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a hexadecanoic acid derivative (such as the methyl ester) with hydrazine hydrate.

Reaction:

General Procedure:

  • Reaction Setup: Methyl hexadecanoate is dissolved in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Hydrazine hydrate is added to the solution, typically in excess.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

  • Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol or methanol), to achieve the desired purity.

Purity Determination by HPLC (with Derivatization)

To enhance the UV-Vis detection of this compound, a derivatization step is often employed. A common derivatizing agent is salicylaldehyde.

Methodology:

  • Derivatization: A known concentration of the this compound sample is reacted with an excess of salicylaldehyde in a suitable solvent to form the corresponding hydrazone.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[8]

  • Detection: The eluent is monitored at a wavelength where the hydrazone derivative has strong absorbance (e.g., 360 nm).[8]

  • Quantification: The purity of the this compound is determined by comparing the peak area of the derivatized product to that of a known standard.

Visualizing the Workflow

To better illustrate the process of acquiring and verifying this compound, the following diagrams outline the key workflows.

G cluster_0 Acquisition Workflow Define Specs Define Synthesis Specifications (Purity, Quantity, Analytical Data) Select Vendor Select Custom Synthesis Vendor Define Specs->Select Vendor Initiate Synthesis Initiate Synthesis Project Select Vendor->Initiate Synthesis Receive Product Receive this compound and Certificate of Analysis Initiate Synthesis->Receive Product

Caption: Workflow for the acquisition of custom-synthesized this compound.

G cluster_1 Synthesis and Purification Pathway Start Hexadecanoic Acid Ester Hydrazinolysis Reaction with Hydrazine Hydrate Start->Hydrazinolysis Crude Crude this compound Hydrazinolysis->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure

Caption: A common synthetic and purification pathway for this compound.

G cluster_2 Purity Verification Workflow Sample This compound Sample Derivatization Derivatization (e.g., with Salicylaldehyde) Sample->Derivatization NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Derivatization->HPLC Purity Confirm Purity ≥95% HPLC->Purity Structure Confirm Structure NMR->Structure MW Confirm Molecular Weight MS->MW

Caption: An experimental workflow for the verification of this compound purity and structure.

References

An In-depth Technical Guide to the Safety and Handling of Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexadecanehydrazide , also known as Palmitic Hydrazide, is a chemical intermediate with applications in various industries, including pharmaceuticals and cosmetics.[1] As with any chemical substance, a thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various conditions and for designing appropriate storage and handling procedures.

PropertyValueSource
Synonyms Palmitic acid hydrazide, Hexadecanoic acid hydrazide, Palmitohydrazide[1][2]
CAS Number 2619-88-7[2][3][4]
Molecular Formula C₁₆H₃₄N₂O[1][3]
Molecular Weight 270.45 g/mol [1][3]
Appearance Solid[2]
Melting Point 150-152°C[1]
Boiling Point 416.2 °C at 760 mmHg[1]
Flash Point 205.5 °C[1]
Density 0.894 g/cm³[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3May cause respiratory irritation

Source: PubChem, Fisher Scientific SDS[2][3]

Signal Word: Warning[3]

Hazard Pictograms:

  • alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

  • Engineering Controls: Use in a well-ventilated area.[2] Local exhaust ventilation should be used to control the generation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2]

    • Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as oxidizing agents.

The logical workflow for handling this compound is illustrated in the following diagram:

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Check_Ventilation Ensure Proper Ventilation (Fume Hood) Don_PPE->Check_Ventilation Weigh_Transfer Weighing and Transfer (Avoid Dust Generation) Check_Ventilation->Weigh_Transfer Proceed with caution In_Use Use in Reaction/Process Weigh_Transfer->In_Use Decontaminate Decontaminate Work Area In_Use->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Spill Spill Evacuate_Area Evacuate Area Spill->Evacuate_Area Isolate & Ventilate Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Follow First Aid Measures Fire Fire Extinguish Extinguish Fire Fire->Extinguish Use Appropriate Extinguisher Control_Spill Control Spill Evacuate_Area->Control_Spill Use Absorbent Material Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention If symptoms persist

Caption: Logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink afterwards plenty of water. Call a physician or poison control center immediately.

Source: Fisher Scientific SDS[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As with many organic compounds, hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2] Avoid dust formation.[2]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The known hazards are based on its classification as harmful if swallowed and as a skin, eye, and potential respiratory irritant.[2][3]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in the public domain. Researchers should develop specific protocols based on the requirements of their individual experiments, incorporating the safety and handling precautions outlined in this guide.

Signaling Pathways

There is currently no readily available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Hexadecanehydrazide in Biochemical Research: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established biochemical applications of Hexadecanehydrazide are limited in publicly available scientific literature. This guide, therefore, extrapolates potential applications based on the known chemical properties of this compound and the documented biological activities of the broader class of long-chain fatty acid hydrazides and their derivatives. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational framework for future research.

Introduction to this compound

This compound, also known as palmitic hydrazide, is a long-chain fatty acid hydrazide. Its structure consists of a 16-carbon aliphatic chain (palmitoyl group) attached to a hydrazide moiety (-CONHNH2). This amphipathic nature, with a long hydrophobic tail and a reactive hydrophilic hydrazide headgroup, suggests a variety of potential interactions with biological systems, particularly with cellular membranes and enzymes.

The hydrazide functional group is a key reactive center, enabling this compound to serve as a precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles and triazoles, which are known to possess a wide range of pharmacological activities.[1][2] Furthermore, the hydrazide moiety itself can participate in various biological interactions, including enzyme inhibition.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C16H34N2OPubChem CID: 225536
Molecular Weight 270.45 g/mol PubChem CID: 225536
IUPAC Name This compoundPubChem CID: 225536
Synonyms Palmitic hydrazide, PalmitohydrazidePubChem CID: 225536

Synthesis of this compound

This compound can be synthesized through the hydrazinolysis of a palmitic acid ester, such as methyl palmitate, or directly from palmitic acid. The reaction with hydrazine hydrate is a common and effective method.[1][4][5]

Experimental Protocol: Synthesis via Hydrazinolysis of Methyl Palmitate

Materials:

  • Methyl palmitate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve methyl palmitate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G cluster_synthesis Synthesis of this compound methyl_palmitate Methyl Palmitate in Ethanol reflux Reflux (8-12h) methyl_palmitate->reflux hydrazine Hydrazine Hydrate hydrazine->reflux cool Cool to RT reflux->cool evaporate Solvent Evaporation cool->evaporate precipitate Precipitate in Cold Water evaporate->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Synthesis workflow for this compound.

Potential Biochemical Applications

Based on the known activities of related long-chain fatty acid hydrazides and hydrazide-containing compounds, several potential applications for this compound in biochemistry and drug discovery can be proposed.

As an Antimicrobial Agent

Long-chain fatty acid hydrazides and their derivatives have been reported to exhibit antibacterial and antifungal properties.[1][2][6] The long alkyl chain of this compound could facilitate its intercalation into microbial cell membranes, disrupting their integrity, while the hydrazide group could interfere with essential metabolic processes.

3.1.1 Hypothetical Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Table 2: Illustrative MIC Data for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
As an Enzyme Inhibitor

The hydrazide moiety is present in several known enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors.[3] It is plausible that this compound or its derivatives could act as inhibitors for various enzymes, particularly those involved in lipid metabolism, where the long alkyl chain might facilitate binding to the active site. For instance, hydrazide-hydrazone derivatives have been investigated as inhibitors of carbonic anhydrases.[7][8]

3.2.1 Hypothetical Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., for a Lipase)

Objective: To quantify the inhibitory effect of this compound on a specific enzyme.

Procedure:

  • Prepare a series of concentrations of this compound.

  • In a suitable buffer, incubate the enzyme (e.g., pancreatic lipase) with each concentration of this compound for a predetermined time.

  • Initiate the enzymatic reaction by adding a substrate that produces a detectable signal upon cleavage (e.g., p-nitrophenyl palmitate, which releases p-nitrophenol).

  • Monitor the rate of product formation over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_enzyme_inhibition Hypothetical Enzyme Inhibition by this compound enzyme Target Enzyme (e.g., Lipase) product Product enzyme->product Catalysis substrate Substrate substrate->enzyme inhibitor This compound inhibitor->enzyme Inhibition

Potential inhibitory action on a target enzyme.
As a Precursor for Bioactive Heterocycles

This compound is a valuable starting material for the synthesis of more complex molecules with potential biological activities. The hydrazide group can be cyclized with various reagents to form five- or six-membered heterocyclic rings.

3.3.1 Synthetic Pathway to 1,3,4-Oxadiazoles

One common transformation is the reaction of a hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent (e.g., POCl3) to yield a 1,3,4-oxadiazole. These compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][9]

G cluster_synthesis_pathway Synthetic Pathway to Bioactive Derivatives This compound This compound oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole This compound->oxadiazole reagent Cyclizing Reagent (e.g., R-COOH / POCl3) reagent->oxadiazole bioactivity Biological Screening (Antimicrobial, Anticancer, etc.) oxadiazole->bioactivity

Synthesis of bioactive 1,3,4-oxadiazoles.

Future Directions and Conclusion

The potential applications of this compound in biochemistry are largely unexplored. This technical guide proposes several avenues for future research based on the known reactivity of its functional groups and the biological activities of analogous compounds. Key areas for investigation include:

  • Systematic screening for antimicrobial activity against a broad panel of pathogenic bacteria and fungi.

  • Evaluation as an inhibitor against a range of enzymes, particularly those involved in lipid signaling and metabolism.

  • Synthesis and biological evaluation of a library of heterocyclic derivatives to explore a wider range of pharmacological activities.

  • Investigation of its potential as a molecular probe by attaching fluorescent or other reporter groups to the hydrazide moiety.

References

Methodological & Application

Application Note: Hydrophobic Modification of Proteins Using Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein conjugation with hydrazide-containing linkers is a widely used bioconjugation technique. The core principle involves the reaction between a hydrazide group (-CO-NH-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1][2] This method is particularly effective for the site-specific modification of glycoproteins. The carbohydrate moieties of glycoproteins can be gently oxidized using sodium periodate to generate reactive aldehyde groups, often in regions distant from the protein's active sites, such as the Fc region of antibodies.[3][4]

Hexadecanehydrazide is a long-chain fatty acid hydrazide. Its 16-carbon alkyl chain ("hexadecane") imparts significant hydrophobicity. Conjugating this molecule to a protein can facilitate its insertion into lipid bilayers, promote self-assembly into micelles or nanoparticles, or enhance its interaction with hydrophobic surfaces or other lipids. This application note provides a generalized protocol for the conjugation of this compound to glycoproteins.

Experimental Protocols

Principle of the Method

The conjugation process is a two-step procedure. First, aldehyde groups are generated on the target glycoprotein by oxidizing its sugar residues with sodium meta-periodate. Second, the purified, aldehyde-bearing protein is reacted with this compound, which forms a covalent hydrazone bond with the aldehyde. An optional third step involves the reduction of the hydrazone bond to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Experimental Workflow

G cluster_prep Part A: Aldehyde Generation cluster_conj Part B: Conjugation cluster_stab Part C: (Optional) Stabilization cluster_final Final Purification p1 Prepare Glycoprotein in Acetate Buffer (pH 5.5) p2 Add Sodium meta-periodate p1->p2 p3 Incubate (Dark, RT) p2->p3 p4 Purify via Desalting Column (Buffer Exchange) p3->p4 c2 Combine Aldehyde-Protein with Hydrazide Solution p4->c2 c1 Prepare this compound in DMSO c1->c2 c3 Incubate (RT, 2h) s1 Add Sodium Cyanoborohydride c3->s1 Optional Stabilization f1 Purify Conjugate (Gel Filtration/Dialysis) c3->f1 Direct Purification s2 Incubate s1->s2 s2->f1

Caption: Workflow for protein conjugation with this compound.

Materials and Reagents
  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4) or Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0-7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • (Optional) Sodium cyanoborohydride (NaCNBH₃)

  • Desalting columns (e.g., G-25)

  • Dialysis equipment or gel filtration columns for final purification

Protocol Part A: Generation of Aldehyde Groups on Glycoprotein

This part of the protocol is for glycoproteins that contain oxidizable sugar residues. If your protein already contains aldehyde or ketone groups, you may skip to Part B.

  • Protein Preparation: Prepare a solution of the glycoprotein at 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[3]

  • Periodate Solution: Immediately before use, prepare a solution of sodium meta-periodate at approximately 20 mM in the same acetate buffer.[3]

  • Oxidation Reaction: Add the periodate solution to the protein solution. A typical starting point is a 1:1 volume ratio, resulting in a final periodate concentration of 10 mM.[3] Incubate the reaction for 5-30 minutes at room temperature, protected from light.

  • Purification: Immediately remove the excess periodate and reaction byproducts by buffer exchange into the desired Conjugation Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[3] The resulting aldehyde-activated protein should be used immediately in the next step.

Protocol Part B: Conjugation with this compound
  • Hydrazide Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.[3] Due to its long alkyl chain, this compound is expected to be poorly soluble in aqueous buffers.

  • Conjugation Reaction: Add the this compound stock solution to the aldehyde-activated protein solution. The final concentration of DMSO should be kept low (<10%) to avoid protein denaturation. A molar excess of hydrazide to protein is required; a starting ratio of 50:1 to 200:1 is recommended.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[3][5]

Protocol Part C: (Optional) Stabilization of Hydrazone Bond

The hydrazone bond is relatively stable, but for applications requiring long-term stability, it can be reduced to a secondary amine.

  • Reduction: Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in the conjugation buffer. Add it to the reaction mixture from Part B to a final concentration of approximately 15-30 mM.[5]

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final protein conjugate from excess reagents using gel filtration chromatography or extensive dialysis.

Data Presentation

The optimal conditions for conjugation can vary significantly based on the specific protein. The following tables provide typical ranges for key experimental parameters based on general hydrazide conjugation protocols.

Table 1: Typical Reaction Conditions for Glycoprotein Oxidation

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Buffer0.1 M Sodium AcetatepH is critical for selective oxidation.
pH5.5Balances reaction efficiency and protein stability.[3]
NaIO₄ Concentration10 - 20 mMHigher concentrations can lead to over-oxidation.[4]
Incubation Time5 - 30 minutesLonger times may damage the protein.
TemperatureRoom Temperature (20-25°C)Reaction should be performed in the dark.

Table 2: Typical Reaction Conditions for Hydrazide Conjugation

ParameterRecommended RangeNotes
BufferPhosphate BufferAvoid amine-containing buffers like Tris.
pH6.0 - 7.4The hydrazone bond formation is efficient in this range.[6]
Hydrazide:Protein Molar Ratio50:1 - 200:1Must be optimized; high ratios needed for hydrophobic hydrazides.
Incubation Time2 - 16 hours2 hours is often sufficient.[3][6]
TemperatureRoom Temperature (20-25°C)Can be performed at 4°C for longer incubations.
NaCNBH₃ (Optional)15 - 30 mMFor stabilization of the hydrazone bond.[5]

Visualization of Application

The introduction of a long hydrophobic tail like hexadecane can be used to anchor a normally soluble protein to a cell membrane, potentially influencing its interaction with membrane-bound signaling partners.

G cluster_membrane Cell Membrane (Lipid Bilayer) p_conj Soluble Protein + This compound p_anchored Membrane-Anchored Conjugate p_conj->p_anchored Hydrophobic Insertion receptor Membrane Receptor p_anchored->receptor New Interaction Enabled p_soluble Soluble Protein p_soluble->p_conj Conjugation Reaction

Caption: Hypothetical membrane anchoring of a protein via hexadecane conjugation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical strategy for tailoring their physicochemical properties to suit specific biomedical applications such as drug delivery.[1] This document provides detailed application notes and protocols for the surface modification of nanoparticles with hexadecanehydrazide. This compound is a long-chain alkyl hydrazide that introduces a hydrophobic moiety onto the nanoparticle surface. This modification is particularly advantageous for enhancing the encapsulation and delivery of poorly water-soluble (hydrophobic) therapeutic agents.[2]

The hydrazide functional group allows for covalent conjugation to nanoparticles possessing surface aldehyde or ketone groups via a stable hydrazone linkage.[1][3] Alternatively, it can be coupled to carboxyl-functionalized nanoparticles through amide bond formation. The long C16 alkyl chain of this compound creates a hydrophobic surface layer, which can improve the loading capacity and stability of hydrophobic drugs within the nanoparticle carrier.[2]

These application notes are intended to guide researchers in the synthesis, functionalization, characterization, and application of this compound-modified nanoparticles for drug delivery.

Applications

The primary application of nanoparticles modified with this compound is in the formulation of drug delivery systems for hydrophobic drugs. The hydrophobic surface created by the hexadecane chains can lead to:

  • Enhanced Drug Loading: Increased affinity for hydrophobic drug molecules, potentially leading to higher drug encapsulation efficiency.

  • Improved Formulation Stability: The hydrophobic interactions can help to stabilize the nanoparticle formulation and prevent premature drug leakage.

  • Controlled Drug Release: The hydrophobic matrix can modulate the release kinetics of the encapsulated drug.[4]

  • Targeted Delivery (with further modification): The hydrazide linker can also be used as a platform for the subsequent attachment of targeting ligands.

Experimental Protocols

This section details the protocols for the synthesis of carboxylated nanoparticles, their surface modification with this compound, and subsequent loading with a model hydrophobic drug.

Synthesis of Carboxyl-Functionalized PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle-based drug delivery.[4]

Materials:

  • PLGA (50:50 lactide:glycolide ratio, carboxyl-terminated)

  • Acetone

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 100 mg of carboxyl-terminated PLGA in 2 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

  • Prepare a 1% (w/v) aqueous solution of PVA.

  • Add the PLGA solution dropwise to 10 mL of the PVA solution while stirring vigorously at 500 rpm.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle pellet in 5 mL of deionized water and store at 4°C.

Surface Modification with this compound

This protocol utilizes carbodiimide chemistry to conjugate this compound to the carboxyl groups on the surface of the PLGA nanoparticles.

Materials:

  • Carboxyl-functionalized PLGA nanoparticles

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

  • Disperse 10 mg of the carboxyl-functionalized PLGA nanoparticles in 5 mL of MES buffer.

  • Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension and incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Dissolve 5 mg of this compound in 1 mL of a suitable organic solvent (e.g., DMSO) and add it to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Quench the reaction by adding 100 µL of 1 M Tris buffer (pH 8.0).

  • Collect the this compound-modified nanoparticles by centrifugation (15,000 rpm, 20 min, 4°C).

  • Wash the nanoparticles twice with PBS (pH 7.4) to remove unreacted reagents.

  • Resuspend the final product in 5 mL of deionized water.

Hydrophobic Drug Loading (e.g., Paclitaxel)

Materials:

  • This compound-modified nanoparticles

  • Paclitaxel

  • Acetonitrile

Protocol:

  • Disperse 10 mg of this compound-modified nanoparticles in 5 mL of deionized water.

  • Dissolve 2 mg of Paclitaxel in 0.5 mL of acetonitrile.

  • Add the Paclitaxel solution dropwise to the nanoparticle suspension while stirring.

  • Continue stirring for 24 hours at room temperature in the dark to allow for drug loading.

  • Centrifuge the suspension at 15,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the unloaded drug.

  • Collect the supernatant to determine the amount of unloaded drug.

  • Wash the nanoparticle pellet with deionized water and lyophilize for storage.

Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface by identifying characteristic peaks of the alkyl chain and amide bond.

  • Dynamic Light Scattering (DLS): To determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles before and after modification.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Drug Loading Efficiency and Capacity: Determined by quantifying the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC) and applying the following formulas:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Quantitative Data Summary

The following table presents hypothetical data that could be obtained from the characterization of the nanoparticles at different stages of modification and drug loading.

Nanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
PLGA-COOH150 ± 100.15 ± 0.02-35 ± 3N/A
PLGA-Hexadecanehydrazide165 ± 120.18 ± 0.03-15 ± 4N/A
Paclitaxel-loaded PLGA-Hexadecanehydrazide175 ± 150.20 ± 0.04-12 ± 585 ± 5

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_loading Drug Loading cluster_characterization Characterization plga PLGA-COOH Solution emulsion Oil-in-Water Emulsion plga->emulsion pva PVA Solution pva->emulsion nanoparticles PLGA-COOH Nanoparticles emulsion->nanoparticles Solvent Evaporation activation Carboxyl Activation (EDC/NHS) nanoparticles->activation conjugation This compound Conjugation activation->conjugation modified_np PLGA-Hexadecanehydrazide Nanoparticles conjugation->modified_np loading Incubation & Loading modified_np->loading drug_solution Hydrophobic Drug (e.g., Paclitaxel) drug_solution->loading loaded_np Drug-Loaded Nanoparticles loading->loaded_np ftir FTIR loaded_np->ftir dls DLS loaded_np->dls tem TEM loaded_np->tem hplc HPLC loaded_np->hplc

Caption: Experimental workflow for the synthesis, surface modification, and drug loading of this compound-functionalized nanoparticles.

logical_relationship cluster_nanoparticle Nanoparticle Core cluster_surface Surface Chemistry cluster_drug Therapeutic Application np_core Biodegradable Polymer Core (e.g., PLGA) surface_groups Surface Functional Groups (-COOH) modifier This compound (-CONHNH-C16H33) surface_groups->modifier Covalent Conjugation hydrophobic_surface Hydrophobic Surface Layer modifier->hydrophobic_surface drug_loading Enhanced Drug Loading & Stability hydrophobic_surface->drug_loading hydrophobic_drug Poorly Water-Soluble Drug hydrophobic_drug->drug_loading drug_delivery Controlled Drug Delivery drug_loading->drug_delivery

Caption: Logical relationship illustrating the design of this compound-modified nanoparticles for enhanced hydrophobic drug delivery.

References

Application Notes and Protocols for Hydrogels Crosslinked with Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them ideal candidates for a variety of biomedical applications, including drug delivery and tissue engineering.[1][2] The properties of hydrogels are highly tunable and are largely determined by the polymer backbone and the crosslinking agent used. Chemical crosslinking, which involves the formation of covalent bonds, provides stable and robust hydrogel networks.[3]

Hydrazone crosslinking, formed by the reaction between a hydrazide and an aldehyde, is a particularly attractive method for creating biocompatible and biodegradable hydrogels.[4] This reaction is efficient under mild conditions and the resulting hydrazone bond is reversible and responsive to pH, which can be exploited for controlled drug release.[1][5] While adipic acid dihydrazide (ADH) is a commonly used short-chain hydrophilic crosslinker, the use of a long-chain, hydrophobic crosslinker like hexadecanehydrazide offers a unique opportunity to modulate the physicochemical properties of hydrogels.[4][6]

The introduction of the long C16 aliphatic chain of this compound is expected to impart hydrophobicity to the hydrogel network. This can lead to altered swelling behavior, enhanced mechanical properties, and modified release kinetics for both hydrophilic and hydrophobic drugs.[7][8] These application notes provide an overview of the potential benefits of using this compound as a crosslinker and offer detailed protocols for the synthesis, characterization, and application of these novel hydrogels in drug delivery.

Key Advantages of Using this compound as a Crosslinker

  • Modulated Swelling: The hydrophobic nature of the hexadecane chains can restrict the water uptake of the hydrogel, leading to a lower swelling ratio compared to hydrogels crosslinked with hydrophilic crosslinkers.[8] This can be advantageous for applications where excessive swelling is undesirable.

  • Enhanced Mechanical Strength: Hydrophobic interactions between the long alkyl chains can act as physical crosslinks, reinforcing the covalent network and leading to hydrogels with higher mechanical robustness.[5][7]

  • Controlled Drug Release: The hydrophobic domains created by this compound can serve as reservoirs for hydrophobic drugs, enabling their encapsulation and sustained release. For hydrophilic drugs, the increased tortuosity and hydrophobicity of the network can slow down their diffusion and prolong their release profile.

  • Biocompatibility: While specific biocompatibility data for this compound-crosslinked hydrogels is not yet widely available, hydrazide-based crosslinkers, in general, have shown good biocompatibility.[9] The long alkyl chain is a fatty acid derivative, which is a natural component of the body.

Experimental Protocols

Protocol 1: Synthesis of Aldehyde-Modified Hyaluronic Acid (HA-CHO)

This protocol describes the oxidation of hyaluronic acid (HA) to introduce aldehyde groups, which will then react with the hydrazide groups of the crosslinker.

Materials:

  • Sodium hyaluronate (HA)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve HA in DI water to a final concentration of 1% (w/v). Stir the solution until the HA is completely dissolved.

  • In the dark, add a calculated amount of sodium periodate (NaIO₄) to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. A common starting ratio is 0.5:1.

  • Stir the reaction mixture at room temperature in the dark for 24 hours.

  • Quench the reaction by adding an excess of ethylene glycol (e.g., 1 mL for every 100 mL of reaction mixture) and stir for 1 hour.

  • Transfer the solution to a dialysis tube and dialyze against DI water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

  • Freeze the dialyzed solution and lyophilize to obtain a white, fluffy solid of HA-CHO. Store at -20°C until use.

Protocol 2: Synthesis of this compound-Crosslinked Hyaluronic Acid Hydrogel

This protocol details the formation of the hydrogel by reacting the aldehyde-modified hyaluronic acid (HA-CHO) with this compound.

Materials:

  • Aldehyde-modified hyaluronic acid (HA-CHO) from Protocol 1

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HA-CHO in PBS (e.g., 2% w/v).

  • Prepare a stock solution of this compound in a suitable solvent. Due to its hydrophobicity, a co-solvent system (e.g., DMSO/PBS mixture) may be necessary. The concentration should be calculated to achieve the desired molar ratio of hydrazide groups to aldehyde groups. A 1:1 ratio is a good starting point.

  • To form the hydrogel, mix the HA-CHO solution and the this compound solution in a vial.

  • Immediately vortex the mixture to ensure homogeneous mixing.

  • Allow the mixture to stand at 37°C. Gelation time will vary depending on the concentration of reactants and the degree of oxidation of the HA. The gel formation can be monitored by inverting the vial.

Characterization of this compound-Crosslinked Hydrogels

A thorough characterization of the hydrogels is essential to understand their properties and suitability for specific applications.

Swelling Behavior

The swelling ratio provides insight into the water absorption capacity of the hydrogel.

Protocol:

  • Prepare hydrogel discs of a known initial weight (W_d).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

Expected Results:

The swelling ratio of this compound-crosslinked hydrogels is expected to be lower than that of hydrogels crosslinked with a hydrophilic crosslinker like ADH, due to the hydrophobic nature of the C16 chains.

Table 1: Comparative Swelling Ratios of HA Hydrogels

CrosslinkerPolymer Concentration (w/v)Swelling Ratio (%) at 24h
Adipic Acid Dihydrazide (ADH)2%850 ± 50
This compound2%450 ± 40
Adipic Acid Dihydrazide (ADH)5%600 ± 30
This compound5%300 ± 25

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Mechanical Properties

The mechanical strength of the hydrogel is crucial for its stability and function, especially in load-bearing applications.

Protocol:

  • Perform rheological measurements on the hydrogel samples using a rheometer.

  • Conduct a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.

Expected Results:

The storage modulus (G') of this compound-crosslinked hydrogels is anticipated to be higher than that of ADH-crosslinked hydrogels, indicating a stiffer and more robust network due to the additional physical crosslinks from hydrophobic interactions.

Table 2: Mechanical Properties of HA Hydrogels

CrosslinkerPolymer Concentration (w/v)Storage Modulus (G') (Pa)
Adipic Acid Dihydrazide (ADH)2%150 ± 20
This compound2%400 ± 30
Adipic Acid Dihydrazide (ADH)5%350 ± 25
This compound5%800 ± 50

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

In Vitro Drug Release

This protocol assesses the release of a model drug from the hydrogel.

Protocol:

  • Load the hydrogel with a model drug (e.g., doxorubicin for a hydrophilic drug, or dexamethasone for a hydrophobic drug) during the gelation process.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment).

  • At specific time points, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative drug release over time.

Expected Results:

The release of both hydrophilic and hydrophobic drugs is expected to be more sustained from this compound-crosslinked hydrogels compared to ADH-crosslinked hydrogels. The hydrophobic domains will retard the release of hydrophobic drugs, while the overall lower swelling and increased network tortuosity will slow the diffusion of hydrophilic drugs.

Table 3: Cumulative Drug Release from HA Hydrogels at 48 hours

CrosslinkerDrugRelease Medium (pH)Cumulative Release (%)
Adipic Acid Dihydrazide (ADH)Doxorubicin7.485 ± 5
This compoundDoxorubicin7.455 ± 4
Adipic Acid Dihydrazide (ADH)Dexamethasone7.470 ± 6
This compoundDexamethasone7.440 ± 5
This compoundDoxorubicin5.575 ± 6

Note: The data presented in this table is hypothetical and for illustrative purposes. The pH-responsive nature of the hydrazone bond leads to faster release in acidic conditions.

Visualizations

Experimental Workflow

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application HA Hyaluronic Acid (HA) Oxidation Oxidation (NaIO4) HA->Oxidation HA_CHO Aldehyde-Modified HA (HA-CHO) Oxidation->HA_CHO Crosslinking Crosslinking (Hydrazone Bond Formation) HA_CHO->Crosslinking Hexa This compound Hexa->Crosslinking Hydrogel This compound-Crosslinked HA Hydrogel Crosslinking->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Rheology Rheological Analysis Hydrogel->Rheology Drug_Release In Vitro Drug Release Hydrogel->Drug_Release Drug_Delivery Controlled Drug Delivery Drug_Release->Drug_Delivery

Caption: Workflow for synthesis and characterization.

Crosslinking Mechanism

G cluster_reactants Reactants cluster_product Product cluster_bond Bond Formation HA_CHO HA-CHO (Aldehyde Groups) Hydrogel Crosslinked Hydrogel Network (Hydrazone Bonds) HA_CHO->Hydrogel + Hexa This compound (Hydrazide Groups) Hexa->Hydrogel Aldehyde R-CHO Hydrazone R-CH=N-NH-R' Aldehyde->Hydrazone + Hydrazide R'-NH-NH2 Hydrazide->Hydrazone Water H2O Hydrazone->Water +

Caption: Hydrazone bond formation mechanism.

Conclusion

This compound presents a promising alternative to traditional hydrophilic crosslinkers for the fabrication of hydrogels with unique and tunable properties. The introduction of hydrophobic moieties into the hydrogel network can significantly impact swelling, mechanical strength, and drug release kinetics. The protocols and data presented in these application notes provide a foundational framework for researchers to explore the potential of this compound-crosslinked hydrogels in various drug delivery and biomedical applications. Further optimization and in-depth biocompatibility studies are recommended to fully realize the potential of this novel biomaterial.

References

Application Notes and Protocols for Hydrazone Bond Formation with Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formation of hydrazone bonds using hexadecanehydrazide with various aldehydes and ketones. These protocols are designed to be adaptable for applications in drug delivery, bioconjugation, and materials science, where the long aliphatic chain of this compound can impart unique lipophilic properties to the final conjugate.

Introduction

Hydrazone bond formation is a robust and versatile bioorthogonal ligation reaction that occurs between a hydrazide and an aldehyde or ketone, yielding a stable hydrazone linkage. This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions, making it an invaluable tool in chemical biology and drug development.

This compound, a long-chain fatty acid hydrazide, is a particularly interesting building block due to its significant lipophilicity. The C16 alkyl chain can be exploited for:

  • Targeting Cell Membranes: The hydrophobic tail can facilitate interaction with and insertion into lipid bilayers.

  • Formation of Self-Assembled Structures: Amphiphilic molecules created using this compound can form micelles or liposomes for drug encapsulation and delivery.[1][2][3]

  • Surface Modification: It can be used to functionalize nanoparticles and other surfaces to enhance their hydrophobic interactions.[4][5]

This guide provides detailed protocols for the synthesis of hydrazones from this compound and offers insights into their purification and potential applications.

Reaction Mechanism and Workflow

The formation of a hydrazone proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone. The reaction is typically acid-catalyzed.

Reaction Mechanism:

Diagram 1: General reaction mechanism for hydrazone formation.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Dissolve Dissolve this compound and Aldehyde/Ketone in Solvent Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Dissolve->Add_Catalyst Stir Stir at Room Temperature or Heat under Reflux Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Precipitate Precipitate Product (e.g., with cold water) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from suitable solvent Filter->Recrystallize Column Column Chromatography (if necessary) Recrystallize->Column If impurities remain Characterize Characterize by NMR, IR, MS Recrystallize->Characterize Column->Characterize

Diagram 2: General experimental workflow for hydrazone synthesis.

Experimental Protocols

Due to the long alkyl chain, this compound and its resulting hydrazones are poorly soluble in water. Therefore, organic solvents are required for the reaction and purification.

Materials and Reagents
  • This compound (Palmitic hydrazide)

  • Aldehyde or Ketone of interest

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (as catalyst)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate, Ethanol, Acetonitrile)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

General Protocol for Hydrazone Formation
  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent such as ethanol or methanol. Add the aldehyde or ketone (1.0-1.2 eq.). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive ketones, heating under reflux may be necessary.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A typical eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spots are no longer visible.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate directly from the reaction mixture upon cooling or after the addition of cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or water) to remove any residual starting materials and catalyst.

  • Drying: Dry the purified product under vacuum.

Purification Protocols
  • Recrystallization: This is the preferred method for purifying solid hydrazones.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum. A common solvent system for long-chain hydrazones is a mixture of hexane and ethyl acetate.[6]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed.

    • Choose an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) based on TLC analysis.

    • Prepare a slurry of silica gel in the eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the formation of hydrazones from long-chain fatty acid hydrazides like this compound with various aldehydes and ketones. The data is compiled from general literature on hydrazone formation and may need to be optimized for specific substrates.

Table 1: Reaction Conditions and Yields with Aromatic Aldehydes

AldehydeCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzaldehydeAcetic AcidEthanolReflux2-4>90
4-NitrobenzaldehydeAcetic AcidEthanolRoom Temp.1-2>95
4-MethoxybenzaldehydeAcetic AcidEthanolReflux4-685-95
2-HydroxybenzaldehydeAcetic AcidMethanolRoom Temp.1-3>90

Table 2: Reaction Conditions and Yields with Aliphatic Aldehydes and Ketones

Carbonyl CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
HeptanalAcetic AcidEthanolRoom Temp.2-480-90
CyclohexanoneAcetic AcidMethanolReflux6-870-85
AcetoneAcetic AcidEthanolReflux8-1260-75
2-ButanoneAcetic AcidMethanolReflux8-1265-80

Note: Yields are highly dependent on the specific reactants and purification methods. The provided data is for illustrative purposes.

Applications in Drug Development

The lipophilic nature of this compound makes it a valuable tool for various applications in drug delivery and development.

  • Liposome and Micelle Formulation: this compound can be conjugated to hydrophilic molecules to create amphiphiles that self-assemble into liposomes or micelles.[1][2][3] These nanostructures can encapsulate therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles. The hydrazone bond can be designed to be pH-sensitive, allowing for triggered drug release in the acidic environment of tumors or endosomes.

  • Nanoparticle Functionalization: The hydrophobic tail of this compound can be used to anchor molecules to the surface of nanoparticles, creating a stable, functionalized coating.[4][5] This can be used to attach targeting ligands, imaging agents, or drugs to the nanoparticle surface.

  • Targeted Drug Delivery: By conjugating a drug or a targeting moiety to this compound, the resulting molecule can exhibit enhanced affinity for cell membranes, potentially leading to improved cellular uptake and targeted delivery.

Disclaimer: This document provides general guidance and protocols. All laboratory work should be conducted in accordance with appropriate safety procedures and regulations. The specific reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols: Hexadecanehydrazide in Enzyme Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of long-chain dihydrazides, exemplified by hexadecanehydrazide and its well-documented analog adipic acid dihydrazide, in enzyme immobilization techniques. This method is particularly valuable for applications in drug development, diagnostics, and biocatalysis, where stable and reusable enzyme systems are essential.

Introduction to Hydrazide-Based Enzyme Immobilization

Enzyme immobilization is a critical technique that enhances enzyme stability, allows for repeated use, and simplifies downstream processing.[1][2][3] Hydrazide chemistry offers a robust and specific method for covalently attaching enzymes to solid supports.[4][5] This technique relies on the formation of a stable hydrazone bond between a hydrazide functional group on the support or linker and an aldehyde group on the enzyme.[4][6] Aldehyde groups can be introduced into the enzyme's carbohydrate moieties through mild periodate oxidation.

Long-chain dihydrazides, such as this compound or adipic acid dihydrazide, act as bifunctional linkers.[7] One hydrazide group reacts with the activated support, while the other is available to couple with an oxidized enzyme, creating a flexible spacer arm that can improve enzyme accessibility and activity.

Advantages of Using Dihydrazide Linkers:

  • Enhanced Stability: Covalent attachment via hydrazone linkage provides greater stability compared to non-covalent methods like physical adsorption.[1][8]

  • Reusability: Immobilized enzymes can be easily recovered and reused multiple times, reducing costs.[1][3][9]

  • Controlled Orientation: When targeting glycosylation sites, this method can lead to a more uniform orientation of the enzyme on the support.

  • Reduced Leaching: The stable covalent bond minimizes enzyme leakage from the support.

Applications in Drug Development and Pharmaceuticals:

Immobilized enzymes are pivotal in various pharmaceutical applications:

  • Drug Synthesis: Facilitates the synthesis of complex drug molecules with high specificity.[9][10]

  • Therapeutic Proteins: Used in the manufacturing of therapeutic proteins.[1]

  • Diagnostics: Integral in the development of biosensors and diagnostic assays like ELISA.[9]

  • Drug Delivery: The reversible nature of the hydrazone bond under certain conditions can be exploited for controlled drug release.[6]

Experimental Data and Performance

The following tables summarize typical data obtained from enzyme immobilization experiments using dihydrazide linkers. The data is representative of studies using adipic acid dihydrazide, a close structural analog of this compound.

Table 1: Immobilization Efficiency of Horseradish Peroxidase (HRP) on Hydrazide-Functionalized Microspheres

Support MaterialLinkerEnzyme LoadingImmobilization Yield (%)Activity Retention (%)Reference
Poly(HEMA-co-EDMA)Adipic Acid Dihydrazide7.3 µg/g of carrier>95~97[11]

Table 2: Stability of Immobilized Horseradish Peroxidase

Storage Time (Days)Remaining Activity (%)Storage ConditionsReference
23>974°C in buffer[11]

Experimental Protocols

Here, we provide detailed protocols for the immobilization of a glycoprotein enzyme (e.g., Horseradish Peroxidase) onto a solid support using a dihydrazide linker.

Protocol 1: Activation of Support with Adipic Acid Dihydrazide

This protocol describes the functionalization of a support material containing hydroxyl groups with adipic acid dihydrazide.

Materials:

  • Support material (e.g., Poly(HEMA-co-EDMA) microspheres)

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Adipic acid dihydrazide

  • Anhydrous dioxane

  • Sodium carbonate solution

  • Phosphate buffer (pH 7.0)

Procedure:

  • Suspend the support material in anhydrous dioxane.

  • Add a solution of 2,4,6-trichloro-1,3,5-triazine in anhydrous dioxane to the suspension.

  • Stir the mixture for a specified time at room temperature to activate the hydroxyl groups on the support.

  • Wash the activated support extensively with dioxane and then with water.

  • Resuspend the activated support in a sodium carbonate solution.

  • Add a solution of adipic acid dihydrazide to the suspension.

  • Stir the mixture overnight at room temperature to couple the dihydrazide linker to the support.

  • Wash the hydrazide-functionalized support thoroughly with water and store it in a suitable buffer (e.g., phosphate buffer) at 4°C.

Protocol 2: Oxidation of Enzyme Carbohydrate Moieties

This protocol details the generation of aldehyde groups on a glycoprotein enzyme.

Materials:

  • Glycoprotein enzyme (e.g., Horseradish Peroxidase)

  • Sodium periodate solution

  • Ethylene glycol

  • Acetate buffer (pH 5.5)

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve the enzyme in acetate buffer.

  • Add a freshly prepared solution of sodium periodate to the enzyme solution. The final concentration of periodate should be optimized for the specific enzyme.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quench the reaction by adding ethylene glycol and incubate for another 30 minutes in the dark.

  • Remove the excess periodate and by-products by dialysis against acetate buffer or by using a desalting column.

Protocol 3: Covalent Coupling of Oxidized Enzyme to Hydrazide-Functionalized Support

This protocol describes the final step of immobilizing the oxidized enzyme onto the prepared support.

Materials:

  • Hydrazide-functionalized support (from Protocol 1)

  • Oxidized enzyme (from Protocol 2)

  • Acetate buffer (pH 5.5)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Wash the hydrazide-functionalized support with acetate buffer.

  • Add the oxidized enzyme solution to the support suspension.

  • Gently agitate the mixture at 4°C for 24-48 hours to allow for the formation of the hydrazone bond.

  • Separate the immobilized enzyme from the solution by centrifugation or filtration.

  • Wash the immobilized enzyme preparation thoroughly with phosphate buffer to remove any unbound enzyme.

  • Store the immobilized enzyme in a suitable buffer at 4°C.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes in hydrazide-based enzyme immobilization.

G cluster_prep Support & Enzyme Preparation cluster_coupling Immobilization Support Solid Support (with -OH groups) ActivatedSupport Activated Support Support->ActivatedSupport Activation (e.g., Cyanuric Chloride) HydrazideSupport Hydrazide-Functionalized Support ActivatedSupport->HydrazideSupport Linker Attachment (Dihydrazide) ImmobilizedEnzyme Immobilized Enzyme HydrazideSupport->ImmobilizedEnzyme Covalent Coupling Enzyme Glycoprotein Enzyme OxidizedEnzyme Oxidized Enzyme (with -CHO groups) Enzyme->OxidizedEnzyme Periodate Oxidation OxidizedEnzyme->ImmobilizedEnzyme G cluster_reaction Hydrazone Bond Formation Enzyme Enzyme-CHO Product Enzyme-CH=N-NH-Support Enzyme->Product + Linker Support-NH-NH2 Linker->Product

References

Application Notes and Protocols for Hexadecanehydrazide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexadecanehydrazide, also known as Palmitic Acid Hydrazide, in the development of targeted drug delivery systems. This document details its role in forming prodrugs, modifying nanocarriers, and facilitating targeted delivery, supported by experimental protocols and quantitative data.

Introduction

This compound is the hydrazide derivative of palmitic acid, a common 16-carbon saturated fatty acid. Its chemical structure, featuring a long hydrophobic alkyl chain and a reactive hydrazide group, makes it a valuable lipid moiety for various bioconjugation and drug delivery applications. The hydrophobic tail allows for its incorporation into lipid-based nanocarriers such as liposomes and micelles, or for increasing the lipophilicity of hydrophilic drugs. The hydrazide group provides a reactive handle for covalently linking it to drugs or targeting ligands, often through a pH-sensitive hydrazone bond. This linkage is particularly advantageous for tumor targeting, as the acidic microenvironment of tumors can trigger the cleavage of the bond and subsequent release of the active drug.

Applications of this compound in Targeted Drug Delivery

One of the primary applications of this compound is in the creation of lipophilic prodrugs from hydrophilic parent drugs. This modification enhances the drug's ability to be encapsulated within the hydrophobic core of nanocarriers like micelles and nanoparticles, thereby increasing the drug loading capacity and stability of the formulation.

A notable example is the synthesis of a doxorubicin-palmitic acid (DOX-PA) conjugate.[1] In this approach, doxorubicin is conjugated to palmitic acid hydrazide via a pH-sensitive hydrazone bond.[1] This lipophilic prodrug can then be efficiently loaded into DSPE-PEG micelles. The pH-sensitive nature of the hydrazone linkage facilitates the release of free doxorubicin within the acidic environment of cancer cells.[1]

This compound can be used to anchor targeting moieties, such as carbohydrates, to the surface of drug delivery vehicles. This is exemplified by the preparation of LeY-hexadecanehydrazide, a glycolipid used to modify the surface of glioblastoma-derived extracellular vesicles (EVs).[2][3] This modification enhances the receptor-mediated targeting and uptake of these EVs by dendritic cells, which are key players in initiating an anti-tumor immune response.[2]

This compound is also utilized in the synthesis of fatty acid-drug conjugates for the preparation of nanosuspensions. For instance, it has been used to create palmitic acid-pirarubicin (pal-THP), where the anticancer drug pirarubicin is linked to palmitic acid via an acid-labile hydrazone bond.[4] This conjugate can be formulated into nanosuspensions of an optimal size for tumor tissue delivery. The acidic environment within the tumor or lysosomes facilitates the cleavage of the hydrazone bond, releasing the active drug.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound (palmitic acid hydrazide) in drug delivery systems.

Table 1: Synthesis and Formulation Parameters

ParameterValueDrug/SystemReference
Yield of DOX-PA Synthesis~88%Doxorubicin-Palmitic Acid[1]
Optimal Size of pal-THP Nanoparticles100–125 nmPalmitic Acid-Pirarubicin[4]

Table 2: In Vitro Efficacy

Cell LineIC50 of pal-THP NanosuspensionComparisonReference
Colon 26Increased compared to free THPFree Pirarubicin (THP)[4]

Experimental Protocols

This protocol is adapted from the synthesis of a doxorubicin lipophilic prodrug.[1]

Materials:

  • Doxorubicin

  • Palmitic acid hydrazide (this compound)

  • Anhydrous methanol

  • Trifluoroacetic acid (TFA)

  • Round bottom flask

  • Magnetic stirrer

  • Silica gel column

  • Dichloromethane

  • Methanol

Procedure:

  • Weigh 390 mg of doxorubicin and 243 mg of palmitic acid hydrazide and transfer to a round bottom flask.

  • Add 150 ml of anhydrous methanol to the flask.

  • Add 39 µl of trifluoroacetic acid (TFA).

  • Stir the reaction mixture for 18 hours at room temperature in the dark using a magnetic stirrer.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Purify the resulting DOX-PA conjugate using a silica gel column with a dichloromethane/methanol eluent.

  • Dry the purified product to obtain a pure red solid.

This protocol describes the formulation of micelles containing the DOX-PA conjugate.[1]

Materials:

  • DOX-PA conjugate

  • DSPE-PEG

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Dissolve the DOX-PA conjugate and DSPE-PEG in chloroform in a round bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin film on the flask wall.

  • Hydrate the film with PBS by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipid.

  • Sonicate the resulting suspension to form micelles.

This protocol is for the synthesis of a glycolipid for modifying extracellular vesicles.[2]

Materials:

  • LeY pentasaccharide

  • Palmitic acid hydrazide (this compound)

  • Picoline borane

  • DMSO/AcOH/CHCl3 (8:2:1)

  • CHCl3/MeOH/H2O (8:1:8)

Procedure:

  • Dissolve palmitic hydrazide (2 equivalents) and picoline borane (10 equivalents) in 200 µl of DMSO/AcOH/CHCl3 (8:2:1).

  • Add this mixture to LeY pentasaccharide (1 equivalent).

  • Stir the reaction for 2.5 hours at 65°C.

  • Extract the LeY-glycolipid by adding CHCl3/MeOH/H2O at an 8:1:8 v/v ratio. The product will appear as a white slurry at the interphase.

  • Centrifuge the mixture at 4600 rpm for 20 minutes.

  • Carefully remove the aqueous and organic layers.

  • Repeat the washing step once more.

Visualizations

Synthesis_of_DOX_PA Doxorubicin Doxorubicin reaction Doxorubicin->reaction PAH This compound (Palmitic Acid Hydrazide) PAH->reaction TFA TFA (catalyst) TFA->reaction Methanol Anhydrous Methanol (solvent) Methanol->reaction DOX_PA DOX-PA Conjugate (pH-sensitive hydrazone bond) reaction->DOX_PA 18h, RT, dark

Caption: Synthesis of DOX-PA conjugate.

Micelle_Formation DOX_PA DOX-PA Conjugate dissolve Dissolve in Chloroform DOX_PA->dissolve DSPE_PEG DSPE-PEG DSPE_PEG->dissolve film_formation Form Thin Film (Rotary Evaporation) dissolve->film_formation hydration Hydrate with PBS film_formation->hydration sonication Sonication hydration->sonication micelles DOX-PA Loaded Micelles sonication->micelles

Caption: Workflow for DOX-PA loaded micelle formation.

EV_Targeting_Logic This compound This compound Glycolipid LeY-Hexadecanehydrazide (Glycolipid) This compound->Glycolipid LeY LeY Pentasaccharide (Targeting Ligand) LeY->Glycolipid Modified_EV Surface-Modified EV Glycolipid->Modified_EV incorporation EV Extracellular Vesicle (EV) EV->Modified_EV Uptake Enhanced Receptor-Mediated Uptake Modified_EV->Uptake DC Dendritic Cell (Target) DC->Uptake

Caption: Logic of EV surface modification for cell targeting.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Hexadecanehydrazide-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanehydrazide-peptide conjugates represent a promising class of biopharmaceuticals, where the covalent attachment of a C16 lipid chain to a peptide can significantly enhance its therapeutic properties. This lipidation strategy can improve plasma half-life, cell membrane permeability, and target engagement. Accurate and robust analytical methods are crucial for the characterization and quantification of these conjugates throughout the drug development process. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as the gold standard for the detailed analysis of these complex molecules.

These application notes provide a comprehensive overview and detailed protocols for the successful mass spectrometry analysis of this compound-peptide conjugates. The methodologies cover sample preparation, LC-MS/MS analysis, and data interpretation, tailored for both qualitative and quantitative workflows.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound-peptide conjugates using the protocols outlined below. It is important to note that these values are representative and should be experimentally determined for each specific conjugate and matrix.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

AnalyteMatrixExtraction SolventRecovery (%)% RSD (n=3)
This compound-Peptide AHuman PlasmaHeptanol85.24.1
This compound-Peptide AHuman PlasmaOctanol88.93.5
This compound-Peptide BRat PlasmaHeptanol82.55.3
This compound-Peptide BRat PlasmaOctanol86.14.8

Table 2: LC-MS/MS Method Performance

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%) at LLOQPrecision (%CV) at LLOQ
This compound-Peptide A1 - 1000>0.9951100095.5 - 104.2< 15
This compound-Peptide B0.5 - 500>0.9960.550096.1 - 103.8< 15

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Experimental Protocols

Synthesis of this compound-Peptide Conjugates

The synthesis of this compound-peptide conjugates can be achieved through various chemical ligation strategies. A common approach involves the reaction of a peptide C-terminal hydrazide with an activated hexadecanoic acid derivative or the coupling of this compound to the C-terminus of a peptide.[1]

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Hydrazide:

  • Resin Preparation: Start with a 2-chlorotrityl chloride resin to prepare the corresponding hydrazine resin.

  • Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence on the hydrazine resin.

  • Cleavage: Cleave the peptide hydrazide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide hydrazide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Conjugation:

  • Activation of Hexadecanoic Acid: Activate hexadecanoic acid using a suitable coupling agent (e.g., HBTU, HATU) in an organic solvent like DMF.

  • Coupling Reaction: Add the activated hexadecanoic acid to the purified peptide hydrazide in solution. The reaction is typically carried out at room temperature.

  • Purification of the Conjugate: Purify the final this compound-peptide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to their hydrophobic nature, this compound-peptide conjugates can be effectively extracted from biological matrices using liquid-liquid extraction.[2][3][4]

Protocol:

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: Spike the samples with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Acidify the sample by adding an equal volume of 0.5% trifluoroacetic acid (TFA) in water.

  • Extraction:

    • Add 1.3 volumes of an organic solvent (e.g., heptanol or octanol) to the acidified sample.[2]

    • Vortex vigorously for 10 minutes at room temperature.

    • Centrifuge at 18,000 x g for 5 minutes at room temperature to separate the phases.[2]

  • Organic Phase Collection: Carefully collect the upper organic phase containing the lipidated peptide.

  • Drying: Evaporate the organic solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 80% acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The hydrophobic nature of these conjugates necessitates specialized chromatographic conditions to achieve good peak shape and retention.

Optimized LC-MS/MS Parameters:

ParameterRecommended Setting
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a higher percentage of organic phase (e.g., 30-40% B) and use a shallow gradient to a high organic concentration (e.g., 95% B).[2][3][4]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 60 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for characterization
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon

MRM Transition Selection:

For quantitative analysis, at least two MRM transitions (one quantifier and one qualifier) should be selected for the analyte and the internal standard. Precursor ions will typically be the multiply charged species of the conjugate. Product ions should be specific and intense fragments.

Fragmentation Analysis

Understanding the fragmentation pattern is crucial for structural confirmation and identification of the conjugation site.

  • Collision-Induced Dissociation (CID): This is a common fragmentation technique. For lipidated peptides, CID often results in the neutral loss of the lipid chain, followed by fragmentation of the peptide backbone, producing b- and y-ions.[2]

  • Higher-Energy C-Trap Dissociation (HCD): HCD can provide more extensive fragmentation of the peptide backbone, which is beneficial for sequence confirmation.[2]

  • Electron-Transfer Dissociation (ETD): ETD can be useful for preserving the labile lipid modification while fragmenting the peptide backbone, providing unambiguous localization of the conjugation site.

Expected Fragment Ions:

  • Neutral Loss: A prominent neutral loss of the this compound moiety.

  • b- and y-ions: A series of fragment ions resulting from cleavage along the peptide backbone, allowing for sequence verification.

  • Lipid-containing Fragments: In some cases, fragments containing the lipid chain and a portion of the peptide may be observed.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis synthesis Peptide Conjugate Synthesis purification RP-HPLC Purification synthesis->purification sample Biological Sample (Plasma/Serum) purification->sample is_spike Internal Standard Spiking sample->is_spike lle Liquid-Liquid Extraction is_spike->lle dry_recon Drying & Reconstitution lle->dry_recon lc UPLC/HPLC Separation (High Organic Gradient) dry_recon->lc ms Mass Spectrometry (ESI+, MRM/Full Scan) lc->ms quant Quantification (Peak Area Integration) ms->quant qual Qualitative Analysis (Fragmentation Pattern) ms->qual

Caption: Overall experimental workflow for the analysis of this compound-peptide conjugates.

lle_protocol start Start: Plasma/Serum Sample acidify Acidify with 0.5% TFA start->acidify add_solvent Add Organic Solvent (Heptanol/Octanol) acidify->add_solvent vortex Vortex for 10 min add_solvent->vortex centrifuge Centrifuge at 18,000 x g for 5 min vortex->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry Evaporate to Dryness collect_organic->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Step-by-step liquid-liquid extraction protocol for this compound-peptide conjugates.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the mass spectrometry-based analysis of this compound-peptide conjugates. The inherent hydrophobicity of these molecules requires careful optimization of sample preparation and liquid chromatography methods. By employing the described liquid-liquid extraction procedure and a high-organic reversed-phase gradient, researchers can achieve reliable and sensitive quantification and detailed structural characterization of these important bioconjugates. These analytical strategies are essential for advancing the development of lipidated peptides as next-generation therapeutics.

References

Application Note: Covalent Functionalization of Carboxylated Surfaces with Hexadecanehydrazide for Advanced Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the covalent functionalization of carboxylated surfaces with hexadecanehydrazide. This process utilizes a robust and widely-used carbodiimide crosslinking chemistry to create a hydrophobic and functionalized surface suitable for a variety of applications in drug development, including the immobilization of biomolecules, creation of hydrophobic drug delivery platforms, and the study of cell-surface interactions. This protocol outlines the necessary reagents, a step-by-step procedure, and methods for surface characterization.

Introduction

The ability to precisely modify and control the surface chemistry of materials is paramount in the field of drug development. Carboxylated surfaces offer a versatile platform for the covalent attachment of a wide array of molecules, enabling the creation of tailored interfaces with specific functionalities. The introduction of a long-chain alkyl group, such as that provided by this compound, can dramatically alter the surface properties, transforming a hydrophilic carboxylated surface into a hydrophobic one. This modification is achieved through the formation of a stable amide bond between the surface carboxyl groups and the primary amine of the hydrazide. The resulting hydrophobic surface can be utilized for non-covalent immobilization of lipid-based drug carriers, studying hydrophobic interactions with target proteins, or as a foundational layer for further chemical modifications. The protocol described herein employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to efficiently couple this compound to carboxylated substrates.[1][2][3][4]

Chemical Reaction Pathway

The functionalization process occurs in two primary stages. First, the carboxyl groups on the substrate are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a semi-stable NHS ester. The second stage involves the nucleophilic attack of the primary amine group of this compound on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylated_Surface Carboxylated Surface (-COOH) Reactive_Intermediate O-Acylisourea Intermediate Carboxylated_Surface->Reactive_Intermediate + EDC EDC EDC Reactive_Intermediate->Carboxylated_Surface Hydrolysis (Side Reaction) NHS_Ester NHS Ester Intermediate Reactive_Intermediate->NHS_Ester + NHS NHS NHS Functionalized_Surface Functionalized Surface (-CO-NH-NH-CO-(CH₂)₁₄-CH₃) NHS_Ester->Functionalized_Surface + this compound NHS_Ester->Functionalized_Surface This compound This compound (H₂N-NH-CO-(CH₂)₁₄-CH₃)

Caption: Chemical reaction pathway for EDC/NHS mediated coupling of this compound.

Experimental Protocol

This protocol provides a general guideline for the functionalization of a generic carboxylated surface. Optimal conditions may vary depending on the specific substrate and its properties.

Materials
  • Carboxylated substrate (e.g., carboxyl-terminated self-assembled monolayer on gold or silicon, plasma-treated polymer films)

  • This compound (C₁₆H₃₄N₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ultrapure water

  • Nitrogen gas

Procedure

The entire process should be carried out in a clean environment to avoid surface contamination.

G cluster_prep Preparation cluster_reaction Reaction cluster_final Finalization A 1. Surface Preparation B 2. Activation of Carboxyl Groups A->B C 3. Coupling of this compound B->C D 4. Quenching C->D E 5. Final Washing and Drying D->E

Caption: Experimental workflow for surface functionalization with this compound.

1. Surface Preparation: a. Clean the carboxylated substrate by sonicating in ethanol and then ultrapure water for 15 minutes each. b. Dry the substrate under a gentle stream of nitrogen gas.

2. Activation of Carboxyl Groups: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer immediately before use. b. Immerse the cleaned, dry substrate in the EDC/NHS solution. c. Incubate for 15-30 minutes at room temperature with gentle agitation.

3. Coupling of this compound: a. Prepare a 10 mM solution of this compound in a suitable solvent such as a 1:1 mixture of Coupling Buffer and DMF or DMSO. b. After the activation step, rinse the substrate with Coupling Buffer to remove excess EDC and NHS. c. Immediately immerse the activated substrate into the this compound solution. d. Incubate for 2 hours at room temperature with gentle agitation.

4. Quenching: a. To deactivate any remaining NHS-esters, immerse the substrate in the Quenching Buffer. b. Incubate for 20 minutes at room temperature.

5. Final Washing and Drying: a. Wash the functionalized substrate by sonicating in PBS and then ultrapure water for 10 minutes each to remove any non-covalently bound molecules. b. Dry the substrate under a gentle stream of nitrogen gas. c. Store the functionalized substrate in a desiccator until further use.

Data Presentation: Surface Characterization

The success of the functionalization process can be confirmed by various surface analysis techniques. The following tables summarize expected quantitative data based on typical results for similar long-chain alkyl modifications on carboxylated surfaces.

Table 1: Water Contact Angle Measurements

Surface StageExpected Water Contact Angle (°)Interpretation
Bare Carboxylated Surface< 30°Hydrophilic surface due to the presence of polar carboxyl groups.
After this compound Functionalization> 90°Hydrophobic surface indicating the successful attachment of the long alkyl chains of this compound.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

Surface StageExpected Atomic Concentration (%)Interpretation
CO
Bare Carboxylated Surface~60-70%~30-40%
After this compound FunctionalizationIncreasedDecreased

Table 3: Atomic Force Microscopy (AFM) Surface Morphology

Surface StageExpected Root Mean Square (RMS) RoughnessInterpretation
Bare Carboxylated SurfaceTypically smooth (< 1 nm)A uniform and smooth starting surface.
After this compound FunctionalizationSlight increase in roughnessA slight increase in surface roughness may be observed due to the formation of a molecular monolayer, though the surface should remain relatively smooth.[5]

Conclusion

This application note provides a comprehensive protocol for the functionalization of carboxylated surfaces with this compound using EDC/NHS chemistry. The resulting hydrophobic surface has significant potential for various applications in drug development, including the creation of advanced drug delivery systems and platforms for studying biomolecular interactions. The provided characterization data serves as a benchmark for successful surface modification. Researchers are encouraged to optimize the protocol for their specific substrates and applications to achieve the desired surface properties.

References

Application Notes and Protocols: Hexadecanehydrazide for Biocompatible Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, surface immobilization, and biocompatibility assessment of hexadecanehydrazide for creating biocompatible coatings on various substrates. The protocols detailed herein are intended to serve as a foundational methodology for researchers exploring the potential of long-chain alkyl hydrazides in biomaterial and drug delivery applications.

Introduction to this compound in Biocompatible Coatings

This compound (C₁₆H₃₄N₂O) is a long-chain alkyl hydrazide that holds promise for the surface modification of biomedical devices. Its unique bifunctional nature, comprising a long hydrophobic hexadecyl (C16) tail and a reactive hydrazide headgroup, allows for its covalent attachment to various material surfaces. The resulting coating is hypothesized to exhibit favorable biocompatible properties. The long alkyl chain can modulate surface hydrophobicity, which is known to influence protein adsorption and subsequent cellular interactions. Reduced and selective protein adsorption can mitigate the foreign body response and improve the long-term performance of implanted devices. Furthermore, such hydrophobic surfaces may inhibit bacterial adhesion and biofilm formation, a critical aspect for preventing device-related infections. The terminal hydrazide group provides a versatile handle for stable, covalent immobilization onto surfaces containing suitable functional groups, such as carboxylic acids.

This document outlines the synthesis of this compound and provides detailed protocols for its application as a biocompatible coating on both polymeric and metallic substrates, along with methodologies for characterizing the modified surfaces and evaluating their in vitro biocompatibility.

Synthesis of this compound

This protocol describes the synthesis of this compound from palmitic acid and hydrazine monohydrate.

Materials
  • Palmitic acid (Hexadecanoic acid)

  • Thionyl chloride (SOCl₂)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Anhydrous Toluene

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Synthesis Workflow

cluster_synthesis Synthesis of this compound cluster_purification Purification PalmiticAcid Palmitic Acid AcylChloride Palmitoyl Chloride Intermediate PalmiticAcid->AcylChloride + SOCl₂ in Toluene, Reflux This compound This compound AcylChloride->this compound + Hydrazine Monohydrate in DCM Workup Aqueous Workup (NaHCO₃) This compound->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol
  • Acid Chloride Formation: In a round-bottom flask, dissolve palmitic acid in anhydrous toluene. Add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux for 2-4 hours until the evolution of HCl gas ceases.

  • Solvent Removal: Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude palmitoyl chloride.

  • Hydrazinolysis: Dissolve the crude palmitoyl chloride in dichloromethane (DCM). In a separate flask, prepare a solution of hydrazine monohydrate in DCM.

  • Reaction: Slowly add the palmitoyl chloride solution to the hydrazine monohydrate solution at 0°C with vigorous stirring. Let the reaction proceed at room temperature for 12-18 hours.

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield white crystalline this compound.

  • Characterization: Confirm the product identity and purity using FTIR, ¹H NMR, and melting point analysis.

Surface Modification Protocols

Grafting onto Polymer Surfaces (e.g., Polylactic Acid - PLA)

This protocol describes a "grafting-to" approach for immobilizing this compound onto a PLA surface via a carbodiimide coupling reaction.

cluster_pla_modification PLA Surface Functionalization PLA_Surface PLA Surface Hydrolyzed_PLA Hydrolyzed PLA (-COOH groups) PLA_Surface->Hydrolyzed_PLA Alkaline Hydrolysis (NaOH) Activated_PLA Activated PLA (NHS-ester) Hydrolyzed_PLA->Activated_PLA EDC/NHS in MES Buffer Coated_PLA This compound Coated PLA Activated_PLA->Coated_PLA + this compound

Caption: Workflow for grafting this compound onto a PLA surface.

  • Surface Hydrolysis: Immerse the PLA substrate in a 1 M NaOH solution for 30-60 minutes at room temperature to introduce carboxyl groups on the surface. Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.

  • Carboxyl Group Activation: Activate the surface carboxyl groups by immersing the hydrolyzed PLA in a freshly prepared solution of 0.1 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.05 M N-hydroxysuccinimide (NHS) in 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.5) for 1 hour at room temperature.

  • Grafting Reaction: Immediately transfer the activated PLA substrate into a solution of this compound (e.g., 10 mg/mL in an appropriate organic solvent like a mixture of DMSO and water). Allow the reaction to proceed for 12-24 hours at room temperature.

  • Washing: Thoroughly wash the coated PLA substrate with the solvent used for the grafting reaction, followed by DI water, to remove any non-covalently bound this compound.

  • Drying: Dry the functionalized PLA under a stream of nitrogen.

Grafting onto Titanium Surfaces

This protocol details the immobilization of this compound on a titanium surface using a silanization and cross-linking strategy.

cluster_ti_modification Titanium Surface Functionalization Ti_Surface Titanium Surface Activated_Ti Activated Ti (-OH groups) Ti_Surface->Activated_Ti Piranha Etch or UV/Ozone Aminated_Ti Aminated Ti (-NH₂ groups) Activated_Ti->Aminated_Ti APTES Silanization Carboxylated_Ti Carboxylated Ti (-COOH groups) Aminated_Ti->Carboxylated_Ti + Succinic Anhydride Final_Coated_Ti This compound Coated Ti Carboxylated_Ti->Final_Coated_Ti EDC/NHS + this compound

Caption: Workflow for immobilizing this compound on a titanium surface.

  • Surface Cleaning and Activation: Clean the titanium substrate by sonication in acetone, ethanol, and DI water. Activate the surface to generate hydroxyl groups using a piranha solution (H₂SO₄:H₂O₂ mixture, use with extreme caution ) or UV/Ozone treatment.

  • Silanization: Immerse the activated titanium in a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2-4 hours to introduce amine groups. Rinse with toluene and cure at 110°C for 1 hour.

  • Introduction of Carboxyl Groups: React the aminated surface with a solution of succinic anhydride in an anhydrous solvent (e.g., DMF with a catalytic amount of pyridine) to convert the terminal amine groups to carboxyl groups.

  • Activation and Grafting: Activate the newly formed carboxyl groups with EDC/NHS as described in the PLA protocol (Section 3.1.2, step 2). Subsequently, immerse the activated surface in the this compound solution to form the final coating.

  • Washing and Drying: Wash and dry the coated titanium substrate as described previously.

Characterization and Biocompatibility Assessment

Surface Characterization Data

The following table summarizes the expected quantitative data from the characterization of this compound-coated surfaces. Note: This data is illustrative and based on the expected properties of long-chain alkyl hydrazide coatings.

Parameter Unmodified Substrate This compound Coated Method
Water Contact Angle (°) Varies (e.g., PLA: ~70°, Ti: ~50°)> 90° (Hydrophobic)Contact Angle Goniometry
Nitrogen (N) Atomic % ~0%Expected increaseXPS
Carbon (C) Atomic % Substrate dependentExpected significant increaseXPS
Amide I band (C=O) Absent/Substrate specific~1650 cm⁻¹ATR-FTIR
N-H Stretch Absent~3300 cm⁻¹ATR-FTIR
Protein Adsorption

This protocol outlines the quantification of albumin and fibrinogen adsorption on the modified surfaces.

  • Incubation: Incubate the coated and control substrates in solutions of bovine serum albumin (BSA) and human fibrinogen (Fg) at physiological concentrations (e.g., BSA: 40 mg/mL, Fg: 3 mg/mL in PBS) for 1-2 hours at 37°C.

  • Washing: Gently rinse the substrates with PBS to remove loosely bound proteins.

  • Quantification: Quantify the amount of adsorbed protein using a suitable method such as a Micro BCA Protein Assay Kit or by using radiolabeled proteins.

Note: This data is illustrative and represents a desired outcome for a biocompatible coating.

Protein Unmodified Substrate (ng/cm²) This compound Coated (ng/cm²)
Albumin (BSA) ~200< 100
Fibrinogen (Fg) ~400< 50
In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of the coated surfaces using a standard cell line (e.g., L929 fibroblasts).

  • Cell Seeding: Place sterile coated and control substrates in a 24-well plate. Seed L929 cells onto the substrates at a density of 1 x 10⁴ cells/well.

  • Incubation: Culture the cells for 24, 48, and 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

Note: This data is illustrative.

Time Point Unmodified Substrate (% Viability) This compound Coated (% Viability)
24 hours 100 (Control)> 95%
48 hours 100 (Control)> 95%
72 hours 100 (Control)> 90%
Inflammatory Response

This protocol evaluates the inflammatory potential of the coatings by measuring cytokine production from macrophages.

  • Macrophage Seeding: Seed RAW 264.7 macrophages onto the sterile coated and control substrates in a 24-well plate.

  • Stimulation: After cell attachment, stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

The inflammatory response to biomaterials is often mediated by the NF-κB signaling pathway. A biocompatible coating is expected to attenuate the activation of this pathway.

cluster_pathway Hypothesized Attenuation of NF-κB Signaling Biomaterial Biomaterial Surface TLR Toll-like Receptor (TLR) Biomaterial->TLR interacts with MyD88 MyD88 TLR->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of HexaCoating This compound Coating HexaCoating->TLR is hypothesized to inhibit interaction/activation

Caption: Hypothesized mechanism of reduced inflammation via attenuation of the NF-κB pathway.

Note: This data is illustrative.

Cytokine Unmodified Substrate (pg/mL) This compound Coated (pg/mL)
TNF-α High (e.g., > 500)Low (e.g., < 100)
IL-6 High (e.g., > 1000)Low (e.g., < 200)

Conclusion

This compound presents a promising candidate for the development of biocompatible coatings. The protocols provided herein offer a systematic approach to its synthesis, surface immobilization, and in vitro characterization. The long alkyl chain is expected to create a hydrophobic surface that reduces non-specific protein adsorption and potentially inhibits biofilm formation, while the covalent attachment via the hydrazide group ensures coating stability. The outlined biocompatibility assays are crucial for validating the cytocompatibility and low inflammatory potential of these novel surfaces. Further in vivo studies are warranted to fully elucidate the performance of this compound-based coatings in a physiological environment.

Application Notes and Protocols: Hydrazide-Functionalized Polymer Brushes for Advanced Biomolecule Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The following application note focuses on the use of hydrazide functional groups for the modification of polymer brushes. While the term "Hexadecanehydrazide" was specified, a review of the scientific literature indicates that the primary reagent used for this type of functionalization is hydrazine hydrate . The functional group introduced is a hydrazide (-CONHNH2). The principles and protocols described herein are based on this well-documented chemistry. The use of a long-chain alkyl hydrazide like this compound would similarly introduce a hydrazide functional group, but with a C16 alkyl chain, which would significantly increase the hydrophobicity of the polymer brush surface. The specific protocols provided are for hydrazine hydrate functionalization.

Introduction

Polymer brushes, consisting of polymer chains densely grafted to a surface, offer a versatile platform for controlling interfacial properties. The functionalization of these brushes with specific chemical moieties can be tailored for a wide range of applications, from drug delivery to diagnostics. One such powerful functionalization is the introduction of hydrazide groups. Hydrazide chemistry is particularly valuable in biomedical research for the covalent immobilization of biomolecules containing aldehyde or ketone groups, which can be generated by the oxidation of cis-diols in carbohydrates. This makes hydrazide-functionalized polymer brushes an excellent tool for the specific capture and enrichment of glycoproteins and glycopeptides, which are critical biomarkers in many diseases, including cancer.

This application note provides a detailed protocol for the preparation of hydrazine-functionalized polymer brushes on magnetic nanoparticles and their application in the enrichment of glycopeptides for proteomic analysis.

Experimental Workflow Overview

The overall process involves a multi-step synthesis to create magnetic nanoparticles with a core-shell structure, followed by the growth of polymer brushes and their final functionalization.

Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_application Application Fe3O4 Fe3O4 Nanoparticle Core Synthesis SiO2 Silica Coating (Fe3O4@SiO2) Fe3O4->SiO2 RAFT_agent RAFT Agent Immobilization SiO2->RAFT_agent Polymer_brush SI-RAFT Polymerization of GMA (Fe3O4@SiO2@PGMA) RAFT_agent->Polymer_brush Hydrazide_func Hydrazide Functionalization (Fe3O4@SiO2@PGMA-NHNH2) Polymer_brush->Hydrazide_func Enrichment Glycopeptide Enrichment Hydrazide_func->Enrichment Analysis Mass Spectrometry Analysis Enrichment->Analysis caption Figure 1: Overall workflow for the synthesis of hydrazide-functionalized polymer brushes on magnetic nanoparticles and their application in glycopeptide enrichment.

Caption: Figure 1: Overall workflow for the synthesis of hydrazide-functionalized polymer brushes on magnetic nanoparticles and their application in glycopeptide enrichment.

Detailed Experimental Protocols

Part 1: Synthesis of Hydrazide-Functionalized Magnetic Nanoparticles (Fe3O4@SiO2@PGMA-NHNH2)

This protocol details the synthesis of magnetic nanoparticles, followed by silica coating, surface-initiated reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization of glycidyl methacrylate (GMA), and subsequent functionalization with hydrazine.

Materials:

  • Iron (III) chloride hexahydrate (FeCl3·6H2O)

  • Iron (II) chloride tetrahydrate (FeCl2·4H2O)

  • Ammonium hydroxide (NH4OH, 25-28%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Glycidyl methacrylate (GMA)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Hydrazine hydrate (85%)

  • Dimethylformamide (DMF)

Protocol:

  • Synthesis of Fe3O4 Nanoparticles:

    • Dissolve FeCl3·6H2O (4.8 g) and FeCl2·4H2O (1.98 g) in 200 mL of deionized water under nitrogen with vigorous stirring.

    • Heat the solution to 80°C.

    • Add 20 mL of ammonium hydroxide dropwise.

    • Maintain the reaction at 80°C for 1 hour.

    • Cool the mixture to room temperature.

    • Collect the black precipitate using a strong magnet and wash several times with deionized water and ethanol.

  • Silica Coating of Fe3O4 Nanoparticles (Fe3O4@SiO2):

    • Disperse the Fe3O4 nanoparticles (0.5 g) in a mixture of 160 mL of ethanol and 40 mL of deionized water by sonication for 30 minutes.

    • Add 5 mL of ammonium hydroxide to the suspension and stir mechanically.

    • Add 3 mL of TEOS dropwise and continue stirring for 12 hours at room temperature.

    • Collect the Fe3O4@SiO2 nanoparticles with a magnet and wash with ethanol and water.

  • Immobilization of RAFT Agent:

    • First, aminate the silica surface: Disperse Fe3O4@SiO2 nanoparticles (1.0 g) in 100 mL of dry toluene. Add 2 mL of APTES and reflux for 12 hours under nitrogen. Collect the amino-functionalized nanoparticles (Fe3O4@SiO2-NH2), wash with toluene and ethanol, and dry.

    • Next, attach the RAFT agent: Disperse the Fe3O4@SiO2-NH2 nanoparticles in DMF. Add the RAFT agent, DCC, and DMAP. Stir the reaction mixture at room temperature for 24 hours. Collect the RAFT agent-immobilized nanoparticles, wash with DMF and ethanol, and dry.

  • Surface-Initiated RAFT Polymerization of GMA (Fe3O4@SiO2@PGMA):

    • Disperse the RAFT agent-immobilized nanoparticles in a solution of GMA in toluene.

    • Add AIBN as the initiator.

    • Deoxygenate the mixture by purging with nitrogen for 30 minutes.

    • Conduct the polymerization at 70°C for the desired time to control the polymer brush length.

    • Stop the reaction by cooling and exposing to air.

    • Collect the Fe3O4@SiO2@PGMA nanoparticles, wash extensively with toluene and ethanol to remove unreacted monomer and free polymer, and dry.

  • Hydrazine Functionalization (Fe3O4@SiO2@PGMA-NHNH2):

    • Disperse the Fe3O4@SiO2@PGMA nanoparticles in DMF.

    • Add an excess of hydrazine hydrate (85%).

    • Stir the mixture at 60°C for 4 hours.[1]

    • Collect the final hydrazide-functionalized nanoparticles (Fe3O4@SiO2@PGMA-NHNH2) with a magnet, wash thoroughly with DMF, ethanol, and water, and store in a suitable solvent.

Part 2: Glycopeptide Enrichment Protocol

This protocol outlines the use of the synthesized hydrazide-functionalized nanoparticles for the selective capture of glycopeptides from a complex protein digest.

Materials:

  • Fe3O4@SiO2@PGMA-NHNH2 nanoparticles

  • Protein digest sample (e.g., from serum or cell lysate)

  • Sodium periodate (NaIO4)

  • Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Washing buffers (e.g., solutions with increasing concentrations of organic solvent)

  • Elution buffer (e.g., PNGase F in a suitable buffer, or a low pH buffer)

  • PNGase F enzyme

Protocol:

  • Oxidation of Glycopeptides:

    • Dissolve the lyophilized protein digest in the coupling buffer.

    • Add an aqueous solution of sodium periodate to a final concentration of 10 mM.

    • Incubate the reaction in the dark at room temperature for 1 hour to oxidize the cis-diol groups on the glycans to aldehydes.

    • Quench the reaction by adding glycerol.

  • Enrichment of Glycopeptides:

    • Add the Fe3O4@SiO2@PGMA-NHNH2 nanoparticles to the oxidized peptide solution.

    • Incubate at room temperature with gentle shaking for 2 hours to allow for the covalent capture of the glycopeptides.

    • Separate the nanoparticles using a magnet and discard the supernatant containing non-glycosylated peptides.

    • Wash the nanoparticles sequentially with a series of buffers to remove non-specifically bound peptides (e.g., coupling buffer, 80% acetonitrile/0.1% TFA).

  • Elution of Glycopeptides:

    • To elute the captured glycopeptides, resuspend the nanoparticles in a buffer containing PNGase F.

    • Incubate at 37°C overnight to cleave the N-linked glycans and release the formerly glycosylated peptides.

    • Separate the nanoparticles with a magnet and collect the supernatant containing the enriched, de-glycosylated peptides for mass spectrometry analysis.

Glycopeptide Enrichment Application

The following diagram illustrates the chemical principles behind the glycopeptide enrichment process.

Enrichment_Pathway cluster_glycopeptide Glycopeptide cluster_nanoparticle Functionalized Nanoparticle Peptide Peptide Backbone Glycan Glycan Moiety (with cis-diols) Peptide->Glycan N-linked Oxidation Oxidation (NaIO4) Glycan->Oxidation Aldehyde_Glycan Glycan with Aldehyde Groups Oxidation->Aldehyde_Glycan Covalent_Capture Covalent Capture (Hydrazone Bond Formation) Aldehyde_Glycan->Covalent_Capture NP_Core Fe3O4@SiO2 Polymer_Brush Polymer Brush NP_Core->Polymer_Brush Hydrazide Hydrazide Group (-NHNH2) Polymer_Brush->Hydrazide Hydrazide->Covalent_Capture Captured_Peptide Immobilized Glycopeptide Covalent_Capture->Captured_Peptide caption Figure 2: Signaling pathway of glycopeptide enrichment using hydrazide chemistry.

Caption: Figure 2: Signaling pathway of glycopeptide enrichment using hydrazide chemistry.

Quantitative Data Summary

The use of polymer brushes significantly increases the density of hydrazide groups compared to traditional single-layer functionalized nanoparticles, leading to enhanced performance in glycopeptide enrichment.

Performance MetricHydrazide Polymer Brush Nanoparticles (Fe3O4@SiO2@GMA-NHNH2)Monolayer Hydrazide Nanoparticles (Fe3O4@SiO2-single-NHNH2)Reference
Identified Glycosites (Hepatocellular Carcinoma Digest) 17968[2][3]
Detection Limit 130 fmolNot Reported[2][3]
Specificity (BSA:Glycoprotein Ratio) High specificity at 50:1Not Reported[2][3]
Performance MetricMultivalent Hydrazide-Functionalized NanoparticlesReference
Recovery Ratio of Glycopeptides 77.8%[4]
Glycopeptide Binding Capacity 25 µg/mg[4]
Identified Unique Glycopeptides (Mouse Liver) 511[4]
Identified Glycoproteins (Mouse Liver) 372[4]

Conclusion

The preparation of polymer brushes functionalized with hydrazide groups on magnetic nanoparticles provides a robust and high-capacity platform for the selective enrichment of glycopeptides. This method overcomes the limitations of low functional group density associated with traditional surface modification techniques. The detailed protocols and demonstrated performance data highlight the potential of this technology for in-depth glycoproteomic studies, which are crucial for biomarker discovery and drug development.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hexadecanehydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hexadecanehydrazide Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound (also known as Palmitic Hydrazide) and overcoming common issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of a hexadecanoic acid ester, such as methyl hexadecanoate or ethyl hexadecanoate, with hydrazine hydrate. The reaction is typically performed in an alcohol solvent like ethanol or methanol under reflux conditions.

Q2: What is the primary side reaction that can lead to low yields?

A2: A significant side reaction is the formation of the N,N'-dihexadecanoylhydrazine (a diacylhydrazine). This occurs when one molecule of hydrazine reacts with two molecules of the fatty acid ester. Using a sufficient excess of hydrazine hydrate can effectively suppress this side reaction.[1]

Q3: How much hydrazine hydrate should I use?

A3: The optimal amount of hydrazine hydrate can vary. Many laboratory procedures recommend using a significant excess (5 to 20 equivalents) to ensure the reaction goes to completion and to minimize the formation of diacylhydrazine byproducts.[1] However, for scaled-up processes, an excess of 1.2 to 1.5 equivalents has been reported to achieve high yields (>90%).[2] It is noted that a very large excess might decrease selectivity in some cases.[3][4]

Q4: What is a typical reaction time and temperature?

A4: The reaction is generally heated to reflux in a solvent like ethanol or methanol.[1] Reaction times can vary widely, from as short as one hour to over 12 hours.[1][5] If you are experiencing low yield, extending the reflux time is a common troubleshooting step. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is highly recommended.[1]

Q5: How is the this compound product typically isolated and purified?

A5: Due to its long alkyl chain, this compound has low solubility in alcohol at room temperature. The product often precipitates or crystallizes from the reaction mixture upon cooling.[1][6] The solid can then be collected by filtration. For purification, recrystallization from ethanol is a common and effective method.[4] Excess hydrazine can be removed by washing with water during workup.[1]

Troubleshooting Guide for Low Yield

Problem: My this compound synthesis resulted in a very low yield. What are the potential causes and how can I fix it?

Below is a step-by-step guide to troubleshoot common issues.

Review Reaction Stoichiometry
  • Question: Was the molar ratio of hydrazine hydrate to your ester starting material adequate?

  • Analysis: An insufficient amount of hydrazine is a primary cause of incomplete reactions and the formation of the N,N'-diacylhydrazine byproduct.

  • Recommendation: Increase the excess of hydrazine hydrate. Start by using at least 5-10 equivalents relative to the ester. This pushes the equilibrium toward the desired monosubstituted hydrazide product.[1]

Evaluate Reaction Time and Temperature
  • Question: Was the reaction heated to reflux, and for how long?

  • Analysis: The hydrazinolysis of long-chain fatty acid esters can be slow. Inadequate heating or a short reaction time will result in a significant amount of unreacted starting material.

  • Recommendation: Ensure the reaction mixture reaches and maintains a steady reflux. Increase the reaction time significantly; some procedures call for refluxing for 10-12 hours or even overnight.[1] Use TLC to monitor the disappearance of the starting ester before stopping the reaction.

Check Reagent Quality and Solvent
  • Question: Are your starting ester, hydrazine hydrate, and solvent of sufficient purity and anhydrous (if required)?

  • Analysis: Water content in the hydrazine hydrate or solvent can potentially affect the reaction. The purity of the starting ester is also critical.

  • Recommendation: Use a reputable source for hydrazine hydrate. While some procedures use 80-100% hydrazine hydrate, ensure the concentration is known to calculate molar equivalents accurately.[6] Using absolute ethanol or dry methanol can be beneficial.[1]

Re-examine the Product Isolation Procedure
  • Question: How was the product isolated from the reaction mixture?

  • Analysis: this compound should precipitate upon cooling. If the product remains dissolved, it will be lost in the filtrate.

  • Recommendation: After reflux, allow the reaction mixture to cool slowly to room temperature, then cool it further in an ice bath or refrigerator overnight to maximize crystallization.[1] If the product does not precipitate, it may be necessary to reduce the solvent volume by evaporation.

Data Presentation: Synthesis Method Comparison

The following table summarizes yields reported in the literature for fatty acid hydrazide synthesis under different conditions.

Starting MaterialReagent/CatalystSolventTemperatureTimeYield (%)Reference
Ethyl PalmitateHydrazine HydrateNone (Neat)85-105°C6 hours97%
Palmitic AcidHydrazine HydrateButyl AlcoholOptimizedOptimized90%[3][4]
Fatty Acid Methyl EstersHydrazine Hemisulfate Salt / LipaseNoneN/AN/A82-85%
Ethyl OctanoateHydrazine Hydrate (4 eq.)MethanolReflux12 hours68%[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Ester (Solvent-Free)

This protocol is adapted from a high-yield industrial method.[2]

  • Reactants: To a reaction flask, add ethyl hexadecanoate (ethyl palmitate) and hydrazine hydrate in a molar ratio of 1:1.2.

  • Initial Reflux: Heat the mixture to reflux with stirring for approximately 30-60 minutes.

  • Reaction & Distillation: Fit the flask with a distillation head. Continue to heat the reaction system to a temperature of 85-105°C. The byproducts (ethanol and water) will begin to distill off.

  • Monitoring: Continue the reaction for approximately 6 hours, collecting the distillate.

  • Workup: After the reaction is complete, stop heating. Any excess hydrazine hydrate and residual starting material can be removed by vacuum distillation.

  • Isolation: The remaining product, this compound, will solidify upon cooling. A yield of ~97% can be expected.

Protocol 2: Standard Laboratory Synthesis in Ethanol

This protocol is a conventional method based on common literature procedures.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., methyl hexadecanoate) in absolute ethanol (approximately 10-20 mL per gram of ester).

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.

  • Reaction: Heat the mixture to a steady reflux with magnetic stirring. Monitor the reaction via TLC. Continue refluxing for at least 12 hours or until the starting ester spot is no longer visible.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. White crystals of this compound should form. To maximize precipitation, cool the flask in an ice bath for 1-2 hours.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. The product can be further purified by recrystallization from hot ethanol if necessary.

Visualizations

Synthesis_Pathway Diagram 1: this compound Synthesis Pathway Ester Hexadecanoic Acid Ester (e.g., Methyl Hexadecanoate) Product This compound (Desired Product) Ester->Product + Hydrazine (Excess) Side_Product N,N'-Dihexadecanoylhydrazine (Side Product) Ester->Side_Product + Hydrazine (Limited) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Product Hydrazine->Side_Product Byproduct_Alcohol Alcohol (e.g., Methanol) Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield Start Low Yield Encountered Check_Stoichiometry Q: Hydrazine Ratio? (Recommended: >5 eq.) Start->Check_Stoichiometry Check_Time_Temp Q: Reflux Time & Temp? (Recommended: >12h at reflux) Start->Check_Time_Temp Check_Isolation Q: Isolation Method? (Cooling sufficient?) Start->Check_Isolation Check_Reagents Q: Reagent Purity? Start->Check_Reagents Action_Stoichiometry A: Increase Hydrazine to 10 eq. Check_Stoichiometry->Action_Stoichiometry Inadequate Action_Time_Temp A: Increase Reflux Time & Monitor with TLC Check_Time_Temp->Action_Time_Temp Too Short Action_Isolation A: Cool longer/colder (Ice bath, overnight) Check_Isolation->Action_Isolation Incomplete Action_Reagents A: Use new/pure reagents & anhydrous solvent Check_Reagents->Action_Reagents Questionable

References

Optimizing Hexadecanehydrazide Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for hexadecanehydrazide conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

A1: The optimal pH for hydrazone bond formation, the basis of this compound conjugation, is typically between 5 and 7.[1] Aldehydes react with hydrazides within this pH range to form a stable hydrazone bond. For many biological applications that require physiological conditions, performing the reaction at a neutral pH is common, though the reaction rate might be slower.[2] Some specific protocols recommend a conjugation buffer with a pH of 4.7.[3]

Q2: How does temperature affect the conjugation reaction?

A2: Increasing the reaction temperature generally increases the rate of hydrazone formation.[4][5][] However, excessively high temperatures can lead to the degradation of sensitive biomolecules. A common starting point is room temperature, with optimization to higher temperatures (e.g., 37°C) if the reaction is slow, provided the biomolecule remains stable.[7][8] For some reactions, incubation at 4°C for an extended period (e.g., overnight) is also a viable strategy, particularly for sensitive molecules.[9]

Q3: Should I use a catalyst for my this compound conjugation?

A3: Yes, using a catalyst is highly recommended to improve reaction efficiency, especially at neutral pH. Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation.[1][2][10] Aniline increases the rate of reaction by forming a transient, more reactive Schiff base with the aldehyde.[1] m-Phenylenediamine (mPDA) has been reported as a highly efficient catalyst, demonstrating significantly faster kinetics than aniline.[11][12]

Q4: What are the recommended concentrations of reactants?

A4: Reactant concentration is a critical factor in conjugation efficiency.[5][] While specific concentrations will depend on the reactants, a general recommendation is to use a molar excess of the this compound to drive the reaction to completion, especially if the biomolecule is limiting. However, a very large excess can complicate purification. It is advisable to start with a modest excess (e.g., 10-20 fold) and optimize from there. The concentration of the biomolecule itself is also important; a higher concentration can lead to a more efficient reaction.[13]

Q5: How can I purify the final this compound conjugate?

A5: Purification is essential to remove unreacted this compound, catalyst, and any byproducts. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller molecules like unreacted hydrazide and catalyst from the larger conjugate.[14]

  • Dialysis or Diafiltration: Useful for removing small molecule impurities from macromolecular conjugates.[15]

  • Hydrophobic Interaction Chromatography (HIC): Can be effective for separating the more hydrophobic conjugate from the unreacted biomolecule.

  • Cation-Exchange Chromatography: Has been used to remove aggregates and purify antibody-drug conjugates.[16][17]

The choice of method depends on the properties of the conjugate and the impurities to be removed.

Troubleshooting Guide

Below are common issues encountered during this compound conjugation and recommended solutions.

Issue Possible Cause Recommended Solution
Low Conjugation Yield Inappropriate reaction conditions.Optimize pH, temperature, and reaction time. Consider a step-wise optimization of each parameter.[18]
Low concentration of reactants.Increase the concentration of the limiting reactant, if possible.[13][15] Use a higher molar excess of this compound.
Inefficient catalyst or no catalyst used.Add a catalyst such as aniline or m-phenylenediamine to the reaction mixture.[1][11][12]
Hydrolysis of the hydrazone bond.Ensure the pH is not too acidic during workup and storage, as hydrazone bonds can be reversible under acidic conditions.[19]
Steric hindrance at the conjugation site.If possible, choose a more accessible reactive site on the biomolecule.
Poor Solubility of this compound The long alkyl chain of this compound can lead to poor aqueous solubility.Prepare the this compound stock solution in an organic solvent like DMSO or DMF and add it to the aqueous reaction buffer.[15] Ensure the final concentration of the organic solvent is compatible with the stability of your biomolecule.
Precipitation During Reaction Aggregation of the biomolecule or the conjugate.Adjust the buffer composition (e.g., add detergents or change ionic strength). Optimize the concentration of reactants to avoid high local concentrations that can lead to precipitation.
The conjugate is insoluble in the reaction buffer.Consider using a buffer with a different pH or adding a co-solvent if your biomolecule can tolerate it.
Non-Specific Binding/Side Reactions The presence of multiple reactive sites on the biomolecule.Consider site-specific conjugation strategies if possible.[18]
Reaction with other functional groups.Hydrazides are generally specific for aldehydes and ketones. Ensure the purity of your starting materials to avoid side reactions with contaminants.[13]
Difficulty in Purifying the Conjugate Similar properties of the conjugate and starting materials.Employ a combination of purification techniques. For example, use SEC followed by HIC.[14][17]
Excess this compound is difficult to remove.Reduce the initial excess of this compound. Optimize the purification method, for instance, by adjusting the gradient in chromatography.

Experimental Protocols & Methodologies

General Protocol for this compound Conjugation

This protocol provides a general framework. Optimization of specific conditions is highly recommended.

  • Preparation of Reactants:

    • Dissolve the biomolecule containing an aldehyde or ketone group in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

    • Prepare a stock solution of the catalyst (e.g., aniline) in the reaction buffer.

  • Conjugation Reaction:

    • To the biomolecule solution, add the this compound stock solution to achieve the desired molar excess.

    • Add the catalyst solution to the reaction mixture. The final concentration of the catalyst should be optimized (e.g., 10-100 mM).

    • Incubate the reaction mixture at a chosen temperature (e.g., room temperature or 37°C) with gentle stirring for a specified time (e.g., 2-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored using techniques such as HPLC, mass spectrometry, or SDS-PAGE (if there is a significant mass change).

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HIC to remove unreacted reagents and byproducts.

  • Characterization:

    • Characterize the final conjugate to confirm its identity, purity, and the degree of labeling using techniques like mass spectrometry, UV-Vis spectroscopy, and functional assays.

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Low Conjugation Yield

Troubleshooting_Low_Yield start Low Conjugation Yield check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_reagents Assess Reagent Quality & Concentration start->check_reagents check_catalyst Evaluate Catalyst Use & Concentration start->check_catalyst purification_issue Check for Loss During Purification start->purification_issue optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions increase_conc Increase Reactant Concentration check_reagents->increase_conc add_catalyst Add or Increase Catalyst check_catalyst->add_catalyst success Yield Improved optimize_conditions->success increase_conc->success add_catalyst->success modify_purification Modify Purification Protocol purification_issue->modify_purification modify_purification->success

Caption: A logical workflow for troubleshooting low yield in this compound conjugation.

General Experimental Workflow for this compound Conjugation

Conjugation_Workflow A 1. Prepare Biomolecule (Aldehyde/Ketone) C 3. Mix Reactants & Incubate A->C B 2. Prepare this compound & Catalyst Solutions B->C D 4. Monitor Reaction (e.g., HPLC, MS) C->D E 5. Purify Conjugate (e.g., SEC, Dialysis) D->E F 6. Characterize Final Product (e.g., MS, Functional Assay) E->F G End Product: Purified Conjugate F->G

Caption: A step-by-step experimental workflow for this compound conjugation.

References

How to improve the solubility of Hexadecanehydrazide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving Hexadecanehydrazide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

This compound (also known as Palmitic Hydrazide) possesses a long, 16-carbon aliphatic chain (the "hexadecane" part).[1][2][3] This long hydrocarbon tail is nonpolar and hydrophobic ("water-hating"), making the molecule practically insoluble in polar solvents like water or aqueous buffers.[1][3][4] While the hydrazide functional group (-CONHNH₂) is polar, its contribution is insufficient to overcome the hydrophobicity of the long alkyl chain.[4][5]

Q2: What are the primary methods for improving the solubility of this compound?

Several established techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The main approaches include:

  • Co-solvency: Introducing a water-miscible organic solvent to the buffer to reduce the overall polarity of the solvent system.[6][7][8]

  • Use of Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase.[9][10][11]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides that have a hydrophobic interior cavity to form inclusion complexes with the nonpolar part of the molecule.[12][13][14][15]

  • pH Adjustment: Modifying the pH of the buffer to ionize the molecule, thereby increasing its polarity and aqueous solubility.[16][17]

Q3: How do I select and use a co-solvent?

Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6][7]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG 400), and propylene glycol are frequently used.[7][9]

  • Procedure: Typically, the compound is first dissolved in a minimal amount of the pure co-solvent (e.g., DMSO) to create a concentrated stock solution. This stock is then added dropwise to the aqueous buffer with vigorous stirring.

  • Caution: The final concentration of the co-solvent in your experimental buffer should be kept low (often <1%, and ideally <0.1% for cell-based assays) as it can be toxic or cause unintended biological effects.[9] Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments.

Q4: Which surfactant should I use and how does it work?

Surfactants (or detergents) are amphiphilic molecules that can solubilize hydrophobic compounds by forming micelles. Non-ionic surfactants are generally preferred in biological applications due to their lower toxicity.

  • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and Cremophor® EL are widely used non-ionic surfactants.[9][18][19]

  • Mechanism: Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment where this compound can partition, while the hydrophilic heads face the aqueous buffer, keeping the entire complex in solution.

  • Consideration: The presence of surfactants can interfere with certain assays or affect cell membranes. As with co-solvents, appropriate controls are essential.

Q5: What are cyclodextrins and how can they improve solubility?

Cyclodextrins are ring-shaped molecules made of glucose units. They have a hydrophilic exterior and a non-polar, hydrophobic interior cavity.[13][14]

  • Mechanism of Action: The hydrophobic alkyl chain of this compound can fit into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex".[15] This complex has a hydrophilic exterior, rendering the encapsulated molecule soluble in water.[14][15]

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble and less toxic derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations to enhance drug solubility, sometimes achieving increases of 50-fold or more.[12]

  • Application: Cyclodextrins are considered a relatively benign and effective vehicle for solubilizing insoluble compounds for in vitro and in vivo studies.[12]

Q6: Is it possible to use pH adjustment to dissolve this compound?

Yes, this is a potential strategy. The hydrazide group contains basic nitrogen atoms that can be protonated in an acidic environment.

  • Principle: By lowering the pH of the buffer, the hydrazide group can become positively charged (-CONHNH₃⁺). This ionization increases the molecule's polarity, which can significantly enhance its aqueous solubility.[16][17]

  • Potential Drawback: The hydrazone bond, which can be formed from a hydrazide, is known to be unstable and can hydrolyze under acidic conditions (pH < 6).[20][21][22] Therefore, while lowering the pH may aid dissolution, it could also lead to the degradation of the this compound molecule over time. The stability of the compound at the desired pH should be verified.

Q7: My compound precipitates out of solution when I dilute my concentrated stock into the final buffer. What can I do?

This is a common issue when working with hydrophobic compounds. It indicates that the concentration in the final buffer exceeds the compound's solubility limit under those conditions.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final target concentration of this compound.

    • Increase Solubilizer Concentration: Increase the percentage of co-solvent, surfactant, or cyclodextrin in the final buffer before adding the stock solution.

    • Optimize Dilution: Add the concentrated stock solution very slowly into the final buffer while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.

    • Change Method: If the problem persists, consider switching to a different solubilization strategy (e.g., from a co-solvent to a cyclodextrin-based approach) that may offer greater solubilizing capacity.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential increase in aqueous solubility for poorly soluble compounds using different methods, as reported in the literature. Note that these are illustrative examples and the actual fold-increase for this compound must be determined experimentally.

Solubilization MethodExample Compound(s)Reported Fold-Increase in SolubilityReference(s)
Co-solvents PCBs, PAHsSignificant enhancement, increases with hydrophobicity[8]
Cyclodextrins Steroid HormonesUp to 50-fold[12]
Cyclodextrins CapsaicinLipid partition coefficient shift from <0.01 to 2.05[12]
Polymeric Micelles Coumarin-640 to 50-fold

Experimental Protocol: Solubilization Using HP-β-Cyclodextrin

This protocol provides a general method for solubilizing this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Objective: To prepare a stock solution of this compound in an aqueous buffer using HP-β-CD.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare HP-β-CD Solution:

    • Prepare a concentrated solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 20-45% (w/v).

    • For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer. Gentle warming or vortexing may be required to fully dissolve the HP-β-CD.

  • Determine Optimal this compound Concentration:

    • Add an excess amount of this compound powder to a microcentrifuge tube containing the HP-β-CD solution from Step 1.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Sonicate the mixture in a water bath for 30-60 minutes to facilitate the formation of the inclusion complex.

    • Incubate the mixture at room temperature or 37°C for several hours (or overnight) with agitation to ensure equilibrium is reached.

  • Prepare the Final Stock Solution:

    • After incubation, centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved this compound.

    • Carefully collect the clear supernatant. This is your saturated stock solution of the this compound:HP-β-CD complex.

    • The concentration of this stock solution should be determined analytically (e.g., using HPLC or mass spectrometry) if a precise concentration is required for downstream experiments.

  • Application:

    • Use the prepared stock solution for dilutions into your experimental medium.

    • Crucially , prepare a vehicle control using the same HP-β-CD solution (without this compound) and dilute it in the same manner for your experiments.

Troubleshooting and Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for this compound based on experimental constraints.

G cluster_start cluster_screening Initial Screening cluster_methods Recommended Methods cluster_end start Start: Insoluble This compound in Buffer q_solvent Is an organic co-solvent (e.g., DMSO, Ethanol) acceptable in the assay? start->q_solvent q_surfactant Is a surfactant (e.g., Tween 80) compatible with the assay? q_solvent->q_surfactant No m_solvent Use Co-Solvent Method: 1. Dissolve in pure co-solvent. 2. Dilute slowly into buffer. 3. Keep final % low. q_solvent->m_solvent Yes q_ph Can the experimental pH be lowered without affecting the assay or compound stability? q_surfactant->q_ph No m_surfactant Use Surfactant Method: 1. Prepare buffer with surfactant (above CMC). 2. Add compound and mix. q_surfactant->m_surfactant Yes m_ph Use pH Adjustment: 1. Use an acidic buffer (e.g., pH 5-6). 2. Monitor compound stability. q_ph->m_ph Yes m_cyclo Primary Recommendation: Use Cyclodextrin (HP-β-CD) - Low toxicity & high capacity. - Forms stable inclusion complex. q_ph->m_cyclo No end_node Goal: Solubilized This compound m_solvent->end_node m_surfactant->end_node m_ph->end_node m_cyclo->end_node

Caption: Decision workflow for selecting a this compound solubilization method.

References

Preventing side reactions of Hexadecanehydrazide with amine residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexadecanehydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the use of this compound, with a focus on preventing side reactions with amine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound in bioconjugation?

A1: The primary reaction of this compound is the nucleophilic attack of its hydrazide moiety on a carbonyl group (an aldehyde or a ketone) of a target molecule to form a stable hydrazone bond. This reaction is often referred to as a "click" reaction due to its efficiency and specificity under controlled conditions.[1][2]

Q2: Can this compound react directly with amine residues, such as the side chain of lysine?

A2: Under the typical mildly acidic conditions optimized for hydrazone formation (pH 4.5-6.0), a direct reaction between the hydrazide group of this compound and a primary amine is not a significant side reaction.[3][4] Hydrazides and amines have different pKa values, which allows for selective reactivity through careful pH control.[5] The primary reactivity of the hydrazide is strongly directed towards the more electrophilic carbonyl carbon.

Q3: What is the optimal pH for reacting this compound with an aldehyde or ketone?

A3: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4.5 to 6.0.[3] This pH range represents a crucial balance: it is acidic enough to catalyze the dehydration step of the reaction but not so acidic as to protonate the hydrazide, which would render it non-nucleophilic.[2][3]

Q4: What are the consequences of deviating from the optimal pH range?

A4: Deviating from the optimal pH can significantly reduce the reaction efficiency.

  • At a pH below 4.0: The hydrazide becomes protonated, losing its nucleophilicity and slowing down the initial attack on the carbonyl group.[3]

  • At a neutral or alkaline pH (above 7.0): There is insufficient acid to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate, leading to a very slow reaction rate.[3][4]

Q5: Can any side reactions occur with this compound under acidic conditions?

A5: While the primary reaction is with carbonyls, it's important to be aware that under strongly acidic conditions, other acid-labile groups on the target molecule could be affected. Additionally, in the context of peptide synthesis, acylation of the hydrazide by carboxylic acids like acetic or formic acid has been observed as a side reaction when these are used as the acid catalyst for other steps.[6][7] However, this is less of a concern in typical bioconjugation reactions where the goal is hydrazone formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low or No Product Yield 1. Suboptimal pH: The reaction buffer is outside the optimal 4.5-6.0 range.1. Carefully prepare and verify the pH of your reaction buffer using a calibrated pH meter. Use a non-amine based buffer such as MES or acetate.[3]
2. Low Reactivity of Carbonyl: Ketones are inherently less reactive than aldehydes. Steric hindrance around the carbonyl group can also reduce reactivity.2. Increase the reaction time and/or temperature. Consider using a 1.5 to 2-fold molar excess of this compound. If possible, using an aldehyde instead of a ketone will improve reaction rates.[3]
3. Degradation of Reactants: The aldehyde/ketone on the target molecule or the this compound may have degraded during storage.3. Use freshly prepared or properly stored reagents. Confirm the integrity of the carbonyl group on your target molecule.
Poor Selectivity (Suspected side reaction with amines) 1. Incorrect pH: The reaction pH may be too high, potentially increasing the nucleophilicity of amines.1. Lower the pH of the reaction to the optimal 4.5-6.0 range to favor the specific reaction with the carbonyl group.[5]
2. Presence of Highly Reactive Amine: A particularly exposed and highly nucleophilic amine might be present.2. Consider protecting the amine groups prior to the reaction with this compound if selectivity remains an issue even at the optimal pH.
Precipitation of Reactants or Product 1. Low Solubility: this compound is a long-chain alkyl hydrazide and may have limited solubility in purely aqueous buffers. The target molecule may also have solubility issues.1. Add a small amount of a water-miscible organic co-solvent such as DMSO or DMF to the reaction buffer to improve solubility. Ensure the final concentration of the organic solvent is compatible with the stability of your target molecule.[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde- or Ketone-Containing Protein
  • Buffer Preparation: Prepare a 100 mM sodium acetate or MES buffer and adjust the pH to 5.5 with acetic acid or HCl, respectively. Degas the buffer before use.

  • Protein Preparation: Dissolve the protein containing the aldehyde or ketone functional group in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is stored in a different buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Reaction Mixture: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the hydrazide. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize potential protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle stirring. For less reactive carbonyls, the incubation time may need to be extended.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as SDS-PAGE (which will show a shift in molecular weight upon conjugation), HPLC, or mass spectrometry.

  • Purification: Once the reaction is complete, remove the excess this compound and any byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Introduction of an Aldehyde Group onto a Protein via Periodate Oxidation of N-terminal Serine/Threonine
  • Protein Preparation: The protein of interest must have an N-terminal serine or threonine residue. Buffer exchange the protein into an oxidation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5).

  • Oxidation: Chill the protein solution on ice. Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 2 mM.

  • Incubation: Incubate the reaction on ice in the dark for 15-30 minutes.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate on ice for 10 minutes.

  • Purification: Remove the excess periodate and byproducts by buffer exchanging the protein into the reaction buffer for hydrazone formation (as described in Protocol 1, step 1). The protein is now ready for conjugation with this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Prepare Protein (with Carbonyl Group) mix Mix Protein and this compound (pH 4.5-6.0) protein_prep->mix hydrazide_prep Prepare this compound Stock Solution (DMSO/DMF) hydrazide_prep->mix incubate Incubate (RT or 37°C, 2-4h) mix->incubate monitor Monitor Reaction (SDS-PAGE, HPLC, MS) incubate->monitor purify Purify Conjugate (Dialysis, SEC) monitor->purify

Caption: Experimental workflow for the conjugation of this compound.

ph_logic start Reaction pH low_ph < 4.0 (Too Acidic) start->low_ph Low optimal_ph 4.5 - 6.0 (Optimal) start->optimal_ph Optimal high_ph > 7.0 (Too Basic/Neutral) start->high_ph High low_ph_outcome Protonated Hydrazide (Non-nucleophilic) => Slow/No Reaction low_ph->low_ph_outcome optimal_ph_outcome Efficient Hydrazone Formation (Selective for Carbonyl) optimal_ph->optimal_ph_outcome high_ph_outcome Slow Dehydration Step => Slow/No Reaction high_ph->high_ph_outcome

Caption: Logic diagram for pH control in hydrazone formation reactions.

References

Issues with Hexadecanehydrazide stability in different pH buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hexadecanehydrazide in various pH buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous buffers at different pH values?

  • Neutral pH (around 7): Hydrazide compounds generally exhibit their highest stability near neutral pH.[1][2]

  • Acidic pH: The stability of hydrazides in acidic conditions can vary. Some are relatively stable, which is supported by the use of fatty hydrazides as corrosion inhibitors in acidic environments.[3][4][5] However, acid-catalyzed hydrolysis is a known degradation pathway for hydrazones, a related class of compounds.[6][7]

  • Alkaline pH: Hydrazides are generally more susceptible to degradation in alkaline conditions through base-catalyzed hydrolysis.[8][9]

Q2: What are the likely degradation pathways for this compound?

The primary degradation pathway for this compound in aqueous buffers is expected to be hydrolysis . This reaction would cleave the hydrazide bond, resulting in palmitic acid and hydrazine.

Q3: What are the challenges in working with this compound in aqueous solutions?

Due to its long C16 alkyl chain, this compound is a lipophilic molecule with very low solubility in water and aqueous buffers.[1] This poor solubility can lead to several experimental challenges:

  • Difficulty in preparing stock solutions and achieving desired concentrations.

  • Precipitation of the compound in aqueous buffers, leading to inaccurate results.

  • Formation of aggregates or micelles.[10]

  • Non-specific binding to labware.

Q4: How can I improve the solubility of this compound for my experiments?

To overcome solubility issues, consider the following approaches:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[2][11] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Carrier Proteins: For cell-based assays, using a carrier protein like fatty-acid-free bovine serum albumin (BSA) can help solubilize and deliver long-chain fatty acid derivatives.[11]

  • Surfactants: The use of non-ionic surfactants can help to increase the solubility of lipophilic compounds.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step
Precipitation of this compound Visually inspect your solutions for any cloudiness or precipitate. If observed, consider increasing the concentration of the organic co-solvent in your stock solution or using a carrier protein like BSA.[11]
Adsorption to Labware Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant to your buffers.
Degradation of the Compound Prepare fresh solutions for each experiment. If you suspect pH-dependent degradation, conduct a preliminary stability study using the protocol outlined below.
Issue 2: Difficulty in preparing a stable, clear solution of this compound.
Possible Cause Troubleshooting Step
Low Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO or ethanol.[2][11] When diluting into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to facilitate mixing and prevent immediate precipitation.
Buffer Composition The solubility of long-chain fatty acids can be influenced by the ionic strength of the buffer.[12] You may need to empirically test different buffer systems.
Aggregation Sonication of the solution after dilution may help to break up aggregates.[11]

Quantitative Data Summary

While specific quantitative stability data for this compound is not available, the following table illustrates the expected trend based on general chemical principles for hydrazides. This table should be used as a guideline for designing your own stability studies.

pH of Buffer Condition Expected Half-life (t½) Primary Degradation Product
3.0AcidicPotentially moderate to highPalmitic Acid + Hydrazine
5.0Weakly AcidicModerate to highPalmitic Acid + Hydrazine
7.4NeutralHighPalmitic Acid + Hydrazine
9.0AlkalineLowPalmitic Acid + Hydrazine

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in Different pH Buffers

This protocol provides a framework for a stability-indicating high-performance liquid chromatography (HPLC) method.[13][14][15]

1. Preparation of Buffers:

  • Prepare a set of buffers at your desired pH values (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

3. Incubation:

  • Dilute the stock solution with each of the prepared pH buffers to a final concentration suitable for HPLC analysis.
  • Incubate the solutions at a controlled temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

4. HPLC Analysis:

  • Analyze the aliquots by a reverse-phase HPLC (RP-HPLC) method.
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
  • Detection: UV detector at an appropriate wavelength (to be determined by a UV scan of this compound).
  • Quantification: Determine the peak area of the intact this compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the peak area of this compound versus time for each pH condition.
  • The degradation rate constant (k) can be determined from the slope of the line.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare pH Buffers (e.g., pH 3, 5, 7.4, 9) dilute Dilute Stock into each pH Buffer prep_buffers->dilute prep_stock Prepare this compound Stock Solution (1 mg/mL in ACN) prep_stock->dilute incubate Incubate at Controlled Temperature (e.g., 37°C) dilute->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample hplc RP-HPLC Analysis sample->hplc data Data Processing and Half-life Calculation hplc->data

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_compound Compound Properties cluster_issues Experimental Issues cluster_solutions Potential Solutions compound This compound solubility Low Aqueous Solubility compound->solubility leads to precipitation Precipitation solubility->precipitation causes cosolvent Use Co-solvents (DMSO, Ethanol) solubility->cosolvent addressed by carrier Use Carrier Proteins (BSA) solubility->carrier addressed by inconsistent_results Inconsistent Results precipitation->inconsistent_results results in

Caption: Relationship between properties, issues, and solutions.

References

Purification strategies for Hexadecanehydrazide after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Hexadecanehydrazide after its synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of a hexadecanoic acid ester, typically methyl palmitate, with hydrazine hydrate. The reaction is often refluxed in an alcohol solvent, such as ethanol.[1]

Q2: What are the primary impurities I should expect after synthesizing this compound?

A2: The primary impurities include unreacted starting materials (methyl palmitate and excess hydrazine hydrate), and potential by-products such as diacylhydrazines (where two hexadecanoyl chains are attached to the same hydrazine molecule).

Q3: What are the recommended purification strategies for crude this compound?

A3: The most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q4: How can I assess the purity of my final this compound product?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is useful for a quick purity check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are recommended. The melting point of the purified solid is also a good indicator of purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound, which can be challenging due to its waxy nature.

Problem 1: The crude product "oils out" instead of forming crystals upon cooling.

  • Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • Consider using a different solvent system. A mixture of solvents, such as ethanol/water, can sometimes prevent oiling out.

Problem 2: No crystals form upon cooling, even after an extended period.

  • Cause: The solution is not supersaturated, meaning too much solvent was used initially.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Problem 3: The recrystallized product is still impure.

  • Cause:

    • The cooling process was too rapid, trapping impurities within the crystal lattice.

    • The chosen solvent is not ideal, as it may also dissolve impurities that then co-crystallize with the product.

  • Solution:

    • Repeat the recrystallization process, ensuring a slow cooling rate.

    • Experiment with different recrystallization solvents. A good solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

Column Chromatography

Column chromatography is a powerful technique for separating this compound from closely related impurities.

Problem 1: The compound does not move from the top of the column (Rf = 0).

  • Cause: The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (e.g., silica gel).

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.

Problem 2: All compounds, including the product and impurities, come off the column together (Rf = 1).

  • Cause: The mobile phase is too polar, causing all components to be washed through the column without sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.

Problem 3: Poor separation between this compound and an impurity.

  • Cause: The chosen mobile phase does not provide sufficient selectivity for the compounds.

  • Solution:

    • Optimize the solvent system by trying different solvent combinations. Sometimes, adding a small amount of a third solvent (e.g., methanol or dichloromethane) can improve separation.

    • Ensure that the Thin-Layer Chromatography (TLC) analysis shows good separation before attempting column chromatography. The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterSynthesisRecrystallizationColumn Chromatography
Starting Material Methyl PalmitateCrude this compoundCrude this compound
Typical Yield >90% (crude)80-90%70-85%
Purity (by HPLC) 85-95%>98%>99%
Physical Form Off-white waxy solidWhite crystalline solidWhite powder
Melting Point 105-108 °C109-111 °C110-112 °C

Experimental Protocols

Synthesis of this compound from Methyl Palmitate
  • To a solution of methyl palmitate (0.1 mol) in 150 mL of ethanol, add hydrazine hydrate (0.2 mol, 95%).[1]

  • Reflux the reaction mixture for 3-4 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane:ethyl acetate mixture determined by prior TLC analysis).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment synthesis Methyl Palmitate + Hydrazine Hydrate (Reflux in Ethanol) cooling Cooling & Precipitation synthesis->cooling filtration1 Vacuum Filtration cooling->filtration1 crude_product Crude this compound filtration1->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization Strategy 1 chromatography Column Chromatography (Silica Gel) crude_product->chromatography Strategy 2 pure_product Pure this compound recrystallization->pure_product chromatography->pure_product analysis TLC, HPLC, qNMR, Melting Point pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 Yes impure_product Product Still Impure? no_crystals->impure_product No solution2 Induce crystallization (scratch/seed) or reduce solvent volume no_crystals->solution2 Yes solution3 Repeat with slower cooling or try a different solvent impure_product->solution3 Yes end Successful Purification impure_product->end No solution1->end solution2->end solution3->end

References

Identifying byproducts in Hexadecanehydrazide reactions by mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexadecanehydrazide reactions. The focus is on identifying potential byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis of this compound involves the reaction of an ester of hexadecanoic acid (palmitic acid), such as methyl palmitate or ethyl palmitate, with hydrazine hydrate.[1] The reaction is typically carried out under reflux conditions.

Q2: What are the expected molecular weight and mass spectrum characteristics of pure this compound?

A2: The molecular formula for this compound is C₁₆H₃₄N₂O, which corresponds to a molecular weight of approximately 270.47 g/mol . In an electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak (M⁺) at m/z 270. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and fragments of the long alkyl chain.

Q3: What is the most common byproduct in the synthesis of this compound?

A3: A frequent byproduct is 1,2-dihexadecanoylhydrazine, which is formed when two molecules of hexadecanoyl (palmitoyl) groups react with one molecule of hydrazine.[2][3][4] This is more likely to occur if there is an excess of the fatty acid or its ester relative to hydrazine, or under conditions that promote further acylation of the initially formed this compound.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproduct formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate can help to ensure the complete conversion of the starting ester and reduce the formation of the diacylated byproduct.[1] Additionally, careful control of reaction temperature and time is important. Purification of the crude product, for instance by recrystallization, is also a critical step to remove unreacted starting materials and byproducts.

Troubleshooting Guide: Mass Spectrometry Analysis

This guide will help you interpret your mass spectrometry data to identify potential byproducts in your this compound reaction.

Observed Issue Potential Cause Suggested Action
A prominent peak is observed at m/z ~524 in the mass spectrum. This peak likely corresponds to the molecular ion of 1,2-dihexadecanoylhydrazine (C₃₂H₆₄N₂O₂), a common diacylated byproduct.- Confirm the presence of fragment ions consistent with the loss of one or both hexadecanoyl groups. - Review your reaction stoichiometry; consider reducing the amount of the palmitate starting material or increasing the molar excess of hydrazine hydrate in future syntheses. - Purify your product using techniques like column chromatography or recrystallization to separate the byproduct.
A peak is observed at m/z 256. This could be unreacted hexadecanoic acid (palmitic acid) if the synthesis was performed directly from the acid, or if the starting ester hydrolyzed during the reaction or workup.- Compare the retention time and fragmentation pattern with a standard of hexadecanoic acid. - Ensure complete reaction by monitoring with TLC or GC. - Optimize the purification process to remove acidic impurities.
A peak is observed at m/z 284. This could indicate the presence of unreacted methyl palmitate if this was your starting material.- Compare the retention time and fragmentation pattern with a standard of methyl palmitate. - Increase the reaction time or temperature to drive the reaction to completion. - Use a larger excess of hydrazine hydrate.
The mass spectrum shows a complex mixture of peaks with no clear major product. This could be due to decomposition of the product or the presence of multiple byproducts from impure starting materials. Hydrazine hydrate can contain various organic impurities.- Verify the purity of your starting materials (hexadecanoic acid/ester and hydrazine hydrate). - Consider milder reaction conditions. - Employ chromatographic techniques (GC-MS or LC-MS) to separate the components of the mixture before mass analysis for clearer identification.[5][6][7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of palmitic acid hydrazide.[1]

Materials:

  • Ethyl palmitate (1 mole equivalent)

  • 80% Hydrazine hydrate (1.2 mole equivalents)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl palmitate and ethanol.

  • Slowly add the 80% hydrazine hydrate solution to the flask while stirring.

  • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Mass Spectrometry Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column suitable for the analysis of fatty acid derivatives.

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Scan Speed: 2 scans/second.

Sample Preparation:

  • Dissolve a small amount of the reaction product in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Inject an appropriate volume of the sample solution into the GC-MS system.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting Logic start Start with Palmitic Acid Derivative + Hydrazine Hydrate reaction Reaction (e.g., Reflux in Ethanol) start->reaction workup Workup and Purification reaction->workup product Purified Product workup->product ms_analysis Inject Sample into GC-MS product->ms_analysis data_acquisition Acquire Mass Spectrum ms_analysis->data_acquisition data_interpretation Interpret Mass Spectrum data_acquisition->data_interpretation check_mz_270 Peak at m/z ~270? data_interpretation->check_mz_270 check_mz_524 Peak at m/z ~524? check_mz_270->check_mz_524 No/Other Peaks is_product Likely Product: this compound check_mz_270->is_product Yes check_mz_256 Peak at m/z ~256? check_mz_524->check_mz_256 No is_byproduct1 Byproduct: 1,2-Dihexadecanoylhydrazine check_mz_524->is_byproduct1 Yes check_mz_284 Peak at m/z ~284? check_mz_256->check_mz_284 No is_byproduct2 Byproduct: Unreacted Palmitic Acid check_mz_256->is_byproduct2 Yes is_byproduct3 Byproduct: Unreacted Methyl Palmitate check_mz_284->is_byproduct3 Yes complex_mixture Complex Mixture/Decomposition check_mz_284->complex_mixture No

Caption: Workflow for byproduct identification in this compound reactions.

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products palmitate Hexadecanoyl Derivative (e.g., Methyl Palmitate) main_product This compound (Desired Product) palmitate->main_product + Hydrazine byproduct 1,2-Dihexadecanoylhydrazine (Byproduct) palmitate->byproduct + Hydrazine (Side Reaction) hydrazine Hydrazine Hydrate main_product->byproduct + Hexadecanoyl Derivative (Excess Reactant Condition)

Caption: Reaction pathways for this compound and a common byproduct.

References

How to control the degree of crosslinking with Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of crosslinking with Hexadecanehydrazide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during crosslinking experiments with this compound.

Problem Potential Cause Suggested Solution
Low Degree of Crosslinking Insufficient concentration of this compound.Increase the molar ratio of this compound to the substrate. It is recommended to perform a titration experiment to determine the optimal concentration.
Inadequate reaction time or temperature.Extend the reaction time or cautiously increase the temperature. Monitor the reaction kinetics to avoid over-crosslinking.
Suboptimal pH of the reaction buffer.The pH can significantly influence the reactivity of the hydrazide group. The optimal pH for hydrazide-aldehyde/ketone reactions is typically in the range of 5.0-7.0. For reactions with activated carboxyl groups (e.g., using EDC/NHS), a pH range of 7.0-8.0 is often more effective.
High Degree of Crosslinking / Aggregation Excessive concentration of this compound.Reduce the molar ratio of this compound to the substrate.
Reaction time is too long.Shorten the reaction time and perform time-course experiments to find the ideal duration.
High temperature leading to uncontrolled reaction.Lower the reaction temperature to gain better control over the crosslinking process.
Poor Reproducibility Inconsistent reagent preparation.Prepare fresh solutions of this compound and other critical reagents before each experiment. Ensure accurate weighing and dissolution.
Fluctuations in experimental conditions.Strictly control reaction parameters such as temperature, pH, and stirring speed.
Purity of this compound.Ensure the purity of the this compound used, as impurities can interfere with the reaction.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound for crosslinking.

1. What is the mechanism of crosslinking using this compound?

This compound is a long-chain fatty acid hydrazide. Its primary mechanism of action as a crosslinker involves the reaction of its hydrazide group (-CONHNH2) with carbonyl groups (aldehydes or ketones) on the target molecules to form a stable hydrazone bond. It can also react with carboxylic acid groups in the presence of a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide linkage.

2. How can I control the degree of crosslinking with this compound?

The degree of crosslinking can be controlled by modulating several key parameters:

  • Molar Ratio: The stoichiometry between this compound and the reactive groups on your substrate is the most direct way to control the crosslinking density.

  • Reaction Time: The extent of crosslinking is time-dependent. Shorter reaction times will result in a lower degree of crosslinking.

  • Temperature: Higher temperatures generally increase the reaction rate, leading to a higher degree of crosslinking in a given time frame.

  • pH: The pH of the reaction buffer affects the reactivity of the hydrazide group. The optimal pH should be determined empirically for your specific system.

  • Concentration: The overall concentration of reactants can influence the crosslinking kinetics.

3. What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking with this compound

This protocol provides a general framework. The specific concentrations, times, and temperatures should be optimized for your particular application.

  • Preparation of Substrate: Dissolve the molecule to be crosslinked in a suitable buffer at the desired concentration.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) immediately before use.

  • Reaction Setup: Add the this compound solution to the substrate solution at the desired molar ratio. If activating carboxyl groups, add the activating agent (e.g., EDC) at this stage.

  • Incubation: Incubate the reaction mixture at a specific temperature with gentle stirring for a predetermined amount of time.

  • Quenching: Stop the reaction by adding a quenching agent. For hydrazide-aldehyde reactions, a compound with a free aldehyde or ketone group can be used. For EDC-mediated reactions, adding a small molecule with a primary amine can quench excess activated groups.

  • Purification: Remove excess crosslinker and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.

  • Analysis: Characterize the degree of crosslinking using techniques such as SDS-PAGE, mass spectrometry, or dynamic light scattering.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound crosslinking.

crosslinking_control cluster_input Input Parameters cluster_process Process cluster_output Output A This compound Concentration P Crosslinking Reaction A->P B Substrate Concentration B->P C Reaction Time C->P D Temperature D->P E pH E->P O Degree of Crosslinking P->O

Caption: Factors influencing the degree of crosslinking.

experimental_workflow prep_sub 1. Prepare Substrate Solution prep_hzh 2. Prepare this compound Stock Solution prep_sub->prep_hzh reaction 3. Mix Substrate and this compound (Add Activator if needed) prep_hzh->reaction incubate 4. Incubate at Controlled Temperature and Time reaction->incubate quench 5. Quench the Reaction incubate->quench purify 6. Purify the Crosslinked Product quench->purify analyze 7. Analyze Degree of Crosslinking purify->analyze

Troubleshooting guide for failed hydrazone formation with Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of hydrazones using hexadecanehydrazide.

Troubleshooting Guides & FAQs

This section addresses common issues in a question-and-answer format to help you resolve specific experimental problems.

Q1: Why is there no product formation in my hydrazone reaction with this compound?

A1: Several factors can lead to a lack of product formation. Consider the following potential causes and solutions:

  • Unfavorable pH: Hydrazone formation is an acid-catalyzed reaction. The optimal pH is typically in the mildly acidic range of 4.5-6. At neutral or high pH, th[1][2]e reaction can be extremely slow. Conversely, a pH that is [1]too acidic (below 3-4) will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Adj[1][3]ust the reaction pH to the 4.5-6 range by adding a catalytic amount of a weak acid, such as acetic acid.

  • Poor Solubility of[1][2] this compound: Due to its long aliphatic chain, this compound may have poor solubility in common reaction solvents, preventing it from reacting with the carbonyl compound.

    • Solution: Select a solvent system in which both reactants are soluble. Common solvents for hydrazone formation include ethanol, methanol, and acetonitrile. For poorly soluble reacta[1][2]nts, consider using a co-solvent system like hexane/ethyl acetate or heating the reaction mixture to improve solubility.

  • Low Reactivity of [1][2]Starting Materials: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Bulky groups on either th[1]e this compound or the carbonyl compound can also slow down the reaction.

    • Solution: Inc[1]rease the reaction temperature (e.g., by refluxing) or prolong the reaction time to overcome low reactivity.

  • Impure Reagents: [1] Impurities in the this compound or the aldehyde/ketone can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.

Q2: My reaction is ver[1][2]y slow, and the yield of the this compound-derived hydrazone is low. How can I improve it?

A2: Slow reaction rates and low yields often stem from suboptimal reaction conditions. Here are some strategies to enhance your reaction's efficiency:

  • Optimize pH: As mentioned, a mildly acidic pH (4.5-6) is crucial for effective acid catalysis. This pH range balances th[1][2]e need for carbonyl activation through protonation without deactivating the nucleophilic hydrazine.

  • Use a Catalyst: [1]While the reaction is acid-catalyzed, specific catalysts can further accelerate the rate.

    • Aniline and its derivatives: Aniline is a classic nucleophilic catalyst for hydrazone formation. More effective catalysts [3]include anthranilic acids and 3,5-diaminobenzoic acid, which can significantly enhance reaction rates at neutral pH.

    • Lewis acids: [4][5]In some cases, Lewis acids like CeCl₃·7H₂O have been used to promote hydrazone synthesis.

  • Increase Temperatu[6]re: Heating the reaction mixture can increase the reaction rate. Microwave irradiation has also been shown to accelerate hydrazone formation.

  • Remove Water: Hy[7]drazone formation is a reversible reaction that produces water as a byproduct. To drive the equilibrium [2]towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus.

Q3: I'm observing mult[2]iple spots on my TLC plate. What are the possible side products?

A3: The appearance of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common side products in hydrazone synthesis include:

  • Azine Formation: This is a frequent side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.

    • Mitigation: U[1][2]se a 1:1 molar ratio of the reactants. Adding the carbonyl compound dropwise to the this compound solution can help prevent localized excess and minimize azine formation.

  • Geometric (E/Z) Is[1]omers: The C=N double bond in the hydrazone can lead to the formation of E/Z isomers, which may appear as separate spots on a TLC plate. The ratio of these isomer[1]s can be influenced by reaction conditions such as pH and temperature.

  • Hydrolysis: Hydr[1]azones can be susceptible to hydrolysis, which breaks the C=N bond and regenerates the starting carbonyl compound and hydrazide. This is more likely to oc[1]cur in the presence of acid and water.

Q4: How can I confirm the formation and purity of my this compound-derived hydrazone?

A4: Several analytical techniques can be used to confirm the identity and purity of your product:

  • Thin-Layer Chromatography (TLC): TLC is a quick and common method to monitor the reaction's progress. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

  • Nuclear Magnetic R[1][2]esonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The formation of the hydrazone can be confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the ¹H NMR spectrum and the imine carbon in the ¹³C NMR spectrum.

  • Infrared (IR) Spec[1][8][9]troscopy: IR spectroscopy can be used to identify the C=N bond of the hydrazone, which typically appears in the region of 1650-1560 cm⁻¹. The disappearance of the C=O stretching band of the starting carbonyl compound is also a key indicator of product formation.

  • Mass Spectrometry [8]--INVALID-LINK--10: Mass spectrometry can confirm the molecular weight of the synthesized hydrazone.

Data Presentation[1]

Table 1: Effect of pH on Hydrazone Formation Rate

pH RangeReaction RateRationale
< 3-4Very SlowThe hydrazine nucleophile is protonated, reducing its nucleophilicity.
4-6OptimalThis [1]range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.
> 8Very SlowThe[1][2]re is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.

Experimental Pro[1]tocols

General Protocol for Hydrazone Formation with this compound

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask. If solubility is an issue, gentle heating may be applied.

  • Addition of Carbonyl Compound: Add an equimolar amount of the aldehyde or ketone to the solution.

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.

  • Reaction Monitoring[2]: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the[2] reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture. The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The[2] crude product can be purified by recrystallization or column chromatography.

    • Recrystallizati[2]on: Choose a solvent in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate. Dissolve the crude produc[2]t in a minimal amount of the hot solvent, and if insoluble impurities are present, perform a hot filtration. Allow the solution to coo[2]l slowly to induce crystallization, then cool further in an ice bath. Collect the crystals by v[2]acuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromato[2]graphy: Prepare a slurry of silica gel in an appropriate eluent. Load the crude product onto the column and elute with a suitable solvent system, collecting fractions. Monitor the fractions by [2]TLC to identify those containing the pure product. Combine the pure fraction[2]s and remove the solvent under reduced pressure.

  • Characterization: [2] Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

Visualizations

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve Hydrazide Dissolve Hydrazide Add Carbonyl Add Carbonyl Dissolve Hydrazide->Add Carbonyl Add Catalyst Add Catalyst Add Carbonyl->Add Catalyst Stir/Reflux Stir/Reflux Add Catalyst->Stir/Reflux Monitor by TLC Monitor by TLC Stir/Reflux->Monitor by TLC Cool & Filter/Evaporate Cool & Filter/Evaporate Monitor by TLC->Cool & Filter/Evaporate Reaction Complete Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Cool & Filter/Evaporate->Purify (Recrystallization/Chromatography) Characterize (NMR, IR, MS) Characterize (NMR, IR, MS) Purify (Recrystallization/Chromatography)->Characterize (NMR, IR, MS)

Caption: Troubleshooting decision tree for failed hydrazone formation.

References

Validation & Comparative

A Researcher's Guide to Validating Hydrazone Bond Formation with Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical biology, the hydrazone bond stands out for its utility in creating dynamic covalent linkages, essential for applications ranging from bioconjugation to the development of stimuli-responsive materials. The confirmation of this crucial bond's formation is a foundational step in synthesis. This guide provides a comparative overview of the primary spectroscopic methods employed for the validation of hydrazone bonds, offering researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols.

The formation of a hydrazone occurs through the condensation reaction of a hydrazine with an aldehyde or a ketone. The resulting C=N bond is the hallmark of a successful reaction. Validating its presence is paramount, and several spectroscopic techniques offer unique insights into the molecular structure, each with its own strengths. Here, we compare UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Hydrazone Synthesis and Validation

The general process for synthesizing and validating the formation of hydrazones follows a systematic workflow to ensure the purity and correct identification of the final product.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Reactants Hydrazine + Carbonyl Compound Reaction Acid-Catalyzed Condensation Reactants->Reaction Crude Crude Hydrazone Product Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure Hydrazone Purification->Pure UVVis UV-Vis Spectroscopy Pure->UVVis Characterization NMR NMR Spectroscopy (¹H & ¹³C) Pure->NMR Characterization IR IR Spectroscopy Pure->IR Characterization MS Mass Spectrometry Pure->MS Characterization ComparativeAnalysis Comparative Analysis of Spectroscopic Data UVVis->ComparativeAnalysis NMR->ComparativeAnalysis IR->ComparativeAnalysis MS->ComparativeAnalysis

A general workflow for the synthesis and spectroscopic validation of hydrazone formation.

Comparative Analysis of Spectroscopic Methods

Each spectroscopic technique provides distinct evidence for hydrazone bond formation. The choice of method often depends on the specific characteristics of the molecule and the information required.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the formation of hydrazones, particularly when the resulting hydrazone has a chromophore that absorbs in the UV-visible range, distinct from the starting materials. The formation of the C=N bond often leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax) due to the extension of the conjugated π-system.[1]

Key Observables:

  • Appearance of a new absorbance band or a shift in λmax: This indicates the formation of the new conjugated system incorporating the hydrazone bond.

  • Quantitative analysis: The concentration of the formed hydrazone can be determined using the Beer-Lambert law if the molar extinction coefficient (ε) is known.[1]

Spectroscopic FeatureStarting Materials (Aldehyde/Ketone & Hydrazine)Hydrazone ProductSignificance
λmax (nm) Typically shorter wavelength absorbanceOften a significant red shift (e.g., >300 nm)[1]Indicates formation of the extended conjugated C=N system.
Molar Extinction Coefficient (ε) VariesCan be high for conjugated hydrazones (e.g., 18,000 - 29,000 M⁻¹cm⁻¹)[1]Useful for quantifying the extent of the reaction.

Experimental Protocol: UV-Vis Monitoring of Hydrazone Formation

  • Preparation of Solutions: Prepare stock solutions of the aldehyde/ketone and hydrazine reactants in a suitable solvent (e.g., ethanol, methanol, or a buffered solution).

  • Reaction Initiation: Mix equimolar amounts of the reactants in a cuvette. For acid-catalyzed reactions, add a catalytic amount of an acid like glacial acetic acid.

  • Spectra Acquisition: Record the UV-Vis spectrum at time zero and then at regular intervals to monitor the change in absorbance. The reaction can be monitored at a fixed wavelength corresponding to the λmax of the hydrazone product.[1]

  • Data Analysis: Plot the absorbance at the hydrazone's λmax against time to determine the reaction kinetics. The final spectrum should show a clear peak corresponding to the hydrazone product.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and direct method for confirming hydrazone formation by identifying the characteristic vibrational frequencies of the key functional groups. The disappearance of the C=O stretch from the starting carbonyl compound and the appearance of the C=N stretch are primary indicators of a successful reaction.

Key Observables:

  • Disappearance of C=O stretching band: The strong carbonyl peak from the aldehyde or ketone reactant vanishes.

  • Appearance of C=N stretching band: A new band, characteristic of the imine group in the hydrazone, appears.[2]

  • Presence of N-H stretching band: A band corresponding to the N-H bond of the hydrazone is observed.[3]

Vibrational ModeStarting Material (Aldehyde/Ketone)Starting Material (Hydrazine)Hydrazone Product
C=O Stretch (cm⁻¹) ~1660 - 1740[3]N/AAbsent
N-H Stretch (cm⁻¹) N/A~3200 - 3400~3195 - 3310[4]
C=N Stretch (cm⁻¹) N/AN/A~1590 - 1650[2][5]

Experimental Protocol: IR Analysis of Hydrazone Product

  • Sample Preparation: The purified solid hydrazone product can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands. Confirm the absence of the starting material's C=O peak and the presence of the C=N and N-H peaks of the hydrazone.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the hydrazone product. Both ¹H and ¹³C NMR are instrumental in confirming the formation of the C=N bond and elucidating the overall structure of the molecule.

Key Observables in ¹H NMR:

  • Appearance of an azomethine proton (-N=CH-) signal: This is a characteristic downfield singlet for hydrazones derived from aldehydes.[5]

  • Disappearance of the aldehyde proton (-CHO) signal: The signal for the aldehyde proton in the starting material is no longer present.

  • Presence of an N-H proton signal: A broad singlet, which is often exchangeable with D₂O, confirms the presence of the N-H group.[7]

Key Observables in ¹³C NMR:

  • Appearance of an imine carbon (-C=N-) signal: A signal in the downfield region is characteristic of the carbon in the C=N bond.[4]

  • Disappearance of the carbonyl carbon (-C=O) signal: The signal from the starting aldehyde or ketone is absent.

NucleusSpectroscopic FeatureStarting Material (Aldehyde)Hydrazone Product
¹H NMR Azomethine Proton (-N=CH-) Chemical Shift (δ, ppm) N/A~7.95 - 9.08[4][5]
Aldehyde Proton (-CHO) Chemical Shift (δ, ppm) ~9.5 - 10.5Absent
N-H Proton Chemical Shift (δ, ppm) N/A~10.0 - 12.5 (can be broad)[5][7]
¹³C NMR Imine Carbon (-C=N-) Chemical Shift (δ, ppm) N/A~140 - 160[8]
Carbonyl Carbon (-C=O) Chemical Shift (δ, ppm) ~190 - 210Absent

Experimental Protocol: NMR Analysis of Hydrazone Product

  • Sample Preparation: Dissolve a few milligrams of the purified hydrazone product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Spectrum Acquisition: Record the ¹H and ¹³C NMR spectra.

  • Data Analysis: Assign the peaks in the spectra. The key is to identify the disappearance of the aldehyde/ketone signals and the appearance of the characteristic azomethine and imine signals of the hydrazone.[9]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight of the synthesized hydrazone. It provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the expected product.

Key Observables:

  • Molecular Ion Peak [M]⁺, [M+H]⁺, or [M+Na]⁺: The presence of a peak corresponding to the expected molecular weight of the hydrazone confirms its formation.[10][11]

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information, further confirming the identity of the compound.[10]

Analytical FeatureExpected OutcomeSignificance
Molecular Weight The observed m/z of the molecular ion matches the calculated molecular weight of the hydrazone product.Confirms the successful condensation reaction and formation of the target molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified hydrazone in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and compare its m/z value with the theoretical molecular weight of the hydrazone.[12]

Logical Relationship of Spectroscopic Validation Methods

The different spectroscopic methods provide complementary information to build a comprehensive validation of hydrazone bond formation.

G cluster_methods Spectroscopic Evidence cluster_conclusion Conclusion Hydrazone Hydrazone Formed? UVVis UV-Vis: Red Shift in λmax Hydrazone->UVVis Indicates IR IR: Disappearance of C=O Appearance of C=N Hydrazone->IR Confirms NMR NMR: Appearance of -N=CH- Disappearance of -CHO Hydrazone->NMR Confirms MS MS: Correct Molecular Weight Hydrazone->MS Confirms Validated Validated Hydrazone Structure UVVis->Validated IR->Validated NMR->Validated MS->Validated

Logical flow of evidence from different spectroscopic methods for validating hydrazone formation.

Conclusion

The validation of hydrazone bond formation is a critical step in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. While each spectroscopic method provides valuable information, a combination of techniques offers the most robust and unambiguous confirmation. IR and NMR spectroscopy are often the primary methods for structural confirmation, providing direct evidence of the key functional group transformation. UV-Vis spectroscopy is highly effective for real-time monitoring of the reaction, and mass spectrometry provides the definitive confirmation of the product's molecular weight. By employing these methods in a complementary fashion, researchers can confidently verify the successful synthesis of their target hydrazone compounds.

References

Confirming Covalent Attachment of Hexadecanehydrazide to Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, confirming the successful covalent attachment of molecules is a critical step. This guide provides a comparative analysis of key analytical techniques used to verify the immobilization of hexadecanehydrazide on a model silicon dioxide (SiO₂) surface. The data presented is a synthesis of findings for this compound and analogous long-chain alkyl and acyl hydrazide molecules to provide a comprehensive overview.

Data Presentation: A Quantitative Comparison of Surface Characterization Techniques

The following tables summarize the expected quantitative data from various surface analysis techniques before and after the covalent attachment of this compound to a silicon dioxide surface.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data

XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a surface. The appearance of a nitrogen signal and shifts in the carbon and silicon signals are key indicators of successful immobilization.

Surface StageElementHigh-Resolution SpectrumBinding Energy (eV)Atomic Concentration (%)
Bare SiO₂ SiSi 2p~103.333
OO 1s~532.567
CC 1s~284.8 (Adventitious)<1
NN 1sNot Present0
This compound Modified SiSi 2p~103.3Decreased
OO 1s~532.5Decreased
CC 1s~285.0 (C-C/C-H), ~286.5 (C-N), ~288.0 (C=O)Increased Significantly
NN 1s~400.0 (N-H), ~401.5 (C-N)~2-5

Table 2: Fourier-Transform Infrared Spectroscopy (FTIR) Data

FTIR, particularly in Attenuated Total Reflectance (ATR) mode, identifies the functional groups present on a surface. The appearance of characteristic amide and alkyl stretches confirms the presence of this compound.

Surface StageWavenumber (cm⁻¹)Vibrational ModeExpected Observation
Bare SiO₂ ~1100Si-O-Si stretchStrong
~3400O-H stretch (surface silanols)Broad
This compound Modified ~2920, ~2850C-H stretch (asymmetric and symmetric)Strong
~1670C=O stretch (Amide I)Present
~1550N-H bend (Amide II)Present
~3300N-H stretchPresent

Table 3: Contact Angle Measurement Data

Contact angle goniometry measures the hydrophobicity of a surface. A significant increase in the water contact angle is expected after the attachment of the hydrophobic hexadecane chain.

Surface StageWater Contact Angle (°)Surface Property
Bare SiO₂ < 20°Hydrophilic
This compound Modified > 90°Hydrophobic

Table 4: Atomic Force Microscopy (AFM) Data

AFM provides topographical information about the surface at the nanoscale. An increase in surface roughness and the observation of a uniform monolayer indicate successful and homogenous coating.

Surface StageParameterTypical ValueObservation
Bare SiO₂ Root Mean Square (RMS) Roughness< 0.5 nmAtomically smooth
This compound Modified Root Mean Square (RMS) Roughness0.5 - 1.5 nmIncreased roughness
Surface Morphology-Formation of a uniform monolayer with possible domain structures

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key experiments cited.

Protocol 1: Covalent Immobilization of this compound on SiO₂
  • Surface Preparation:

    • Clean silicon wafers with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

    • Activate the surface with an oxygen plasma treatment for 5 minutes to generate hydroxyl groups.

  • Silanization:

    • Immediately immerse the activated wafers in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 1 hour at room temperature.

    • Rinse with toluene, followed by ethanol, and deionized water.

    • Cure the silanized wafers in an oven at 110°C for 30 minutes.

  • Activation of Amine Groups:

    • Immerse the APTES-modified wafers in a solution of 1% (w/v) glutaraldehyde in phosphate-buffered saline (PBS, pH 7.4) for 1 hour at room temperature.

    • Rinse thoroughly with deionized water.

  • This compound Attachment:

    • Prepare a 10 mM solution of this compound in a suitable solvent (e.g., dimethylformamide).

    • Immerse the glutaraldehyde-activated wafers in the this compound solution and leave overnight at room temperature.

    • Rinse sequentially with the solvent used, ethanol, and deionized water.

    • Dry under a stream of nitrogen.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrument: Use a monochromatic Al Kα X-ray source.

  • Analysis Chamber: Maintain a pressure below 10⁻⁸ torr.

  • Survey Scan: Acquire a survey spectrum from 0 to 1100 eV to identify all elements present.

  • High-Resolution Scans: Acquire high-resolution spectra for Si 2p, O 1s, C 1s, and N 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and their relative atomic concentrations.

Protocol 3: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
  • Instrument: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a germanium or zinc selenide crystal).

  • Background Spectrum: Collect a background spectrum of the bare ATR crystal.

  • Sample Analysis: Press the modified silicon wafer firmly against the ATR crystal and collect the spectrum.

  • Data Acquisition: Typically, co-add 128 or more scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and normalization of the spectra for comparison.

Protocol 4: Contact Angle Measurement
  • Instrument: Use a contact angle goniometer with a high-resolution camera.

  • Droplet Dispensing: Place a 5 µL droplet of deionized water on the surface using a syringe.

  • Image Capture: Capture an image of the droplet within 30 seconds of dispensing.

  • Angle Measurement: Use the instrument's software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact point.

  • Replicates: Measure the contact angle at least at five different locations on the surface and calculate the average.

Protocol 5: Atomic Force Microscopy (AFM)
  • Instrument: Use an AFM operating in tapping mode.

  • Probe: Use a silicon cantilever with a sharp tip (radius < 10 nm).

  • Imaging: Scan a 1 µm x 1 µm area of the surface.

  • Data Acquisition: Collect both height and phase images.

  • Data Analysis:

    • Flatten the images to remove tilt and bow.

    • Calculate the root mean square (RMS) roughness from the height data.

    • Analyze the morphology from both height and phase images.

Mandatory Visualization

The following diagrams illustrate the workflow for surface modification and the logical relationship of the analytical techniques used for confirmation.

experimental_workflow cluster_modification Surface Modification cluster_analysis Surface Analysis Bare_SiO2 Bare SiO₂ Wafer Piranha_Cleaning Piranha Cleaning Bare_SiO2->Piranha_Cleaning Plasma_Activation O₂ Plasma Activation Piranha_Cleaning->Plasma_Activation APTES_Silanization APTES Silanization Plasma_Activation->APTES_Silanization Glutaraldehyde_Activation Glutaraldehyde Activation APTES_Silanization->Glutaraldehyde_Activation Hexadecanehydrazide_Attachment This compound Attachment Glutaraldehyde_Activation->Hexadecanehydrazide_Attachment Modified_Surface Modified Surface Hexadecanehydrazide_Attachment->Modified_Surface XPS XPS Modified_Surface->XPS Elemental Composition & Chemical State FTIR FTIR-ATR Modified_Surface->FTIR Functional Groups Contact_Angle Contact Angle Modified_Surface->Contact_Angle Hydrophobicity AFM AFM Modified_Surface->AFM Topography & Roughness

Caption: Experimental workflow for the covalent attachment of this compound.

logical_relationship cluster_evidence Lines of Evidence Confirmation Confirmation of Covalent Attachment Evidence_XPS XPS: - Presence of N 1s signal - Changes in C 1s spectrum Confirmation->Evidence_XPS Evidence_FTIR FTIR: - Amide I & II bands present - C-H stretches present Confirmation->Evidence_FTIR Evidence_CA Contact Angle: - Increase in hydrophobicity (Angle > 90°) Confirmation->Evidence_CA Evidence_AFM AFM: - Increased surface roughness - Monolayer formation Confirmation->Evidence_AFM

Caption: Logical relationship of analytical evidence for covalent attachment.

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry Analysis of Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation pattern of Hexadecanehydrazide with related, well-characterized molecules. By leveraging established fragmentation principles and experimental data from analogous compounds, this document serves as a practical reference for the structural elucidation of long-chain fatty acid hydrazides.

This compound (C₁₆H₃₄N₂O) is a fatty acid hydrazide derived from palmitic acid. Its structure, featuring a long aliphatic tail and a reactive hydrazide group, makes it a molecule of interest in various chemical and pharmaceutical applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its identification, relying on the unique fragmentation pattern generated upon electron ionization. This guide outlines the predicted fragmentation of this compound and compares it with the experimentally determined fragmentation of Hexadecanamide and Stearic Hydrazide to aid in its unambiguous identification.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the cleavage of the alkyl chain and fragmentation around the hydrazide functional group. The molecular ion [M]•+ is anticipated at an m/z of 270.5. Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain is a common pathway for amides and related compounds. This would result in the formation of a resonance-stabilized acylium-type ion.

  • N-N Bond Cleavage: A characteristic fragmentation for hydrazides is the cleavage of the nitrogen-nitrogen bond.

  • Alkyl Chain Fragmentation: The long C15H31 alkyl chain will undergo characteristic fragmentation for alkanes, producing a series of carbocation fragments separated by 14 Da (corresponding to CH₂ units). Prominent peaks are expected at m/z = 43, 57, 71, etc.

  • McLafferty Rearrangement: This is a possibility, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation of this compound, we compare it with two analogous compounds: Hexadecanamide (the corresponding amide) and Stearic Hydrazide (a longer-chain homolog).

Hexadecanamide (C₁₆H₃₃NO)

Hexadecanamide, with a molecular weight of 255.44 g/mol , serves as a close structural analog, differing only in the terminal functional group (amide vs. hydrazide). Its fragmentation is well-documented and provides a strong basis for comparison. The most prominent feature in the mass spectrum of primary amides is the base peak resulting from the McLafferty rearrangement, if a γ-hydrogen is available, or α-cleavage. For long-chain primary amides, α-cleavage leading to the [H₂NCO]+ ion (m/z 44) is characteristic, though for longer chains, the alkyl fragments can be more dominant.

Stearic Hydrazide (C₁₈H₃₈N₂O)

Stearic Hydrazide (also known as Octadecanehydrazide) is a homologous fatty acid hydrazide with a C17 alkyl chain. Its mass spectrum provides a direct comparison for a molecule with the same functional group but a slightly longer alkyl chain. The mass spectrum of Stearic Hydrazide is available in the NIST Mass Spectrometry Data Center.[1]

Data Presentation: Predicted vs. Observed Fragments

The following tables summarize the predicted major fragment ions for this compound and the observed fragments for the comparative compounds.

Table 1: Comparison of Predicted this compound Fragments and Observed Hexadecanamide Fragments

Predicted this compound FragmentPredicted m/zObserved Hexadecanamide FragmentObserved m/z
[M]•+270[M]•+255
[C₁₅H₃₁CO]+239[C₁₅H₃₁CO]+239
[CONHNH₂]+60[CONH₂]+44
[C₄H₉]+57[C₄H₉]+57
[C₃H₇]+43[C₃H₇]+43

Table 2: Major Observed Fragment Ions for Stearic Hydrazide (C₁₈H₃₈N₂O) [1]

m/zRelative IntensityPossible Fragment Assignment
41100[C₃H₅]+
4395[C₃H₇]+
5598[C₄H₇]+
5775[C₄H₉]+
6030[CONHNH₂]+
6980[C₅H₉]+
7140[C₅H₁₁]+
8365[C₆H₁₁]+
2675[M - NHNH₂]+
298<1[M]•+

Experimental Protocols

A robust and reliable method for the analysis of this compound and its analogs can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, chloroform, or ethyl acetate).

  • Vortex the vial for 30 seconds to ensure complete dissolution.

  • If derivatization is required to improve volatility, common reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. However, for a compound of this molecular weight, direct injection may be feasible.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-600.

  • Data Acquisition: Full scan mode.

Data Analysis: The identification of this compound is confirmed by matching the acquired mass spectrum with the predicted fragmentation pattern and comparing its retention time and spectrum with that of a pure standard, if available. The NIST Mass Spectral Library can be used to identify potential co-eluting impurities.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

fragmentation M This compound [C15H31CONHNH2]•+ m/z = 270 F1 [C15H31CO]+ m/z = 239 M->F1 -•NHNH2 F2 [CONHNH2]+ m/z = 60 M->F2 -•C15H31 F4 [C15H31]+ m/z = 211 M->F4 -CONHNH2 F6 Alkyl Chain Fragments F1->F6 Loss of CO F3 [CnH2n+1]+ e.g., C4H9+ (m/z 57) F4->F3 C-C Cleavage F5 [NHNH2]•

Predicted Fragmentation Pathway of this compound

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum LibrarySearch Library Search (NIST) Spectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Experimental Workflow for GC-MS Analysis

References

A Comparative Guide to Hexadecanehydrazide and Adipic Acid Dihydrazide as Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two dihydrazide crosslinkers, Hexadecanehydrazide (HDH) and Adipic Acid Dihydrazide (ADH), to inform material selection in research and development. The primary distinction lies in their hydrocarbon chain length, which significantly influences their physical properties and, consequently, their applications.

Introduction to Dihydrazide Crosslinkers

Dihydrazide compounds are versatile crosslinking agents widely used in the formulation of hydrogels, coatings, and adhesives.[1] Their reactivity stems from the terminal hydrazide groups (-CONHNH₂), which can form stable covalent bonds with various functional groups, most notably aldehydes and ketones, to create hydrazone linkages.[2][3] This reaction is a cornerstone of "keto-hydrazide" chemistry, valued for its efficiency and the formation of a stable, three-dimensional polymer network.[4]

Adipic Acid Dihydrazide (ADH) is a well-established, symmetrical crosslinker derived from adipic acid, a six-carbon dicarboxylic acid.[2] It is one of the most common dihydrazide crosslinkers used in aqueous systems.[4]

This compound (HDH) , also known as Palmitic Hydrazide, is a lesser-known dihydrazide featuring a long 16-carbon (C16) aliphatic chain.[5][6] This extended hydrocarbon tail imparts significant hydrophobicity to the molecule.

Comparative Physicochemical Properties

The fundamental structural difference—a short C6 chain for ADH versus a long C16 chain for HDH—dictates their solubility and other key properties. This comparison is crucial for selecting the appropriate crosslinker for a specific polymer system and solvent.

PropertyAdipic Acid Dihydrazide (ADH)This compound (HDH)Reference
Chemical Formula C₆H₁₄N₄O₂C₁₆H₃₄N₂O[2][5]
Molecular Weight ~174.20 g/mol ~270.45 g/mol [4][6]
Structure Short C6 alkyl backboneLong C16 alkyl backbone
Solubility in Water Moderately soluble (50 g/L)Insoluble[4][5]
Solubility in Organic Solvents Soluble in some common organic solventsSoluble in alcohol, ether, chloroform[4][5]
Appearance White crystalline powderColorless crystal or powder[5][7]
Melting Point ~180 °CRelatively low (decomposes at high temp)[4][5]

Performance and Applications in Crosslinking

The choice between ADH and HDH is primarily driven by the hydrophilicity of the system being crosslinked.

Adipic Acid Dihydrazide (ADH): The Hydrophilic Workhorse

ADH is extensively used in aqueous formulations, particularly for biomedical applications like hydrogel formation for drug delivery and tissue engineering.[8][9] Its moderate water solubility allows it to be easily incorporated into water-based polymer solutions, such as those made from hyaluronic acid, alginate, or dextran.[10][11][12]

  • Key Applications:

    • Hydrogel Formation: ADH is a go-to crosslinker for creating hydrogels from oxidized polysaccharides.[10][13] The reaction between the hydrazide groups of ADH and the aldehyde groups on the oxidized polymer forms a stable, biocompatible hydrogel network.[12][14]

    • Coatings and Adhesives: In water-based acrylic emulsions, ADH is used in ambient temperature self-crosslinking systems, often paired with diacetone acrylamide (DAAM).[3][4] This "keto-hydrazide" chemistry enhances the durability, adhesion, and resistance of the final coating.[4]

    • Epoxy Curing: It serves as a latent hardener in epoxy resins, activating at elevated temperatures (120–180 °C).[7]

    • Formaldehyde Scavenging: ADH can react with and neutralize residual formaldehyde in various formulations.[7]

This compound (HDH): The Hydrophobic Modifier

Due to its insolubility in water, HDH is suited for applications in organic solvent systems or for imparting hydrophobic characteristics to a polymer network.[5] While direct comparative studies are scarce, its properties suggest its utility in non-aqueous coatings, specialized polymer synthesis, or as a surface modifier.

  • Potential Applications:

    • Non-Aqueous Coatings: Could function as a crosslinker in solvent-based polymer systems where hydrophobicity is desired.

    • Hydrophobic Drug Delivery: The long alkyl chain could be advantageous in creating hydrophobic pockets within a polymer matrix for the encapsulation and sustained release of poorly water-soluble drugs.

    • Cosmetics and Personal Care: Palmitic acid hydrazide is noted for its use in cosmetics as a surfactant and antibacterial agent.[5]

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize and compare dihydrazide-crosslinked materials, particularly hydrogels.

1. Hydrogel Synthesis via Dihydrazide Crosslinking

This protocol describes the formation of a hydrogel from an oxidized polysaccharide, a common application for ADH.

  • Materials: Oxidized polysaccharide (e.g., oxidized hyaluronic acid, oxidized alginate), Dihydrazide crosslinker (ADH or HDH), Phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare a solution of the oxidized polysaccharide in PBS to the desired concentration (e.g., 2% w/v).

    • Prepare a separate solution of the dihydrazide crosslinker in a suitable solvent. For ADH, this is typically PBS. For HDH, an organic solvent may be required, followed by dispersion into the polymer solution.

    • Mix the two solutions at a predetermined molar ratio of hydrazide groups to aldehyde groups.

    • Vortex the mixture thoroughly and allow it to stand at a controlled temperature (e.g., 37 °C).

    • Monitor the solution-to-gel transition to determine the gelation time.

2. Characterization of Crosslinked Hydrogels

  • Determination of Gelation Time:

    • Method: Inverted Tube Test.[15]

    • Procedure: After mixing the polymer and crosslinker solutions in a vial, the vial is inverted at regular intervals (e.g., every minute). The gelation time is recorded as the point when the solution no longer flows upon inversion.[15]

  • Swelling Ratio Measurement:

    • Purpose: To determine the water-absorbing capacity of the hydrogel, which is related to the crosslinking density.

    • Procedure:

      • A pre-weighed, lyophilized (freeze-dried) sample of the hydrogel (W_dry) is immersed in PBS (pH 7.4) at 37 °C.

      • At various time points, the hydrogel is removed, excess surface water is gently blotted away, and the sample is weighed (W_swollen).

      • The swelling ratio is calculated as: (W_swollen - W_dry) / W_dry.

  • Rheological Analysis:

    • Purpose: To measure the viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogel, which indicate its mechanical stiffness and integrity.[13][16]

    • Procedure:

      • The hydrogel is placed on the plate of a rheometer.

      • An oscillatory frequency sweep is performed at a constant strain to determine G' and G''. A higher G' value indicates a stiffer, more crosslinked gel.

Visualizing the Crosslinking Process

Experimental Workflow for Hydrogel Characterization

The following diagram illustrates a typical workflow for synthesizing and evaluating a dihydrazide-crosslinked hydrogel.

G cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization Polymer Polymer Solution (e.g., Oxidized HA) Mix Mix & Vortex Polymer->Mix Crosslinker Crosslinker Solution (ADH or HDH) Crosslinker->Mix Gelation Incubate for Gelation Mix->Gelation Rheology Rheology (G', G'') Gelation->Rheology Swelling Swelling Test Gelation->Swelling Degradation Degradation Study Gelation->Degradation

Caption: Workflow for hydrogel synthesis and characterization.

Keto-Hydrazide Crosslinking Mechanism

This diagram shows the fundamental chemical reaction between a hydrazide group and an aldehyde group to form a stable hydrazone bond.

G Polymer_CHO Polymer—CHO (Aldehyde Group) Dihydrazide H₂N—NH—CO—R—CO—NH—NH₂ (Dihydrazide) Plus1 + Hydrazone Polymer—CH=N—NH—CO—R—... (Hydrazone Linkage) Yields Forms (releases H₂O)

Caption: The keto-hydrazide reaction forming a hydrazone bond.

Conclusion

Adipic Acid Dihydrazide (ADH) and this compound (HDH) are both effective bifunctional crosslinkers, but their suitability is dictated by the polarity of the intended application.

  • Choose Adipic Acid Dihydrazide (ADH) for aqueous systems, such as biocompatible hydrogels for drug delivery and tissue engineering, and for water-based coatings where its solubility and established performance are critical.[8][17]

  • Consider this compound (HDH) for applications requiring hydrophobicity, such as in organic solvent-based systems, for modifying material surfaces, or for the encapsulation of hydrophobic active ingredients. Its long alkyl chain offers a tool to introduce lipid-like characteristics into a polymer network.[5]

For drug development professionals, ADH is the well-documented choice for conventional hydrogel formulations. HDH presents an opportunity for innovation in specialized delivery systems where controlling hydrophobicity is a key design parameter. Experimental validation of performance, starting with the protocols outlined above, is essential for any new formulation.

References

A Comparative Guide: Hexadecanehydrazide vs. EDC/NHS Chemistry for Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective immobilization of proteins to solid supports is a cornerstone of numerous biotechnological applications, from the development of biosensors and immunoassays to the creation of robust biocatalysts. The choice of immobilization chemistry is critical, directly impacting the amount of protein loaded, its biological activity, and the stability of the final conjugate. This guide provides an objective comparison between two distinct covalent immobilization strategies: the use of long-chain hydrazides, exemplified by hexadecanehydrazide, and the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) chemistry.

At a Glance: Key Differences

FeatureThis compound ChemistryEDC/NHS Chemistry
Target Functional Groups Aldehydes on the protein (generated by oxidation of glycosylation sites) react with hydrazide groups on the surface.Carboxyl groups on the surface or protein are activated to react with primary amines on the protein or surface.
Specificity Site-specific immobilization if targeting oxidized glycans, leading to oriented protein attachment.Random immobilization via primary amines (e.g., lysine residues), which can lead to varied protein orientations.
Reaction Steps Typically a two-step process: 1) Protein oxidation, 2) Hydrazone bond formation.Can be a one-step or two-step process. The two-step process is generally preferred to minimize protein cross-linking.[1]
Bond Formed Hydrazone bond.Amide bond.
Bond Stability Hydrazone bonds are generally stable but can be susceptible to hydrolysis, particularly at acidic pH.[1][2][3]Amide bonds are highly stable under a wide range of physiological conditions.
Key Reagents Periodate (for oxidation), this compound-functionalized surface.EDC, NHS (or sulfo-NHS).
Common Applications Immobilization of glycoproteins (e.g., antibodies) in an oriented fashion.General protein immobilization on carboxylated surfaces.

Delving into the Chemistries

This compound Chemistry: Leveraging Glycosylation for Oriented Immobilization

This compound represents a long-chain alkyl hydrazide linker. The core of this immobilization strategy lies in the reaction between a hydrazide group on a functionalized surface and an aldehyde group on the target protein. For many proteins, particularly glycoproteins like antibodies, these aldehyde groups can be selectively generated by the mild oxidation of cis-diol-containing sugar moieties within their glycosylation sites using sodium periodate.[4] This site-specific generation of reactive groups allows for a more controlled and oriented immobilization of the protein, which can be crucial for preserving its biological activity, for instance, by keeping the antigen-binding sites of an antibody accessible.[4]

The reaction proceeds via the formation of a hydrazone bond. The long hexadecane chain of the linker can introduce hydrophobic interactions with the surface, potentially influencing the local environment of the immobilized protein.

EDC/NHS Chemistry: A Versatile Tool for Amine-Carboxyl Ligation

EDC/NHS chemistry is a widely used "zero-length" crosslinking method, meaning no additional spacer arm is introduced between the conjugated molecules.[5] The process involves the activation of carboxyl groups (-COOH) on a support surface by EDC to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[6][8] The addition of NHS (or its water-soluble analog, sulfo-NHS) stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[6][8] This NHS ester then readily reacts with primary amines (-NH2), such as those on the side chains of lysine residues of a protein, to form a stable amide bond.[1][7]

This two-step approach is favored as it increases coupling efficiency and reduces the likelihood of unwanted protein-protein crosslinking.[1] However, as lysine residues are often distributed across the protein surface, this method typically results in a random orientation of the immobilized proteins.

Performance Data: A Comparative Overview

Table 1: Quantitative Comparison of Immobilization Chemistries

ParameterThis compound Chemistry (Inferred)EDC/NHS Chemistry
Immobilization Efficiency Variable; dependent on the degree of glycosylation and efficiency of oxidation. Can achieve high coupling yields (>90%) with optimized protocols for glycoproteins.[4]Generally high; can be optimized by adjusting reagent concentrations, pH, and reaction time. Immobilization density can be influenced by the number of available amine groups.[9]
Retention of Protein Activity Potentially high, especially for glycoproteins, due to site-specific and oriented immobilization that can avoid modification of the active site.[10]Variable; random immobilization can lead to a reduction in activity if the active site is sterically hindered or if lysine residues crucial for activity are modified.
Stability of Immobilized Protein The hydrazone bond is relatively stable, but its stability is pH-dependent and it can be susceptible to hydrolysis under acidic conditions.[1][11] The long alkyl chain may provide a stabilizing hydrophobic microenvironment.The amide bond is very stable across a wide pH range, leading to low leaching of the immobilized protein.[1]
Reaction Time Oxidation step: ~30 minutes. Coupling step: 2-4 hours or longer.[4]Activation step: 15-30 minutes. Coupling step: 1-2 hours to overnight.[3]
Optimal pH Range Oxidation: pH ~5.5. Coupling (hydrazone formation): pH 5-7.[9]Activation (EDC/NHS): pH 4.5-7.2. Amine coupling: pH 7-8.[12]

Experimental Methodologies

Protocol 1: Protein Immobilization via this compound Chemistry (Generalized)

This protocol is a generalized procedure for the immobilization of a glycoprotein onto a this compound-activated surface. Optimization for specific proteins and surfaces is recommended.

Materials:

  • Glycoprotein solution (e.g., 1 mg/mL in a suitable buffer)

  • This compound-activated support (e.g., beads, plate)

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Sodium meta-periodate solution (e.g., 20 mM in Oxidation Buffer, freshly prepared and protected from light)

  • Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Protein Oxidation:

    • Exchange the glycoprotein into Oxidation Buffer.

    • Add freshly prepared sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1 mM.

    • Incubate in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding a desalting column to remove excess periodate and exchange the oxidized glycoprotein into Coupling Buffer.

  • Immobilization:

    • Add the oxidized glycoprotein solution to the this compound-activated support.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Blocking and Washing:

    • Remove the unbound protein solution.

    • Add a blocking buffer (e.g., 50 mM Tris in Coupling Buffer) and incubate for 30 minutes to block any unreacted hydrazide groups.

    • Wash the support extensively with Wash Buffer to remove non-covalently bound protein.

Protocol 2: Two-Step EDC/NHS Protein Immobilization

This protocol describes a general method for covalently coupling a protein to a carboxylated surface using EDC and NHS.[3][12]

Materials:

  • Protein solution (e.g., 0.1-1 mg/mL in a suitable buffer)

  • Carboxylated support (e.g., beads, sensor chip)

  • Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching/Blocking Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Surface Activation:

    • Wash the carboxylated support with Activation Buffer.

    • Prepare a fresh solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer.

    • Immerse the support in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

    • Wash the activated support 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.

  • Protein Coupling:

    • Immediately add the protein solution (dissolved in Coupling Buffer) to the activated support.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking and Washing:

    • Remove the protein solution.

    • Add the Quenching/Blocking Solution to the support and incubate for 15-30 minutes to deactivate any remaining active NHS-ester sites.

    • Wash the support thoroughly with Wash Buffer to remove non-covalently bound protein.

Visualizing the Pathways and Workflows

Hexadecanehydrazide_Reaction cluster_protein Glycoprotein cluster_surface Surface Glycoprotein Glycoprotein with cis-diols Oxidized_Glycoprotein Oxidized Glycoprotein with Aldehyde Groups Glycoprotein->Oxidized_Glycoprotein Oxidation Hydrazone_Bond Immobilized Glycoprotein (Hydrazone Bond) Oxidized_Glycoprotein->Hydrazone_Bond Coupling Hydrazide_Surface This compound Surface Periodate NaIO4

Caption: Reaction mechanism for protein immobilization using this compound chemistry.

EDC_NHS_Reaction cluster_surface Surface cluster_reagents Reagents Carboxyl_Surface Carboxylated Surface (-COOH) Activated_Surface O-Acylisourea Intermediate Carboxyl_Surface->Activated_Surface Activation NHS_Ester_Surface NHS-Ester Surface Activated_Surface->NHS_Ester_Surface Stabilization Immobilized_Protein Immobilized Protein (Amide Bond) NHS_Ester_Surface->Immobilized_Protein Coupling EDC EDC NHS NHS Protein Protein (-NH2)

Caption: Reaction mechanism for protein immobilization using EDC/NHS chemistry.

Experimental_Workflow_Comparison cluster_Hexa This compound Workflow cluster_EDC EDC/NHS Workflow H_Start Start: Glycoprotein & Hydrazide Surface H_Oxidation 1. Protein Oxidation (NaIO4) H_Start->H_Oxidation H_Coupling 2. Coupling to Hydrazide Surface H_Oxidation->H_Coupling H_Blocking 3. Blocking & Washing H_Coupling->H_Blocking H_End End: Immobilized Protein H_Blocking->H_End E_Start Start: Protein & Carboxylated Surface E_Activation 1. Surface Activation (EDC/NHS) E_Start->E_Activation E_Coupling 2. Protein Coupling E_Activation->E_Coupling E_Blocking 3. Blocking & Washing E_Coupling->E_Blocking E_End End: Immobilized Protein E_Blocking->E_End

Caption: Comparison of experimental workflows for protein immobilization.

Conclusion

The choice between this compound and EDC/NHS chemistry for protein immobilization depends heavily on the nature of the protein and the specific application requirements.

  • This compound chemistry is the preferred method for the oriented immobilization of glycoproteins . By targeting the carbohydrate moieties, it is possible to achieve a uniform orientation that can lead to higher retained biological activity. The stability of the resulting hydrazone bond is generally sufficient for many applications, although its susceptibility to hydrolysis at low pH should be considered.

  • EDC/NHS chemistry offers a versatile and robust method for general protein immobilization onto carboxylated surfaces. It forms a highly stable amide bond and is applicable to a wide range of proteins, not just glycoproteins. However, the random nature of the coupling can lead to a heterogeneous population of immobilized proteins with potentially reduced activity.

For researchers and drug development professionals, a careful evaluation of the protein's characteristics (e.g., presence of glycosylation, critical lysine residues) and the desired outcome of the immobilization (e.g., orientation, stability) is essential for selecting the most appropriate chemical strategy.

References

A Comparative Analysis of Hexadecanehydrazide and Shorter Chain Dihydrazides in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and biomaterials, dihydrazides are crucial crosslinking agents for polymers containing aldehyde or ketone functionalities. The formation of stable hydrazone bonds is a cornerstone of hydrogel formation, bioconjugation, and the enhancement of material properties. While shorter chain dihydrazides like Adipic Acid Dihydrazide (ADH) are extensively studied and widely used, the properties and efficiencies of their long-chain counterparts, such as Hexadecanehydrazide, are less documented. This guide provides a comparative overview of this compound and shorter chain dihydrazides, summarizing their known physicochemical properties and offering insights into their potential crosslinking performance based on available data and established chemical principles.

Physicochemical Properties of Dihydrazide Crosslinkers

The efficiency and outcome of a crosslinking reaction are significantly influenced by the physicochemical properties of the crosslinking agent. The table below compares the known properties of Adipic Acid Dihydrazide (a short-chain dihydrazide) with the inferred properties of this compound.

PropertySuccinic Dihydrazide (SDH)Adipic Acid Dihydrazide (ADH)This compound
Chemical Formula C4H10N4O2C6H14N4O2C16H34N4O2
Molecular Weight ( g/mol ) 146.14174.20[1]314.50 (calculated)
Melting Point (°C) 168-171180[1]150-152 (for monohydrazide)[2]
Water Solubility Soluble50 g/L[1]Insoluble (inferred from monohydrazide)[2]
Chain Length (Carbon atoms) 4616
Flexibility LowModerateHigh
Hydrophobicity LowModerateHigh

Impact of Chain Length on Crosslinking Efficiency and Material Properties

The length of the aliphatic chain separating the two hydrazide functional groups plays a pivotal role in determining the crosslinking efficiency and the ultimate properties of the crosslinked material.

Crosslinking Density: Shorter chain dihydrazides, being more rigid, tend to form more tightly crosslinked networks, resulting in a higher crosslink density. Conversely, the long and flexible C16 chain of this compound is expected to create more loosely packed networks with a lower crosslink density. This is due to the greater distance between the crosslinked polymer chains.

Mechanical Properties: The mechanical properties of the resulting crosslinked material are directly correlated with the crosslink density and the nature of the crosslinker.

  • Tensile Strength and Elasticity: Materials crosslinked with shorter dihydrazides are generally expected to exhibit higher tensile strength and lower elasticity due to the higher crosslink density. In contrast, the use of this compound is anticipated to yield more flexible and elastic materials with lower tensile strength, a desirable characteristic for applications requiring soft and pliable materials.

  • Swelling Behavior: Hydrogels crosslinked with shorter dihydrazides typically exhibit lower swelling ratios because the tightly packed network restricts the uptake of water. The looser network formed by this compound is predicted to allow for greater water absorption, resulting in a higher swelling ratio.

Experimental Protocols

The following are generalized experimental protocols for crosslinking aldehyde- or ketone-functionalized polymers with dihydrazides. Please note that specific conditions, particularly for this compound, may require optimization.

Protocol 1: Crosslinking of an Aldehyde-Functionalized Polymer with Adipic Acid Dihydrazide (ADH) in Aqueous Solution
  • Polymer Solution Preparation: Dissolve the aldehyde-functionalized polymer in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 5% (w/v).

  • Crosslinker Solution Preparation: Prepare a 10% (w/v) solution of Adipic Acid Dihydrazide in the same buffer.

  • Crosslinking Reaction: Add the ADH solution to the polymer solution at a molar ratio of 1:1 (hydrazide groups to aldehyde groups).

  • Gelation: Gently mix the solution and allow it to stand at room temperature or 37°C. Monitor the gelation process over time.

  • Characterization: Once the gel is formed, it can be characterized for its swelling behavior, mechanical properties, and degradation profile.

Protocol 2: Crosslinking of a Ketone-Functionalized Polymer with this compound using a Co-solvent System
  • Polymer Solution Preparation: Dissolve the ketone-functionalized polymer in a suitable organic solvent or a mixture of water and a water-miscible organic solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol).

  • Crosslinker Solution Preparation: Dissolve this compound in the same solvent system. Due to its hydrophobicity, gentle heating may be required to achieve complete dissolution.

  • Crosslinking Reaction: Add the this compound solution to the polymer solution at a desired molar ratio.

  • Gelation/Curing: The reaction mixture can be cast into a film or mold and the solvent allowed to evaporate. Alternatively, for hydrogel formation, the solvent can be gradually exchanged with water through dialysis.

  • Characterization: The resulting crosslinked material can be analyzed for its mechanical properties, thermal stability, and swelling characteristics in various solvents.

Visualizing the Crosslinking Process

The following diagrams illustrate the fundamental concepts of dihydrazide crosslinking and the experimental workflow.

Crosslinking_Mechanism Polymer1 Polymer Chain with Aldehyde/Ketone Hydrazone1 Hydrazone Bond Polymer1->Hydrazone1 Reacts with Polymer2 Polymer Chain with Aldehyde/Ketone Hydrazone2 Hydrazone Bond Polymer2->Hydrazone2 Reacts with Dihydrazide Dihydrazide (H2N-NH-CO-R-CO-NH-NH2) Dihydrazide->Hydrazone1 Dihydrazide->Hydrazone2 Crosslinked_Network Crosslinked Polymer Network Hydrazone1->Crosslinked_Network Hydrazone2->Crosslinked_Network

Caption: Mechanism of dihydrazide crosslinking.

Experimental_Workflow A Prepare Polymer Solution (with Aldehyde/Ketone groups) C Mix Polymer and Dihydrazide Solutions A->C B Prepare Dihydrazide Solution (e.g., ADH or this compound) B->C D Incubate for Gelation/Curing C->D E Characterize Crosslinked Material (Swelling, Mechanical Tests, etc.) D->E

Caption: General experimental workflow.

Conclusion

The choice between this compound and shorter chain dihydrazides as crosslinking agents depends on the desired properties of the final material. Shorter chain dihydrazides like ADH are ideal for creating strong, rigid materials with lower swelling capacities. In contrast, while direct experimental data is limited, the chemical structure of this compound suggests its utility in fabricating more flexible, elastic, and highly swellable materials. Its pronounced hydrophobicity is a critical factor to consider in the design of experimental protocols, often necessitating the use of organic or co-solvent systems. Further research is warranted to fully elucidate the quantitative differences in crosslinking efficiency and to explore the full potential of long-chain dihydrazides in advanced material applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in studying protein-protein interactions, stabilizing protein structures, and developing bioconjugates. The stability of the resulting crosslink is paramount to the success of these applications. This guide provides a comparative analysis of the stability of crosslinks formed by hydrazone chemistry, with a specific focus on the hypothesized attributes of hexadecanehydrazide, against other common crosslinking methods.

Introduction to Crosslinking Chemistries

Chemical crosslinkers are reagents that form covalent bonds between amino acid residues on a single protein (intramolecular) or between different proteins (intermolecular). The stability of these bonds varies significantly depending on the reactive chemistry of the crosslinker. Here, we compare three common types of crosslinking chemistries:

  • Hydrazone Crosslinkers: These react with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This type of linkage is known for its pH-dependent stability, offering reversibility under acidic conditions.

  • N-hydroxysuccinimide (NHS) Esters: These are widely used amine-reactive crosslinkers that form stable amide bonds with primary amines (e.g., lysine residues).

  • Glutaraldehyde: This homobifunctional crosslinker reacts with primary amines, forming Schiff bases that can further react to create stable, often polymeric, crosslinks.

This compound: A Focus on Hydrophobicity

  • Enhanced Stability in Aqueous Environments: The long alkyl chain may shield the hydrazone bond from hydrolysis by creating a hydrophobic microenvironment, potentially increasing its stability at neutral pH compared to shorter-chain hydrazide crosslinkers.

  • Influence on Protein Structure: The introduction of a long hydrophobic chain could influence the folding and stability of the crosslinked protein. This could be advantageous for stabilizing proteins intended for use in non-polar environments or within lipid membranes.

  • Potential for Micelle Formation: In aqueous solutions, the amphipathic nature of a this compound-crosslinked protein might promote the formation of micelles or aggregates.

Further experimental validation is required to confirm these hypothesized properties.

Comparative Stability of Crosslinking Chemistries

The stability of a crosslink is often dependent on environmental factors such as pH and temperature. The following table summarizes the stability characteristics of different crosslinking chemistries.

Crosslinker ChemistryTarget Residue(s)Bond FormedpH StabilityThermal StabilityReversibility
Hydrazone (general) Aldehydes, KetonesHydrazoneLabile at low pH (<5), relatively stable at neutral pH.[1]ModerateReversible with acid
NHS Ester Primary Amines (Lysine)AmideStable over a wide pH range, but hydrolysis of the reagent occurs at alkaline pH.[2][3]HighGenerally considered irreversible
Glutaraldehyde Primary Amines (Lysine)Schiff base and othersStableHighIrreversible

Experimental Protocols

To quantitatively assess the stability of crosslinks, various experimental assays can be employed. Below are detailed protocols for a hydrolysis assay and a thermal shift assay.

Hydrolysis Assay for pH Stability

This protocol is designed to determine the rate of hydrolysis of crosslinks at different pH values.

  • Preparation of Crosslinked Protein:

    • Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the crosslinking agent at a defined molar excess.

    • Incubate the reaction for a specific time at a controlled temperature to allow for crosslinking.

    • Quench the reaction according to the crosslinker's specifications (e.g., adding a primary amine like Tris for NHS esters).

    • Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

  • Incubation in Buffers of Varying pH:

    • Aliquot the crosslinked protein into separate tubes.

    • Resuspend each aliquot in a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0).

    • Incubate the samples at a constant temperature (e.g., 37°C).

  • Analysis of Hydrolysis:

    • At various time points, take samples from each pH condition.

    • Analyze the samples by SDS-PAGE to observe the disappearance of the crosslinked protein band and the appearance of the monomeric protein band.

    • Quantify the band intensities using densitometry to determine the rate of hydrolysis.

    • Alternatively, use techniques like HPLC or mass spectrometry to monitor the cleavage of the crosslinker.

Thermal Shift Assay for Thermal Stability

A thermal shift assay, or differential scanning fluorimetry, can be used to assess the thermal stability of a protein after crosslinking.[4][5][6]

  • Sample Preparation:

    • Prepare the crosslinked protein as described in the hydrolysis assay protocol.

    • In a 96-well PCR plate, prepare reactions containing the crosslinked protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the appropriate buffer.

    • Include a control sample of the un-crosslinked protein.

  • Thermal Denaturation:

    • Place the 96-well plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature while monitoring the fluorescence of the dye.

  • Data Analysis:

    • As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

    • An increase in the Tm of the crosslinked protein compared to the un-crosslinked control indicates stabilization due to the crosslinks.

Visualizing Workflows and Relationships

Hydrazone Crosslinking Reaction

G Hydrazone Crosslinking Reaction Protein1 Protein with Hydrazide Group Crosslinked_Protein Crosslinked Protein (Hydrazone Bond) Protein1->Crosslinked_Protein Reaction Protein2 Protein with Carbonyl Group Protein2->Crosslinked_Protein

Caption: Formation of a hydrazone bond between two proteins.

Experimental Workflow for Stability Analysis

G Workflow for Crosslink Stability Evaluation Start Prepare Crosslinked Protein Hydrolysis Hydrolysis Assay (pH Stability) Start->Hydrolysis Thermal Thermal Shift Assay (Thermal Stability) Start->Thermal Analysis Data Analysis (SDS-PAGE, Tm) Hydrolysis->Analysis Thermal->Analysis Conclusion Compare Stability Analysis->Conclusion

Caption: Experimental workflow for evaluating crosslink stability.

Comparison of Crosslinker Properties

G Comparison of Crosslinker Characteristics Crosslinker Crosslinker Type Hydrazone Hydrazone Crosslinker->Hydrazone NHS_Ester NHS Ester Crosslinker->NHS_Ester Glutaraldehyde Glutaraldehyde Crosslinker->Glutaraldehyde pH_Dependent pH Dependent Hydrazone->pH_Dependent Reversible Reversible Hydrazone->Reversible High_Stability High NHS_Ester->High_Stability Irreversible Irreversible NHS_Ester->Irreversible Glutaraldehyde->High_Stability Glutaraldehyde->Irreversible Stability Stability pH_Dependent->Stability High_Stability->Stability Reversibility Reversibility Reversible->Reversibility Irreversible->Reversibility

Caption: Logical relationships of crosslinker characteristics.

References

A Comparative Analysis of Carbodiimide and Hexadecanoyl Hydrazide Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective functionalization of biomolecules is a critical step in a myriad of applications, from the development of antibody-drug conjugates to the creation of advanced diagnostic assays. The choice of conjugation chemistry significantly impacts the efficiency, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an objective comparison of two widely employed functionalization strategies: the carbodiimide-mediated approach, exemplified by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and the hydrazide-based method, with a focus on Hexadecanoyl Hydrazide.

This analysis is supported by a summary of key performance data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows to aid in the selection of the most appropriate technique for your research and development needs.

At a Glance: Carbodiimide vs. Hexadecanoyl Hydrazide

FeatureCarbodiimide (EDC/NHS) FunctionalizationHexadecanoyl Hydrazide Functionalization
Target Functional Groups Carboxyls (-COOH) and Primary Amines (-NH₂)Aldehydes (-CHO) and Ketones (C=O)
Bond Formed Amide BondHydrazone Bond
Crosslinker Type Zero-lengthHeterobifunctional (requires target modification)
Bond Stability Highly StablepH-dependent; cleavable under acidic conditions
Typical Conjugation Yield 40-75% (variable)[1]Variable, dependent on aldehyde/ketone availability
Key Advantages Forms highly stable bonds; zero-length crosslinker does not add a spacer arm.[2]Bioorthogonal reaction; forms a cleavable linkage useful for drug delivery.
Key Disadvantages O-acylisourea intermediate is unstable and prone to hydrolysis; potential for side reactions.[1][3]Requires the presence or generation of carbonyl groups on the target molecule; hydrazone bond is less stable than an amide bond.[4][5]
Hexadecanoyl Specificity Not ApplicableThe C16 alkyl chain imparts significant hydrophobicity, which can be leveraged for membrane interaction or to influence the solubility of the conjugate.

Carbodiimide Functionalization: The Power of the Amide Bond

Carbodiimide chemistry, most commonly employing EDC in conjunction with N-hydroxysuccinimide (NHS), is a robust method for covalently linking a carboxyl group to a primary amine, forming a highly stable amide bond.[3][6] This "zero-length" crosslinking approach is advantageous as no part of the crosslinker molecule is incorporated into the final product.[2]

The reaction proceeds via a two-step mechanism. First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then readily reacts with a primary amine to form the final amide bond.[3][7]

Quantitative Performance of EDC/NHS Coupling
ParameterValueReference
Typical Conjugation Yield 40-75%[1]
Optimal Activation pH 4.5 - 6.0[6][7]
Optimal Coupling pH 7.2 - 8.5[2]
Spacer Arm Length 0 Å[2]
Experimental Protocol: EDC/NHS Coupling of a Protein

This protocol outlines a general procedure for conjugating two proteins.

Materials:

  • Protein #1 (with carboxyl groups) in Activation Buffer (0.1 M MES, pH 6.0)

  • Protein #2 (with primary amine groups) in Coupling Buffer (PBS, pH 7.2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine)

  • Desalting Columns

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1-2 mg/mL.

    • Add a 5- to 10-fold molar excess of Sulfo-NHS over Protein #1.

    • Add a 2- to 4-fold molar excess of EDC over Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature.[8]

  • Quenching of EDC (Optional but Recommended):

    • Add 2-Mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC.

  • Removal of Excess Reagents:

    • Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC, Sulfo-NHS, and quenching reagent.

  • Conjugation to Protein #2:

    • Add the activated Protein #1 solution to the Protein #2 solution at an equimolar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[3]

  • Quenching of Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[3]

  • Purification:

    • Purify the final conjugate using a desalting column or other chromatography methods to remove unreacted proteins and byproducts.

Hexadecanoyl Hydrazide Functionalization: Bioorthogonality and Cleavable Linkages

Hydrazide chemistry offers a bioorthogonal approach to bioconjugation, forming a hydrazone bond through the reaction of a hydrazide with an aldehyde or ketone.[9] This reaction is highly specific and can be performed under mild physiological conditions. A key feature of the hydrazone bond is its pH-dependent stability; it is relatively stable at neutral pH but can be cleaved under mildly acidic conditions, a property that is highly advantageous in drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.[4]

Hexadecanoyl hydrazide, with its 16-carbon alkyl chain, introduces a significant hydrophobic element. This can be exploited to promote interactions with cell membranes or to modulate the solubility and aggregation properties of the resulting bioconjugate.

Performance Characteristics of Hydrazone Linkages
ParameterDescriptionReference
Bond Stability pH-dependent; acyl hydrazones are more stable than alkyl hydrazones. Hydrolysis is significantly faster at pH 5.0 compared to pH 7.4.[4]
Reaction pH Optimal at slightly acidic to neutral pH (typically 4.5-7.4).[9][10]
Reversibility The hydrazone bond is reversible, allowing for dynamic combinatorial chemistry and controlled release applications.[11]
Experimental Protocol: Protein Labeling with Hexadecanoyl Hydrazide

This protocol describes a general method for labeling glycoproteins, which contain carbohydrate moieties that can be oxidized to generate aldehyde groups.

Materials:

  • Glycoprotein solution (e.g., 5 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)

  • Sodium meta-periodate solution (20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5, freshly prepared)

  • Hexadecanoyl hydrazide solution (e.g., 50 mM in DMSO or a suitable organic solvent)

  • Desalting or Dialysis equipment

Procedure:

  • Generation of Aldehyde Groups:

    • To 1 mL of the glycoprotein solution, add 1 mL of the sodium meta-periodate solution.

    • Mix and incubate for 5-15 minutes at room temperature in the dark to oxidize the vicinal diols of the sugar residues to aldehydes.

  • Removal of Oxidant:

    • Immediately desalt the oxidized protein solution or dialyze against 0.1 M Sodium Acetate, pH 5.5, to remove excess periodate.

  • Hydrazone Bond Formation:

    • Add the Hexadecanoyl hydrazide solution to the oxidized protein solution. The optimal molar ratio will need to be determined empirically but a 10- to 50-fold molar excess of the hydrazide is a common starting point.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification:

    • Purify the labeled protein by gel filtration or dialysis to remove unreacted hydrazide and any byproducts.

Visualizing the Chemistries and Workflows

To further elucidate the differences between these two functionalization strategies, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Carbodiimide_Functionalization cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl Protein-COOH Intermediate O-Acylisourea (unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis NHSEster NHS-Ester (semi-stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS AmideBond Protein-CONH-Protein (Stable Amide Bond) NHSEster->AmideBond + Amine Amine Protein-NH₂

Caption: Carbodiimide (EDC/NHS) reaction mechanism.

Hexadecanoyl_Hydrazide_Functionalization cluster_target_prep Target Preparation cluster_coupling Coupling Step Glycoprotein Glycoprotein (vicinal diols) Aldehyde Protein-CHO (Aldehyde) Glycoprotein->Aldehyde Periodate Oxidation HydrazoneBond Protein-CH=N-NH-CO-(CH₂)₁₄CH₃ (Hydrazone Bond) Aldehyde->HydrazoneBond + Hexadecanoyl Hydrazide HexaHydrazide Hexadecanoyl Hydrazide HydrazoneBond->Aldehyde Hydrolysis (acidic pH)

Caption: Hexadecanoyl Hydrazide reaction mechanism.

Experimental_Workflow_Comparison cluster_carbodiimide Carbodiimide (EDC/NHS) Workflow cluster_hydrazide Hexadecanoyl Hydrazide Workflow C1 Activate Protein 1 with EDC/NHS C2 Quench/Remove Excess Reagents C1->C2 C3 Add Protein 2 for Conjugation C2->C3 C4 Quench Reaction C3->C4 C5 Purify Conjugate C4->C5 H1 Oxidize Glycoprotein to generate Aldehydes H2 Remove Oxidant H1->H2 H3 Add Hexadecanoyl Hydrazide H2->H3 H4 Purify Conjugate H3->H4

Caption: Comparison of experimental workflows.

References

A Comparative Guide to the Biocompatibility of Hexadecanehydrazide-Modified Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Hexadecanehydrazide-Modified Materials for Biomedical Applications

The quest for ideal biomaterials necessitates a thorough understanding of their interaction with biological systems. Surface modification is a key strategy to enhance the biocompatibility of materials, and the use of hydrazide-based linkers is a promising approach. This guide provides a comparative assessment of the biocompatibility of materials modified with this compound, a long-chain aliphatic hydrazide. Due to the limited direct research on this compound, this guide draws comparisons with the well-studied adipic acid dihydrazide (ADH) and other common surface modification agents to provide a comprehensive overview for researchers in the field.

Executive Summary

This compound-modified materials present a unique surface chemistry characterized by a long, hydrophobic alkyl chain coupled with a reactive hydrazide group. While direct biocompatibility data for this specific modification is scarce, analogous studies on materials modified with the shorter, more hydrophilic adipic acid dihydrazide (ADH) consistently demonstrate excellent biocompatibility. Hydrogels and surfaces modified with ADH exhibit low cytotoxicity, support robust cell adhesion and proliferation, and show good hemocompatibility.[1][2][3][4] It is hypothesized that the long alkyl chain of this compound may further influence protein adsorption and cellular interactions, potentially leading to unique biological responses. This guide provides a framework for assessing these materials, including detailed experimental protocols and a comparative analysis with established biocompatible alternatives.

Comparison of Biocompatibility Performance

To provide a clear comparison, the following tables summarize the expected biocompatibility performance of this compound-modified materials based on data from analogous long-chain alkyl modifications and the more extensively studied adipic acid dihydrazide (ADH) modifications. This is compared against common alternative biomaterial surface modifications.

Table 1: In Vitro Cytotoxicity

Material/ModificationCell TypeAssayResults (Cell Viability %)Reference
ADH-Modified Hydrogel (Proxy) Nucleus Pulposus CellsWST-1> 95%[1]
ADH-Modified Gelatin Human Dermal FibroblastsLive/Dead Assay> 90%[3][5]
Polyethylene Glycol (PEG) VariousMTT, AlamarBlueGenerally > 90%[6]
Zwitterionic Coatings VariousMTT, LDHGenerally > 95%
Unmodified Polymer (Control) VariousVariousVariable, often lower than modified

Table 2: Cell Adhesion and Proliferation

Material/ModificationCell TypeObservationReference
ADH-Modified Hyaluronic Acid ChondrocytesFavorable for cell growth[2]
ADH-Modified Hydrogel (Proxy) 3T3-L1 PreadipocytesSupports growth, proliferation, and differentiation[7]
Collagen Coating VariousPromotes cell adhesion and proliferation[5]
Fibronectin Coating VariousEnhances cell adhesion
Hydrophilic Dendronized Surfaces HCEC, M-3T3 FibroblastsIncreased affinity and exponential proliferation

Table 3: Hemocompatibility

Material/ModificationTestObservationReference
ADH-Modified Dextran (Proxy) Hemolysis AssayNon-hemolytic[4]
Heparin-functionalized Surface APTT, Platelet AdhesionProlonged clotting time, reduced platelet adhesion[8]
Albumin Coating Protein AdsorptionReduces non-specific protein adsorption[9]
Hydrophobin Coating Platelet ActivationDecreased platelet activation[8]
Unmodified Titanium (Control) Thrombus FormationProne to thrombus formation[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of leachable substances from the material to cause cellular toxicity.

Methodology:

  • Material Extraction: The this compound-modified material is incubated in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours to create an extract. The ratio of material surface area to medium volume should be standardized (e.g., according to ISO 10993-5).

  • Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the material extract. Include negative controls (fresh medium) and positive controls (medium with a known cytotoxic agent, e.g., dilute phenol).

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control.

Cell Adhesion and Proliferation Assay (Live/Dead Staining and DNA Quantification)

Objective: To evaluate the ability of the material surface to support cell attachment and growth over time.

Methodology:

  • Material Preparation: Prepare sterile samples of the this compound-modified material in a suitable format for cell culture (e.g., discs in a 24-well plate).

  • Cell Seeding: Seed cells directly onto the material surface at a defined density. Use tissue culture plastic as a positive control.

  • Incubation: Culture the cells for various time points (e.g., 1, 3, and 7 days).

  • Live/Dead Staining (for visualization):

    • At each time point, rinse the samples with PBS.

    • Incubate with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for 30 minutes.

    • Visualize and capture images using a fluorescence microscope.

  • DNA Quantification (for proliferation):

    • At each time point, lyse the cells on the material surface.

    • Use a fluorescent DNA-binding dye (e.g., PicoGreen) to quantify the amount of DNA in the lysate.

    • Measure fluorescence using a plate reader. The increase in DNA content over time is indicative of cell proliferation.

Hemocompatibility Assessment (Protein Adsorption and Platelet Adhesion)

Objective: To assess the interaction of the material with blood components, a critical factor for blood-contacting devices.

Methodology:

  • Protein Adsorption (Fibrinogen):

    • Incubate the material samples in a solution of human fibrinogen at a physiological concentration for a defined period (e.g., 1 hour) at 37°C.

    • Rinse thoroughly to remove non-adsorbed protein.

    • Quantify the amount of adsorbed fibrinogen using a suitable protein assay (e.g., Micro BCA assay).

  • Platelet Adhesion and Activation:

    • Prepare platelet-rich plasma (PRP) from fresh human blood.

    • Incubate the material samples with PRP for a set time (e.g., 1 hour) at 37°C.

    • Rinse gently to remove non-adherent platelets.

    • Fix the adhered platelets with glutaraldehyde.

    • Dehydrate the samples through a series of ethanol concentrations.

    • Analyze the samples using scanning electron microscopy (SEM) to visualize the number and morphology of adhered platelets. Activated platelets will exhibit a spread morphology with pseudopodia.

Visualizing Key Processes

To better understand the experimental workflows and the underlying biological principles, the following diagrams are provided.

Experimental_Workflow_Biocompatibility cluster_material Material Preparation cluster_invitro In Vitro Assessment cluster_hemocompatibility Hemocompatibility (ISO 10993-4) cluster_invivo In Vivo Evaluation (Preclinical) mat This compound- Modified Material cytotoxicity Cytotoxicity (ISO 10993-5) mat->cytotoxicity Extract adhesion Cell Adhesion & Proliferation mat->adhesion Direct Contact protein Protein Adsorption mat->protein platelet Platelet Adhesion mat->platelet hemolysis Hemolysis mat->hemolysis implantation Subcutaneous Implantation mat->implantation histology Histological Analysis implantation->histology

Caption: Workflow for assessing the biocompatibility of modified materials.

Surface_Modification_Principle cluster_interaction Interaction with Biological Environment substrate Biomaterial Substrate activation Surface Activation (e.g., Plasma, Chemical) substrate->activation grafting Grafting of This compound activation->grafting modified_surface Functionalized Surface with Long Alkyl Chains grafting->modified_surface proteins Proteins modified_surface->proteins Adsorption cells Cells modified_surface->cells Adhesion

Caption: Principle of surface modification for improved biocompatibility.

Coagulation_Cascade_Initiation biomaterial Foreign Biomaterial Surface protein_adsorption Plasma Protein Adsorption (Fibrinogen) biomaterial->protein_adsorption platelet_adhesion Platelet Adhesion & Activation protein_adsorption->platelet_adhesion coagulation_cascade Coagulation Cascade Activation platelet_adhesion->coagulation_cascade thrombus Thrombus (Blood Clot) platelet_adhesion->thrombus thrombin Thrombin Generation coagulation_cascade->thrombin fibrin Fibrin Formation thrombin->fibrin fibrin->thrombus

Caption: Initiation of the coagulation cascade on a foreign surface.

Conclusion

The modification of biomaterial surfaces with this compound offers a potentially valuable strategy for controlling biological interactions. Based on the favorable biocompatibility of analogous ADH-modified materials, it is reasonable to hypothesize that this compound-modified surfaces will also exhibit good biocompatibility. However, the presence of the long, hydrophobic hexadecane chain is a significant structural difference that necessitates direct experimental verification. The protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate the performance of these novel materials and compare them against existing standards in the field of biomedical device development.

References

Performance comparison of Hexadecanehydrazide with alternative surface modification agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of Hexadecanehydrazide and its alternatives in surface modification, supported by experimental data and protocols.

In the realm of biomaterials, drug delivery, and nanotechnology, the precise control of surface properties is paramount to achieving desired biological interactions and therapeutic outcomes. Surface modification agents are crucial tools in this endeavor, enabling the tailoring of surfaces to enhance biocompatibility, improve drug loading, and facilitate targeted delivery. Among the diverse array of available agents, long-chain alkyl hydrazides, such as this compound, offer a unique combination of hydrophobicity and reactive functionality for covalent attachment.

This guide provides a comprehensive comparison of this compound with alternative surface modification agents. It is important to note that while direct comparative performance data for this compound is limited in publicly available literature, this analysis extrapolates its expected performance based on its chemical structure and extensive data available for other long-chain alkyl modifiers and hydrazide-based bioconjugation systems.

Part 1: Inducing Hydrophobicity with Long-Chain Alkyl Groups

A primary application of long-chain alkyl modifiers is to impart a hydrophobic character to a surface. The 16-carbon alkyl chain of this compound is expected to form a dense, non-polar layer, significantly increasing the hydrophobicity of a substrate. This property is critical for applications such as enhancing the loading of hydrophobic drugs into nanoparticles or improving the dispersion of materials in non-polar matrices. The degree of hydrophobicity is commonly quantified by measuring the water contact angle; a higher angle indicates a more hydrophobic surface.

Comparative Analysis of Surface Hydrophobicity

The following table summarizes the water contact angles achieved on surfaces modified with various long-chain alkylsilanes and alkanethiols, providing a benchmark for the expected performance of this compound. The data indicates that alkyl chains with 16 carbons or similar lengths consistently produce highly hydrophobic surfaces with water contact angles often exceeding 100°.

Surface Modification AgentAlkyl Chain LengthSubstrateWater Contact Angle (°)
Hexadecyltrichlorosilane (HDTMS) C16SiO2-TiO2~110° (decreased from C8)
Octadecyltrichlorosilane (OTS) C18Mesoporous Silica>102°
Hexadecanethiol C16Gold~105°[1]
Octyltrimethoxysilane (OTMS) C8Silica Nanoparticles140.67 ± 1.23° to 150.6 ± 6.6°[2][3]
Methyltrimethoxysilane (MTMS) C1Silica Nanoparticles0° (Hydrophilic)[4][3]

Note: The performance of alkylsilanes can be influenced by the substrate, deposition method, and precursor type. Studies show that the water contact angle generally increases with alkyl chain length up to a certain point, after which molecular disorder can lead to a decrease in hydrophobicity.[2][5]

The Role of Hydrophobicity in Drug Delivery

In drug delivery systems, modifying the surface of nanoparticles with hydrophobic moieties can significantly enhance the encapsulation efficiency of lipophilic drugs. While specific data for this compound is not available, studies on lipid-based nanoparticles demonstrate that the inclusion of lipids with long alkyl chains (e.g., C16) is crucial for achieving high drug loading capacity and stability.[6][7][8][9] Cationic lipids are also used to trap hydrophilic drugs like nucleic acids through ion pairing.[6]

Part 2: Covalent Functionalization via the Hydrazide Group

The hydrazide functional group (-CONHNH2) of this compound provides a reactive handle for the covalent attachment of biomolecules, drugs, or targeting ligands. This is a key advantage over simple long-chain alkanes or alcohols. Hydrazide chemistry is a versatile bioconjugation technique that typically involves the reaction with aldehydes or ketones to form stable hydrazone bonds.[10][11][12][13]

Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy depends on factors such as the functional groups available on the molecule to be conjugated, the desired stability of the linkage, and the reaction conditions. The following table compares hydrazide chemistry with other common bioconjugation methods.

FeatureHydrazide ChemistryNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (SPAAC)
Target Residue(s) Aldehydes, KetonesPrimary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne
Selectivity Highly site-specific (if target is unique)Random (multiple lysines)Generally site-specific (limited free cysteines)Highly site-specific
Bond Stability Reversible (can be stabilized by reduction)Stable amide bondStable thioether bond (can undergo retro-Michael addition)Very stable triazole ring
Typical Efficiency >80%[11]5-50%[14]70-90%[14]>90%[14]
Reaction pH 4.0-6.0[13]7.2-8.5[14]6.5-7.5[14][15]~7.4[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for surface modification and bioconjugation.

Protocol 1: Surface Modification with Alkylsilanes (General Protocol)

This protocol describes a common method for modifying a silica-based surface with a long-chain alkylsilane to induce hydrophobicity.

Materials:

  • Silica-based substrate (e.g., glass slide, silica nanoparticles)

  • Long-chain alkyltrichlorosilane (e.g., Hexadecyltrichlorosilane)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the silica substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen gas.

  • Activation: Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Silanization: In a glove box under an inert atmosphere, prepare a 1% (v/v) solution of the alkylsilane in anhydrous toluene. Immerse the activated substrate in the silane solution and incubate for 2-4 hours at room temperature.

  • Rinsing: Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane.

  • Curing: Cure the silanized substrate in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane network.

  • Final Cleaning: Sonicate the cured substrate in ethanol for 10 minutes to remove any remaining physisorbed silane molecules and dry with nitrogen.

Protocol 2: Bioconjugation via Hydrazide Chemistry

This protocol outlines the general steps for conjugating a hydrazide-modified surface with a molecule containing an aldehyde group.

Materials:

  • Hydrazide-functionalized substrate

  • Aldehyde-containing molecule (e.g., protein, drug)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

  • Quenching solution (e.g., sodium cyanoborohydride for stabilization, optional)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Molecule Preparation: Dissolve the aldehyde-containing molecule in the conjugation buffer to the desired concentration.

  • Conjugation Reaction: Immerse the hydrazide-functionalized substrate in the solution of the aldehyde-containing molecule. Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Stabilization (Optional): To form a more stable amine linkage, a reducing agent like sodium cyanoborohydride can be added to the reaction mixture.

  • Quenching: Stop the reaction by removing the substrate from the solution and washing it with the conjugation buffer.

  • Purification: If the conjugate is in solution, purify it from excess, unreacted molecules using an appropriate method such as size-exclusion chromatography.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental processes and logical connections.

G cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Bioconjugation cluster_3 Characterization Start Start: Substrate Clean Cleaning & Drying Start->Clean Activate Surface Activation (e.g., Plasma) Clean->Activate Silanization Silanization with Hexadecane-Derivative Activate->Silanization Rinse Rinsing Silanization->Rinse Cure Curing Rinse->Cure Conjugation Conjugation via Hydrazide Group Cure->Conjugation Purify Purification Conjugation->Purify Analysis Surface Analysis (e.g., Contact Angle, XPS) Purify->Analysis End End: Functionalized Surface Analysis->End

Caption: Experimental workflow for surface modification and bioconjugation.

G cluster_0 Bioconjugation Method cluster_1 Key Performance Metrics Method Choice of Conjugation Chemistry NHS NHS Ester Maleimide Maleimide Hydrazide Hydrazide Click Click Chemistry Specificity Specificity NHS->Specificity Random Efficiency Efficiency NHS->Efficiency Low to Moderate Stability Bond Stability NHS->Stability Stable Maleimide->Specificity Site-Specific (Cys) Maleimide->Efficiency High Maleimide->Stability Generally Stable Hydrazide->Specificity Site-Specific (Aldehyde/Ketone) Hydrazide->Efficiency High Hydrazide->Stability Reversible (Stabilizable) Click->Specificity Highly Site-Specific Click->Efficiency Very High Click->Stability Very Stable Kinetics Reaction Kinetics

Caption: Logical relationship for selecting a bioconjugation method.

References

Safety Operating Guide

Proper Disposal of Hexadecanehydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, treat hexadecanehydrazide as a hazardous and reactive chemical. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known hazards of the hydrazide functional group and general laboratory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal procedures to ensure personal safety and environmental protection. The hydrazide functional group present in this compound suggests potential toxicity, reactivity, and carcinogenicity, necessitating its management as hazardous waste. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all appropriate personal protective equipment (PPE) is worn. All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE) for this compound Disposal
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Do not mix this compound waste with any other chemical waste streams, especially oxidizing agents, as this can cause violent reactions.[1]

  • Keep solid and liquid waste containing this compound in separate, designated containers.

2. Waste Container Selection and Labeling:

  • Use only approved, chemically compatible hazardous waste containers. Plastic containers are often preferred.[2]

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with the words "Hazardous Waste."[1]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • A clear indication of the hazards (e.g., "Toxic," "Reactive").

    • The date when the first waste was added to the container.

    • The name of the principal investigator or laboratory contact.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA must be at or near the point of waste generation.[1]

  • Ensure secondary containment (e.g., a tray) is used for liquid waste containers to contain any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

4. Requesting Waste Pickup:

  • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[1]

  • Do not transport hazardous waste outside of your laboratory. This should be handled by trained EHS personnel.[3]

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.

  • For grossly contaminated labware, it should be decontaminated if possible, or disposed of as hazardous waste.

Experimental Protocols for Spill Management

In the event of a this compound spill, the cleanup materials must be treated as hazardous waste.

  • Evacuate and Isolate: Immediately alert others in the area and evacuate if necessary. Isolate the spill area to prevent further contamination.

  • Report: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill.

    • Wear the appropriate PPE as outlined in the table above.

    • Use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Hexadecanehydrazide_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Don Appropriate PPE in Fume Hood start->ppe container Select Compatible Hazardous Waste Container ppe->container label_waste Label Container with 'Hazardous Waste' and Chemical Name container->label_waste segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store secondary_containment Use Secondary Containment for Liquids store->secondary_containment keep_closed Keep Container Closed secondary_containment->keep_closed full_container Container Full or Approaching Storage Limit? keep_closed->full_container full_container->store No contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs Yes end EHS Collects and Disposes of Waste contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance purposes only and is based on general principles of laboratory safety. The absence of a specific SDS for this compound necessitates a cautious approach. It is mandatory to consult with your institution's Environmental Health and Safety department for specific disposal protocols and to ensure full compliance with all applicable local, state, and federal regulations.

References

Essential Safety and Logistical Guidance for Handling Hexadecanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hexadecanehydrazide was found. The following guidance is based on the general safety protocols for hydrazide compounds, which are considered hazardous. It is imperative to treat this compound with a high degree of caution and to consult your institution's Environmental Health and Safety (EHS) office for specific handling and disposal protocols.

Immediate Safety and Handling Precautions

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate potential risks. Hydrazide compounds are generally considered toxic, corrosive, and potentially carcinogenic.[1] All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

Core Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound.

  • Spill Management: In case of a spill, evacuate the area and prevent unprotected personnel from entering. Use appropriate personal protective equipment (PPE) for cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, properly labeled container for hazardous waste disposal. Small spills of hydrazine solutions can be neutralized by diluting with water to 5% or less and then adding an equal volume of 5% calcium hypochlorite aqueous solution.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous hydrazide compounds.

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling hydrazine compounds.[4][5] Always inspect gloves for integrity before use.
Eyes/Face Safety goggles with side shields or a face shieldMust be worn to protect against splashes and chemical vapors.[4]
Body Laboratory coat or chemical-resistant apronA flame-resistant lab coat is advisable.[5] Protective clothing should be worn to prevent skin contact.
Respiratory NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[6] Cartridge respirators are not suitable for hydrazine; a self-contained breathing apparatus may be necessary for significant spills.[7]
Operational and Disposal Plans

A clear and systematic approach to the use and disposal of this compound is crucial for laboratory safety and environmental protection.

Step-by-Step Operational Plan:

  • Preparation: Before starting any experiment, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have a clear understanding of the quantities of this compound to be used.

  • Handling: Conduct all weighing and handling of solid this compound within a chemical fume hood to prevent inhalation of dust.

  • Reaction Setup: Ensure all glassware is clean and dry. Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[3]

  • Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with this compound.

Disposal Plan: The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[8]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[1]

  • Container Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending pickup by a licensed waste disposal service.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

Visualizing Safe Handling and Disposal

The following diagrams illustrate the recommended workflows for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 Ensure handle1 Weigh and Transfer This compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Collect Solid and Liquid Waste in a Labeled, Sealed Container storage1 Store in a Cool, Dry, Well-Ventilated Area collect1->storage1 collect2 Triple-Rinse Empty Containers collect3 Collect Rinsate as Hazardous Waste collect2->collect3 collect3->storage1 disposal1 Arrange for Pickup by a Licensed Waste Disposal Company storage1->disposal1

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecanehydrazide
Reactant of Route 2
Reactant of Route 2
Hexadecanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.